2-Aminofluorene-13C
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N |
|---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
9H-fluoren-2-amine |
InChI |
InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2/i7+1 |
InChI Key |
CFRFHWQYWJMEJN-CDYZYAPPSA-N |
Isomeric SMILES |
[13CH2]1C2=CC=CC=C2C3=C1C=C(C=C3)N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Aminofluorene-¹³C
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the known physical and chemical properties of the isotopically labeled compound 2-Aminofluorene-¹³C. It is intended to serve as a technical resource, consolidating key data and methodologies relevant to its application in research and development.
Introduction
2-Aminofluorene (B1664046) (2-AF) is a synthetic arylamine and a well-documented mutagen and carcinogen.[1] Its isotopically labeled form, 2-Aminofluorene-¹³C, is a crucial tool in scientific research, particularly in studies involving DNA adduct formation, carcinogenesis, and metabolic pathways. The ¹³C label allows for the precise tracking and quantification of the molecule and its metabolites in complex biological systems using techniques like mass spectrometry and NMR spectroscopy. This guide summarizes its core properties, experimental procedures for its analysis, and its metabolic fate.
Physical Properties
The physical characteristics of 2-Aminofluorene-¹³C are nearly identical to its unlabeled counterpart, with the primary distinction being a slightly higher molecular weight due to the presence of the heavy carbon isotope. The properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂¹³CH₁₁N | [2] |
| Molecular Weight | 182.25 g/mol (for 2-Aminofluorene-9-¹³C) | [3] |
| Appearance | White to cream to yellow to pale brown powder or crystalline powder.[1][4] | N/A |
| Melting Point | 123-132 °C | [1][4] |
| Solubility | Soluble in alcohol and ether.[2] Estimated water solubility of 33 mg/L at 25 °C.[2] | N/A |
| Vapor Pressure | 0.0000279 mmHg | [2] |
Chemical and Spectroscopic Properties
2-Aminofluorene is characterized by its three-ring aromatic structure with a primary amine functional group.[1] This amine group is the primary site of metabolic activation and chemical reactivity.
| Property | Value | Source |
| IUPAC Name | 9H-fluoren-2-amine | [2][4] |
| CAS Number | 335081-08-8 (for 2-Aminofluorene-9-¹³C) | [3] |
| Synonyms | 2-Fluorenamine, 2-Fluorenylamine | |
| ¹³C NMR Spectrum | Data available and used for structural confirmation. | [2][5] |
| Mass Spectrum | Base peak at m/z 181 (for unlabeled), with fragments at 180 and 152. | [2] |
Experimental Protocols
Precise characterization of 2-Aminofluorene-¹³C relies on standardized analytical methodologies. Below are representative protocols for its synthesis and analysis.
4.1. Synthesis and Purification
A common method for synthesizing 2-aminofluorene is through the reduction of 2-nitrofluorene (B1194847).
-
Protocol: Catalytic Hydrazine (B178648) Reduction
-
Dissolve 2-nitrofluorene in hot ethanol.
-
Add a palladium-on-charcoal catalyst (e.g., 10% Pd/C) to the solution.[6]
-
Add hydrazine hydrate (B1144303) dropwise to the heated mixture.
-
Reflux the solution until the reaction is complete, indicated by a color change from deep red to nearly colorless.[6]
-
Remove the catalyst by hot filtration through a layer of Celite.[6]
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the 2-aminofluorene product by adding hot water.[6]
-
Cool the mixture in an ice bath, collect the crystalline product by filtration, wash with water, and dry in a vacuum desiccator in the dark.[6]
-
4.2. Analytical Characterization
-
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Sample Preparation: Accurately weigh and dissolve the 2-Aminofluorene-¹³C sample in a suitable solvent, such as methanol (B129727) or acetonitrile, to a known concentration.
-
Chromatographic System: Utilize a standard HPLC system equipped with a C18 reverse-phase column.
-
Mobile Phase: Employ a gradient elution using a mixture of water and acetonitrile, both potentially containing a small amount of a modifier like formic acid to improve peak shape.
-
Detection: Monitor the eluent using a UV detector at a wavelength where 2-aminofluorene has strong absorbance (e.g., ~280-300 nm).
-
Data Analysis: Calculate purity based on the area percentage of the main peak relative to all other peaks in the chromatogram.
-
-
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the 2-Aminofluorene-¹³C sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[7]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
-
¹H NMR: Acquire a standard proton spectrum to confirm the aromatic and aliphatic proton signals.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. The presence of an enhanced signal corresponding to the labeled carbon position confirms the isotopic incorporation.
-
Data Processing: Process the raw data using standard NMR software. Reference the chemical shifts to TMS at 0.00 ppm.[7]
-
Metabolic Activation and Biological Reactivity
The carcinogenicity of 2-aminofluorene is linked to its metabolic activation into electrophilic intermediates that can covalently bind to DNA. The liver is a primary site for this metabolism.[8] The process generally involves N-hydroxylation followed by esterification to form highly reactive species. These metabolites, such as 2-nitrosofluorene (B1207293) and N-hydroxy-2-aminofluorene, are potent frameshift mutagens.[9]
The metabolic pathway begins with the oxidation of the amine group, a reaction often catalyzed by cytochrome P450 enzymes. The resulting N-hydroxy metabolite can then be further activated, for example, by sulfotransferases or acetyltransferases, leading to the formation of a reactive nitrenium ion that readily attacks nucleophilic sites on DNA, primarily the C8 position of guanine.
Caption: Metabolic activation pathway of 2-Aminofluorene to a DNA-reactive electrophile.
References
- 1. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 2. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 2-Aminofluorene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. 2-Aminofluorene(153-78-6) 13C NMR [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
Technical Guide: 2-Aminofluorene-9-¹³C in Carcinogenesis Research
This technical guide provides an in-depth overview of 2-Aminofluorene-9-¹³C, a critical tool for researchers, scientists, and drug development professionals engaged in the study of carcinogenesis, drug metabolism, and DNA damage. This isotopically labeled compound serves as a tracer to elucidate the metabolic pathways and mechanisms of toxicity of the parent compound, 2-aminofluorene (B1664046), a known mutagen and carcinogen.
Core Compound Data
Quantitative data for 2-Aminofluorene-9-¹³C and its unlabeled counterpart are summarized below for easy reference and comparison.
| Property | 2-Aminofluorene-9-¹³C | 2-Aminofluorene (Unlabeled) |
| CAS Number | 335081-08-8[1] | 153-78-6 |
| Molecular Weight | 182.25 g/mol [1] | 181.23 g/mol |
| Synonyms | 2-Fluorenamine-9-¹³C | 2-Fluorenamine, 2-Fluorenylamine |
| Isotopic Enrichment | 99 atom % ¹³C[1] | Not Applicable |
Metabolic Activation and Carcinogenic Pathway
2-Aminofluorene (2-AF) is a procarcinogen that requires metabolic activation to exert its genotoxic effects. The ¹³C label at the 9-position allows for precise tracing of the fluorene (B118485) backbone through these metabolic transformations. The primary activation pathway involves N-hydroxylation by cytochrome P450 enzymes, followed by further enzymatic modifications that lead to the formation of reactive electrophiles capable of forming DNA adducts.
Experimental Protocols
The following provides a detailed methodology for a typical experiment designed to trace the metabolic fate of 2-Aminofluorene-9-¹³C and identify its DNA adducts in a cellular model.
Experimental Workflow: Tracing 2-Aminofluorene Metabolism and DNA Adduct Formation
Materials and Reagents
-
2-Aminofluorene-9-¹³C (CDN Isotopes or equivalent)
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) and supplements
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
DNA extraction kit
-
Metabolite extraction solvents (e.g., methanol, acetonitrile, water)
-
LC-MS grade solvents
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
Procedure
-
Cell Culture and Dosing:
-
Culture hepatocytes in appropriate flasks or plates to achieve approximately 80% confluency.
-
Prepare a stock solution of 2-Aminofluorene-9-¹³C in a suitable solvent (e.g., DMSO).
-
Replace the culture medium with fresh medium containing a final concentration of 2-Aminofluorene-9-¹³C (concentration to be determined by preliminary toxicity assays).
-
Incubate the cells for various time points (e.g., 0, 2, 8, 24 hours) to monitor the progression of metabolism.
-
-
Sample Collection and Fractionation:
-
At each time point, collect the cell culture medium.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping and centrifuge to pellet.
-
Perform subcellular fractionation to separate the cytosolic and nuclear fractions.
-
-
Metabolite Extraction:
-
To the cell culture medium and cytosolic fractions, add a cold extraction solvent mixture (e.g., 80% methanol).
-
Incubate on ice to precipitate proteins.
-
Centrifuge to pellet the protein debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for analysis.
-
-
DNA Extraction and Hydrolysis:
-
Extract genomic DNA from the nuclear fraction using a commercial DNA extraction kit according to the manufacturer's protocol.
-
Quantify the extracted DNA.
-
Enzymatically hydrolyze the DNA to nucleosides.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites and hydrolyzed DNA samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the ¹³C-labeled metabolites and DNA adducts based on their specific mass transitions.
-
-
Data Analysis:
-
Quantify the levels of 2-Aminofluorene-9-¹³C and its various ¹³C-labeled metabolites at each time point.
-
Identify and quantify the specific ¹³C-labeled DNA adducts.
-
Utilize the data for metabolic flux analysis to model the rates of different metabolic pathways.
-
References
Synthesis and Purification of ¹³C-Labeled 2-Aminofluorene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of ¹³C-labeled 2-aminofluorene (B1664046), a critical tool in metabolism, toxicology, and drug development research. The methodologies presented are a composite of established organic synthesis protocols, adapted for isotopic labeling, and are intended to provide a robust framework for the preparation of this important research chemical. This document details a proposed synthetic pathway, experimental protocols, purification techniques, and analytical characterization.
Synthetic Strategy
The synthesis of ¹³C-labeled 2-aminofluorene is most strategically approached via a three-step sequence starting from a commercially available ¹³C-labeled precursor. Given the commercial availability of 2-aminofluorene-9-¹³C, the most plausible and well-documented route involves the synthesis of fluorene-9-¹³C, followed by regioselective nitration at the 2-position, and subsequent reduction of the nitro group to the desired amine.
Logical Flow of the Synthesis
Caption: Proposed synthetic pathway for 2-aminofluorene-9-¹³C.
Experimental Protocols
The following protocols are based on established and reliable procedures, adapted for the synthesis of the ¹³C-labeled target molecule.
Synthesis of Fluorene-9-¹³C
This procedure is adapted from the synthesis of [9-¹⁴C]fluorene and presents a viable route to the ¹³C-labeled analogue.
Experimental Workflow for Fluorene-9-¹³C Synthesis
Caption: Workflow for the synthesis of the key intermediate, Fluorene-9-¹³C.
Materials:
-
Fluorene
-
Phenyl-lithium
-
Barium [¹³C]carbonate (or other ¹³CO₂ source)
-
Dry ether
-
Hydrochloric acid
Procedure:
-
In a flask equipped for reactions under inert atmosphere, dissolve fluorene in dry ether.
-
Cool the solution to -60°C and add phenyl-lithium dropwise under a nitrogen atmosphere to form the orange fluorenyl anion.
-
Generate ¹³CO₂ from barium [¹³C]carbonate by the addition of a strong acid in a separate apparatus connected to the reaction flask.
-
Introduce the gaseous ¹³CO₂ into the stirred solution of the fluorenyl anion. The color of the solution will fade as the carbonation proceeds.
-
After the reaction is complete, quench the reaction with water and acidify with hydrochloric acid to precipitate fluoren-9-[¹³C]-carboxylic acid.
-
Isolate the carboxylic acid by filtration.
-
Decarboxylate the fluoren-9-[¹³C]-carboxylic acid by heating to yield fluorene-9-¹³C.
-
Purify the product by chromatography on alumina.
Synthesis of 2-Nitrofluorene-9-¹³C
This procedure is a direct adaptation of the well-established nitration of fluorene.[1]
Materials:
-
Fluorene-9-¹³C
-
Glacial acetic acid
-
Concentrated nitric acid
-
Potassium acetate (B1210297)
Procedure:
-
In a three-necked flask fitted with a thermometer, mechanical stirrer, and dropping funnel, dissolve fluorene-9-¹³C in warm glacial acetic acid.
-
Bring the temperature to 50°C.
-
With stirring, add concentrated nitric acid over a period of fifteen minutes.
-
Continue stirring and apply heat to maintain the temperature at 80°C for five minutes.
-
Allow the mixture to cool to room temperature over two hours. A yellow precipitate of 2-nitrofluorene-9-¹³C will form.
-
Collect the product by suction filtration and wash with cold glacial acetic acid containing potassium acetate, followed by several washes with water.
-
The product can be further purified by recrystallization from glacial acetic acid.[1]
Synthesis of 2-Aminofluorene-9-¹³C
This reduction is based on a reliable Organic Syntheses procedure using catalytic hydrogenation.[2]
Materials:
-
2-Nitrofluorene-9-¹³C
-
95% Ethanol
-
Palladized charcoal catalyst (10% Pd)
-
Celite
Procedure:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 2-nitrofluorene-9-¹³C and 95% ethanol.
-
Warm the mixture to 50°C on a steam bath and add a catalytic amount of palladized charcoal.
-
Add hydrazine hydrate dropwise over 30 minutes.
-
Add an additional portion of the catalyst and heat the mixture to a gentle reflux for one hour.
-
Filter the hot solution through a thin layer of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Add hot water to the concentrate to precipitate 2-aminofluorene-9-¹³C as a colorless crystalline powder.
-
Cool the mixture in an ice bath, collect the product by filtration, wash with water, and dry in a vacuum desiccator in the dark.
Purification
Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and residual reagents. A combination of recrystallization and column chromatography is recommended.
Recrystallization
Recrystallization is an effective method for purifying the crude 2-aminofluorene-9-¹³C.
Procedure:
-
Dissolve the crude product in a minimum amount of hot 50% ethanol.[1]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol-water mixture, and dry under vacuum.
Column Chromatography
For higher purity, flash column chromatography can be employed.
Experimental Workflow for Purification
Caption: A typical workflow for the purification of 2-aminofluorene-9-¹³C.
Stationary Phase: Silica (B1680970) gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexane (B92381) is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 5% ethyl acetate in hexane) and pack the column.
-
Dissolve the recrystallized 2-aminofluorene-9-¹³C in a minimal amount of dichloromethane (B109758) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica gel onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 5% to 20% ethyl acetate in hexane).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of 2-aminofluorene-9-¹³C.
Table 1: Summary of Reaction Yields
| Reaction Step | Product | Starting Material | Expected Yield (%) |
| Nitration | 2-Nitrofluorene-9-¹³C | Fluorene-9-¹³C | ~90%[1] |
| Reduction | 2-Aminofluorene-9-¹³C | 2-Nitrofluorene-9-¹³C | 93-96%[2] |
Table 2: Purity and Characterization Data
| Compound | Melting Point (°C) | HPLC Purity (%) | ¹³C NMR (δ, ppm) |
| 2-Nitrofluorene | 155-156[1] | >98% | |
| 2-Aminofluorene | 127.8–128.8[2] | >99% | C9: ~36.8 |
Note: The ¹³C NMR chemical shift for the labeled C9 position is an estimate and should be confirmed experimentally.
Analytical Characterization
The identity and purity of the synthesized ¹³C-labeled 2-aminofluorene should be confirmed by a suite of analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the ¹³C label. The ¹³C NMR spectrum will show a significantly enhanced signal for the C9 carbon.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with a possible acid modifier like formic acid for better peak shape) is a common choice for aromatic amines.
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the ¹³C isotope.
This guide provides a detailed framework for the synthesis and purification of ¹³C-labeled 2-aminofluorene. Researchers should always conduct a thorough risk assessment before performing any chemical reactions and adapt the procedures as necessary based on their specific experimental setup and available resources.
References
An In-depth Technical Guide to the Safe Handling of 2-Aminofluorene-¹³C
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety information and handling protocols for 2-Aminofluorene-¹³C, an isotopically labeled synthetic arylamine used in laboratory research. Due to its suspected carcinogenic and mutagenic properties, strict adherence to safety procedures is mandatory. The information presented here is compiled from various safety data sheets and toxicological resources. The safety and handling precautions for 2-Aminofluorene-¹³C are analogous to those for the unlabeled compound, 2-Aminofluorene.
Hazard Identification and Classification
2-Aminofluorene is classified as a hazardous substance. It is a suspected carcinogen and mutagen.[1][2][3][4][5]
-
GHS Classification:
-
-
H351: Suspected of causing cancer.
-
H341: Suspected of causing genetic defects.
-
H302: Harmful if swallowed.
-
H411: Toxic to aquatic life with long lasting effects.
-
-
Primary Hazards: Health Hazard, Irritant, Environmental Hazard.[6]
Quantitative Data Summary
The following tables summarize the key physical, chemical, and toxicological properties of 2-Aminofluorene. The molecular weight has been adjusted for the ¹³C isotope.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | ¹³CC₁₂H₁₁N | [7] |
| Molecular Weight | 182.25 g/mol | [7] |
| CAS Number | 335081-08-8 (for 2-Aminofluorene-9-¹³C) | [7] |
| Appearance | White to tan or brown crystalline powder | [4][6][8] |
| Melting Point | 124 - 131 °C | [3][8][9][10] |
| Boiling Point | 379.3 °C at 760 mmHg | [8] |
| Solubility | Insoluble in water (<0.1 g/100 mL at 19.5 °C). Soluble in ether and alcohol. | [3][4][8][9] |
| Vapor Pressure | 2.56E-05 mmHg at 25°C | [8] |
| Density | 1.203 g/cm³ | [8] |
| Flash Point | 204.8 °C | [8] |
Table 2: Toxicological Data
| Endpoint | Value | Species | Route | Source(s) |
| LD50 | 132 mg/kg | Mouse | Intraperitoneal | [11] |
Note: No acute toxicity information is available for this product via oral, dermal, or inhalation routes in many standard SDSs, but it is classified as harmful if swallowed.[9]
Experimental Protocols: Safe Handling and Emergency Procedures
Given the hazardous nature of 2-Aminofluorene-¹³C, all work must be conducted within a designated area, under a chemical fume hood, by trained personnel.[1]
3.1. Protocol for General Handling and Use
-
Pre-Handling:
-
Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[2][9]
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare all necessary materials and equipment within the fume hood to minimize movement in and out.
-
Ensure an eyewash station and safety shower are readily accessible.[9]
-
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly after.[2][11]
-
Eye Protection: Wear tightly fitting safety goggles or chemical safety glasses with side-shields.[2][11]
-
Body Protection: Wear a lab coat or impervious clothing to prevent skin contact.[11]
-
Respiratory Protection: If there is a risk of dust formation or if working outside a fume hood, use a NIOSH/MSHA approved respirator with appropriate cartridges (e.g., full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges).[11]
-
-
Handling:
-
Handle exclusively in a well-ventilated area, preferably a chemical fume hood, to avoid dust and aerosol formation.[1][2]
-
Avoid all contact with skin, eyes, and clothing.[1]
-
Minimize dust generation and accumulation.[1]
-
Use non-sparking tools.[2]
-
Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
-
-
Storage:
3.2. Protocol for Accidental Release (Spill)
-
Immediate Response:
-
Personal Protection:
-
Containment and Cleanup:
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]
-
For a dry spill, carefully sweep or scoop up the material, avoiding dust generation.
-
Place the collected material into a suitable, closed, and labeled container for disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.[1]
-
-
Disposal:
Visualized Workflows and Relationships
4.1. Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling 2-Aminofluorene-¹³C in a laboratory setting.
References
- 1. aniara.com [aniara.com]
- 2. targetmol.com [targetmol.com]
- 3. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 4. Page loading... [guidechem.com]
- 5. 2-Aminofluorene | 153-78-6 [chemicalbook.com]
- 6. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. 2-Aminofluorene|lookchem [lookchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-氨基芴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. cdnisotopes.com [cdnisotopes.com]
Commercial Suppliers and Technical Guide for 2-Aminofluorene-¹³C Analytical Standard
For researchers and scientists engaged in drug development and other analytical studies requiring precise quantification, the use of stable isotope-labeled internal standards is crucial. This guide provides an in-depth overview of the commercial suppliers of 2-Aminofluorene-¹³C, its technical specifications, and a general protocol for its use.
Commercial Availability
The 2-Aminofluorene-¹³C analytical standard is a specialized chemical and is available from a limited number of reputable suppliers. The primary suppliers identified are CDN Isotopes and LGC Standards. Both suppliers offer the same product, indicating a potential manufacturing and distribution partnership.
| Supplier | Product Name | Catalog Number | CAS Number | Isotopic Enrichment | Chemical Purity | Available Quantity |
| CDN Isotopes | 2-Aminofluorene-9-¹³C | C-5021 | 335081-08-8 | 99 atom % ¹³C | Not specified | 0.1 g |
| LGC Standards | 2-Aminofluorene-9-¹³C | CDN-C-5021-0.1G | 335081-08-8 | 99 atom % ¹³C | min 98% | 0.1 g |
Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier before use to obtain precise data on purity, isotopic enrichment, and any certified concentrations.
Technical Specifications
-
Synonyms: 2-Fluorenamine-¹³C, 9H-Fluoren-2-amine-9-¹³C
-
Molecular Formula: ¹³CC₁₂H₁₁N
-
Molecular Weight: Approximately 182.25 g/mol
-
Appearance: Typically a solid powder.
-
Storage: Store at room temperature.[1]
-
Stability: The compound is stable if stored under recommended conditions. It is advised to re-analyze for chemical purity after three years.[1]
General Experimental Protocol for Use
The following is a generalized protocol for the use of a ¹³C-labeled analytical standard. The specific application will dictate the exact concentrations and matrices used.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Verify that the product information on the label matches the order and the Certificate of Analysis.
-
Store the standard at room temperature in a desiccator to protect it from moisture, as recommended.[1]
2. Preparation of Stock Solution:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount of the 2-Aminofluorene-¹³C standard using an analytical balance.
-
Dissolve the weighed standard in a suitable high-purity solvent (e.g., methanol, acetonitrile, or dimethyl sulfoxide) to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Use a Class A volumetric flask for accurate volume measurement.
-
Ensure the standard is completely dissolved by vortexing or sonicating.
3. Preparation of Working Solutions:
-
Prepare a series of working solutions by performing serial dilutions of the stock solution with the appropriate solvent or matrix.
-
These working solutions will be used to spike into calibration standards and quality control samples.
4. Sample Analysis (e.g., LC-MS/MS):
-
Add a known amount of the 2-Aminofluorene-¹³C internal standard working solution to all calibration standards, quality control samples, and unknown samples.
-
The concentration of the internal standard should be consistent across all samples.
-
Proceed with the sample extraction and analysis according to the validated analytical method.
-
The ¹³C-labeled standard will co-elute with the unlabeled analyte but will be distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer.
-
Quantify the unlabeled 2-aminofluorene (B1664046) in the unknown samples by calculating the ratio of the analyte peak area to the internal standard peak area and comparing it to the calibration curve.
Workflow for Procurement and Use of Analytical Standards
The following diagram illustrates the typical workflow from identifying the need for an analytical standard to its final use in a research or drug development setting.
Caption: Workflow for procuring and using an analytical standard.
References
Technical Guide: Isotopic Purity and Stability of 2-Aminofluorene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic purity and stability of ¹³C-labeled 2-Aminofluorene (B1664046) (2-AF), a critical isotopologue for research in toxicology, pharmacology, and drug metabolism. While this guide specifically addresses a hypothetical 2-Aminofluorene-¹³C₆, the principles and methodologies described are broadly applicable to other isotopically labeled versions of 2-Aminofluorene.
Introduction to 2-Aminofluorene and Its Isotopologues
2-Aminofluorene (2-AF) is a well-characterized aromatic amine that has been extensively studied as a model procarcinogen.[1] Its metabolic activation to reactive electrophiles that form DNA adducts is a key mechanism in its carcinogenicity.[2] Isotopically labeled 2-AF, such as 2-Aminofluorene-¹³C₆, serves as an invaluable tool in metabolic studies, allowing researchers to trace its metabolic fate and quantify its binding to macromolecules using mass spectrometry-based methods. The stability and isotopic purity of such labeled compounds are paramount for the accuracy and reliability of experimental results.
Isotopic Purity of 2-Aminofluorene-¹³C₆
The isotopic purity of a labeled compound refers to the percentage of the compound that contains the desired isotope at the specified position(s). For 2-Aminofluorene-¹³C₆, this would be the proportion of molecules containing six ¹³C atoms. High isotopic purity is crucial to minimize interference from the unlabeled compound or from molecules with fewer than the desired number of ¹³C labels.
Quantitative Data on Isotopic Purity
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 98 atom % ¹³C | Mass Spectrometry |
| Chemical Purity | ≥ 98% | HPLC, qNMR |
Experimental Protocol for Determining Isotopic Purity by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is the primary technique for determining the isotopic enrichment of labeled compounds.[3][4]
Objective: To determine the isotopic enrichment of 2-Aminofluorene-¹³C₆.
Materials:
-
2-Aminofluorene-¹³C₆ sample
-
Unlabeled 2-Aminofluorene standard
-
High-purity solvent (e.g., acetonitrile (B52724) or methanol)
-
High-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled with a suitable liquid chromatography system (LC-MS).[5]
Procedure:
-
Sample Preparation: Prepare solutions of both the labeled and unlabeled 2-Aminofluorene in the chosen solvent at a suitable concentration for MS analysis.
-
LC-MS Analysis:
-
Inject the unlabeled 2-Aminofluorene standard to determine its retention time and mass spectrum, including the natural isotopic distribution of ¹³C.
-
Inject the 2-Aminofluorene-¹³C₆ sample.
-
-
Data Acquisition: Acquire full-scan mass spectra over the relevant m/z range.
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of both unlabeled 2-Aminofluorene and the ¹³C₆-labeled isotopologue.
-
From the mass spectrum of the labeled compound, determine the relative intensities of the ion corresponding to the fully labeled molecule and any ions corresponding to molecules with fewer ¹³C atoms.
-
Correct the measured intensities for the natural abundance of ¹³C in the unlabeled portion of the molecule.[3]
-
Calculate the isotopic enrichment as the percentage of the ¹³C₆ isotopologue relative to all other isotopologues.
-
Stability of 2-Aminofluorene-¹³C₆
The stability of an isotopically labeled compound is its ability to resist chemical change over time and under various environmental conditions. Degradation can lead to a decrease in purity and the formation of impurities that may interfere with experimental results.
Quantitative Stability Data
Long-term stability studies for synthetic cathinones, which share some structural similarities with 2-aminofluorene, have shown that storage at low temperatures (-20°C or -40°C) is optimal for preserving the compounds.[6][7] Stability is often analyte-dependent and can be influenced by factors such as pH and the presence of preservatives.[8][9]
The following table summarizes typical stability data, with expected outcomes for 2-Aminofluorene-¹³C₆ based on general knowledge of aromatic amines.
| Condition | Duration | Temperature | Expected Purity |
| Long-Term Storage | 24 months | -20°C | > 98% |
| Accelerated Storage | 6 months | 40°C / 75% RH | > 95% |
| Forced Degradation (Acid) | 24 hours | 60°C | Significant degradation |
| Forced Degradation (Base) | 24 hours | 60°C | Significant degradation |
| Forced Degradation (Oxidative) | 24 hours | 60°C | Significant degradation |
| Photostability | 7 days | Ambient | Moderate degradation |
Experimental Protocol for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products.[10][11]
Objective: To develop and validate a stability-indicating HPLC method for 2-Aminofluorene-¹³C₆ and to assess its stability under forced degradation conditions.
Materials:
-
2-Aminofluorene-¹³C₆ sample
-
HPLC system with a UV or PDA detector
-
C18 HPLC column
-
Mobile phase components (e.g., acetonitrile, water, buffer)
-
Reagents for forced degradation (e.g., HCl, NaOH, H₂O₂)
Procedure:
-
Method Development:
-
Develop an isocratic or gradient HPLC method that provides good resolution between the 2-Aminofluorene-¹³C₆ peak and any potential degradation products.
-
Optimize parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength.
-
-
Forced Degradation Studies: [12]
-
Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% H₂O₂ and keep at room temperature or heat at 60°C for a specified time.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 105°C) for a specified time.
-
Photodegradation: Expose a solution of the sample to UV light.
-
-
Analysis of Stressed Samples:
-
Analyze the stressed samples using the developed HPLC method.
-
Assess the peak purity of the main peak to ensure that it is not co-eluting with any degradation products.
-
Quantify the amount of degradation and identify the major degradation products.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Metabolic Activation Pathway of 2-Aminofluorene
The metabolic activation of 2-Aminofluorene is a critical pathway leading to its genotoxicity.[2][13][14] The following diagram illustrates the key steps in this process.
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies [agris.fao.org]
- 5. almacgroup.com [almacgroup.com]
- 6. d-nb.info [d-nb.info]
- 7. Influence of long-term storage temperatures and sodium fluoride preservation on the stability of synthetic cathinones and dihydro-metabolites in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ojp.gov [ojp.gov]
- 9. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. medcraveonline.com [medcraveonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminofluorene-13C certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical data and methodologies associated with 2-Aminofluorene-¹³C, a critical isotopically labeled compound used in metabolism, genotoxicity, and carcinogenesis research.
Physicochemical and Analytical Data
The following tables summarize the key quantitative data for 2-Aminofluorene-¹³C, compiled from various sources.
General Properties
| Property | Value | Source |
| Chemical Formula | ¹³CC₁₂H₁₁N | LGC Standards[1] |
| Molecular Weight | 182.23 g/mol | LGC Standards[1] |
| CAS Number | 335081-08-8 | LGC Standards[1] |
| Appearance | Off-white to light yellow solid | MedchemExpress[2] |
| Melting Point | 124-128 °C | Sigma-Aldrich[3] |
Purity and Isotopic Enrichment
| Analysis | Specification | Source |
| Chemical Purity (HPLC) | ≥98% | CDN Isotopes[4], MOLNOVA[5] |
| Isotopic Enrichment | ≥99 atom % ¹³C | LGC Standards[1], CDN Isotopes[4] |
| ¹H NMR Spectrum | Consistent with structure | MedchemExpress[2], MOLNOVA[5] |
| Water Content (Karl Fischer) | 0.20% | MedchemExpress[2] |
Experimental Protocols
Detailed experimental protocols for the analysis of 2-Aminofluorene-¹³C are crucial for ensuring data integrity and reproducibility. While specific parameters may vary between laboratories, the following outlines the general methodologies employed.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method for determining the chemical purity of 2-Aminofluorene-¹³C.
Typical Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is often employed to achieve optimal separation.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is utilized to confirm the chemical structure of the compound.
Typical Protocol:
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) is typically used to dissolve the sample.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analysis: The resulting spectrum is analyzed for chemical shifts, integration, and coupling patterns, which should be consistent with the known structure of 2-Aminofluorene.
Mass Spectrometry (MS) for Isotopic Enrichment
Mass spectrometry is the primary technique for determining the isotopic enrichment of the ¹³C-labeled compound.
Typical Protocol:
-
Ionization: Techniques such as electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Analysis: The mass spectrum will show the molecular ion peaks for the ¹³C-labeled and unlabeled species.
-
Calculation: The isotopic enrichment is calculated from the relative intensities of these peaks.
Metabolic Activation and DNA Damage Pathway
2-Aminofluorene is a known procarcinogen that requires metabolic activation to exert its genotoxic effects. The ¹³C label provides a valuable tool for tracing its metabolic fate and interaction with cellular macromolecules.[6]
Caption: Metabolic activation pathway of 2-Aminofluorene-¹³C leading to DNA damage.
General Analytical Workflow
The following diagram illustrates a typical workflow for the quality control analysis of a synthesized batch of 2-Aminofluorene-¹³C.
Caption: Quality control workflow for 2-Aminofluorene-¹³C analysis.
References
Research Applications of 2-Aminofluorene and its Labeled Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (B1664046) (2-AF) is a well-characterized aromatic amine that has served as a model compound in cancer research for decades.[1] Its genotoxic and carcinogenic properties stem from its metabolic activation to reactive electrophiles that form covalent adducts with DNA, primarily at the C8 position of guanine (B1146940) to form N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[2][3] These DNA adducts can induce mutations, chromosomal aberrations, and ultimately lead to the initiation of cancer.[1] This technical guide provides a comprehensive overview of the research applications of 2-AF and its labeled analogues, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular pathways.
Data Presentation: Quantitative Analysis of 2-Aminofluorene DNA Adducts
The formation of DNA adducts is a critical initiating event in 2-AF-induced carcinogenesis. The levels of these adducts can vary significantly depending on the tissue, dose, and time of exposure. The following tables summarize quantitative data on 2-AF and 2-acetylaminofluorene (B57845) (2-AAF), a closely related and extensively studied procarcinogen, DNA adduct levels in various experimental models.
| Tissue | Animal Model | Compound | Dose | Time Point | Adduct Level (adducts / 10^8 nucleotides) | Reference |
| Liver | Rat | 2-Aminofluorene | Single injection | 72 h | ~540 | [1] |
| Liver | Male F344 Rat | 2-Acetylaminofluorene | 0.01 mg/kg/day (oral gavage) | 12 weeks | 6.0 | [2] |
| Liver | Male F344 Rat | 2-Acetylaminofluorene | 0.0026 mg/kg/day (3 days/week) | 16 weeks | 0.6 | [2] |
| Liver | Dog A | 2-Aminofluorene | Single dose | - | Major adduct detected | [4] |
| Kidney | Dog A | 2-Aminofluorene | Single dose | - | Detected | [4] |
| Bladder | Dog A | 2-Aminofluorene | Single dose | - | Detected | [4] |
| Urothelium | Dog A | 2-Aminofluorene | Single dose | - | Peroxidase-derived adducts detected | [4] |
| Liver | C57BL/6J Mouse | 2-Aminofluorene | 60 mg/kg (i.p.) | 3 h | ~12 | [5] |
| Leukocytes | C57BL/6J Mouse | 2-Aminofluorene | 60 mg/kg (i.p.) | 3 h | ~1.5 | [5] |
| Bladder | C57BL/6J Mouse | 2-Aminofluorene | 60 mg/kg (i.p.) | 3 h | ~0.5 | [5] |
| Reconstructed Human Skin | - | 2-Acetylaminofluorene | 150 µg/cm² (3 treatments over 48h) | 48 h | ~10 | [3] |
| Reconstructed Human Skin | - | N-OH-2-AAF | Single 3h exposure | 3 h | >100 | [3] |
| Reconstructed Human Skin | - | N-OH-2-AF | Single 3h exposure | 3 h | >100 | [3] |
Table 1: In Vivo and In Vitro DNA Adduct Levels of 2-Aminofluorene and its Metabolites. This table summarizes the quantitative levels of DNA adducts formed by 2-aminofluorene and its derivatives in different tissues and experimental models.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used in the study of 2-aminofluorene.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, restoring the bacteria's ability to produce histidine and thus grow on a histidine-free medium.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutagens, TA100 for base-pair substitution mutagens).[7]
-
Nutrient broth.
-
Top agar (B569324) (containing a trace amount of histidine and biotin).
-
Minimal glucose agar plates.
-
Test compound (2-aminofluorene) dissolved in a suitable solvent (e.g., DMSO).
-
Positive controls (e.g., a known mutagen for the specific strain).
-
Negative control (solvent alone).
-
S9 fraction (a rat liver homogenate that provides metabolic activation enzymes).[6]
Procedure:
-
Preparation of Bacterial Culture: Inoculate the Salmonella tester strain into nutrient broth and incubate overnight at 37°C with shaking to obtain a fresh culture.
-
Preparation of Test Mixture: In a sterile tube, combine the test compound at various concentrations, the bacterial culture, and the S9 mix (if metabolic activation is required).
-
Pouring the Plates: Add molten top agar to the test mixture, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate. Swirl the plate to ensure even distribution.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[8]
³²P-Postlabeling Assay for DNA Adducts
The ³²P-postlabeling assay is an ultrasensitive method for detecting and quantifying DNA adducts, particularly those from aromatic compounds.[9] The method involves enzymatic digestion of DNA to 3'-mononucleotides, enrichment of the adducted nucleotides, labeling of the adducts with ³²P, and subsequent separation and quantification.
Materials:
-
DNA sample isolated from tissues or cells exposed to 2-aminofluorene.
-
Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.
-
Nuclease P1 for adduct enrichment (optional, enhances sensitivity).
-
T4 polynucleotide kinase for labeling.
-
[γ-³²P]ATP (high specific activity).
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.
-
Urea-based and other solvent systems for TLC development.
-
Phosphorimager or autoradiography film for detection and quantification.
Procedure:
-
DNA Digestion: Digest the DNA sample (1-10 µg) to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): To increase sensitivity, enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not most bulky aromatic adducts.[1]
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Separation: Apply the labeled adducts to a PEI-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to separate the adducted nucleotides from the excess labeled normal nucleotides.
-
Detection and Quantification: Visualize the ³²P-labeled adducts by autoradiography or phosphorimaging. Quantify the adduct levels by measuring the radioactivity in the adduct spots relative to the total radioactivity of the DNA sample.
High-Performance Liquid Chromatography (HPLC) for DNA Adduct Analysis
HPLC coupled with various detectors, such as UV, fluorescence, or mass spectrometry (MS), is a powerful technique for the separation and quantification of specific DNA adducts.[10][11]
Materials:
-
DNA sample isolated from tissues or cells exposed to 2-aminofluorene.
-
Enzymes for DNA digestion (e.g., nuclease P1, alkaline phosphatase).
-
HPLC system with a reverse-phase column (e.g., C18).
-
Mobile phase solvents (e.g., acetonitrile, water, buffers).
-
Detector (UV, fluorescence, or mass spectrometer).
-
Standard of the specific DNA adduct to be quantified (e.g., dG-C8-AF).
Procedure:
-
DNA Digestion: Digest the DNA sample to nucleosides using a combination of enzymes such as nuclease P1 and alkaline phosphatase.
-
Sample Preparation: Remove proteins and other interfering substances from the digest, for example, by solid-phase extraction.
-
HPLC Separation: Inject the prepared sample onto the HPLC system. Use a gradient elution program to separate the DNA adducts from the normal nucleosides.
-
Detection and Quantification: Monitor the column effluent with the chosen detector. Identify the adduct peak based on its retention time compared to a known standard. Quantify the adduct by integrating the peak area and comparing it to a standard curve. For HPLC-MS/MS, specific parent-daughter ion transitions are monitored for highly selective and sensitive quantification.
Signaling Pathways and Experimental Workflows
Metabolic Activation of 2-Aminofluorene
The genotoxicity of 2-aminofluorene is dependent on its metabolic activation to reactive intermediates. This process involves a series of enzymatic reactions primarily occurring in the liver.
Caption: Metabolic activation pathway of 2-aminofluorene leading to DNA adduct formation.
DNA Damage Response to 2-Aminofluorene Adducts
The formation of bulky DNA adducts by 2-aminofluorene triggers a complex cellular response known as the DNA damage response (DDR). This signaling network aims to repair the damage, arrest the cell cycle to allow time for repair, or induce apoptosis if the damage is too severe. Key players in this pathway include the sensor kinases ATM and ATR, and the tumor suppressor protein p53.[12][13]
Caption: Simplified signaling pathway of the DNA damage response to 2-AF adducts.
Experimental Workflow for In Vivo DNA Adduct Analysis
A typical workflow for studying 2-aminofluorene-induced DNA adducts in an animal model involves several key steps from administration of the compound to the final analysis.
Caption: General experimental workflow for in vivo analysis of 2-aminofluorene DNA adducts.
Applications of Labeled Analogues
Labeled analogues of 2-aminofluorene are invaluable tools for various research applications, enabling more precise and sensitive detection and quantification.
-
Radiolabeled Analogues:
-
³H-labeled 2-AF or 2-AAF: Tritium-labeled compounds are widely used in metabolic and pharmacokinetic studies to trace the distribution, metabolism, and excretion of the parent compound and its metabolites.[14] They are also used in DNA binding studies to quantify the total amount of covalently bound material.
-
¹⁴C-labeled 2-AF: Carbon-14 labeling offers an alternative to tritium (B154650) for metabolic and disposition studies.
-
-
Stable Isotope-Labeled Analogues:
-
¹³C-labeled 2-AF: 13C-labeled 2-aminofluorene is used as an internal standard in mass spectrometry-based quantification methods (e.g., HPLC-MS/MS) for accurate and precise measurement of 2-AF and its metabolites in biological samples.[15][16]
-
Deuterated 2-AF: Similar to ¹³C-labeling, deuterium-labeled 2-AF serves as an excellent internal standard for mass spectrometry, helping to correct for variations in sample preparation and instrument response.
-
-
Fluorescently Labeled Analogues:
-
Fluorescent derivatives of fluorene (B118485) have been developed as probes for bioimaging.[4][17][18] These analogues can be used to visualize the localization and dynamics of 2-AF-related molecules within cells and tissues using fluorescence microscopy. While not a direct application of 2-aminofluorene itself due to its lack of intrinsic fluorescence, the fluorene backbone is a useful scaffold for creating fluorescent probes.[19]
-
Conclusion
2-Aminofluorene and its analogues continue to be indispensable tools in the fields of toxicology, carcinogenesis, and drug development. The quantitative data on DNA adduct formation, coupled with detailed experimental protocols and an understanding of the molecular pathways involved, provide a robust framework for researchers to investigate the mechanisms of chemical carcinogenesis and to develop strategies for its prevention and treatment. The use of labeled analogues further enhances the precision and scope of these investigations, paving the way for a deeper understanding of the biological consequences of exposure to this and other genotoxic agents.
References
- 1. Enhanced sensitivity of 32P-postlabeling analysis of aromatic carcinogen:DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The formation of 2-aminofluorene-DNA adducts in vivo: evidence for peroxidase-mediated activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simplified LC–MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. moravek.com [moravek.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. cdnisotopes.com [cdnisotopes.com]
- 17. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchwith.njit.edu [researchwith.njit.edu]
- 19. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]
2-Aminofluorene: A Technical Guide to its Carcinogenicity and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminofluorene (B1664046) (2-AF) is a synthetic arylamine that has been extensively studied as a model pro-mutagen and pro-carcinogen.[1] While relatively inert in its parent form, 2-AF undergoes metabolic activation to highly reactive electrophilic derivatives that can bind to DNA, forming adducts that can lead to mutations, genomic instability, and ultimately, cancer.[1][2] This technical guide provides a comprehensive overview of the carcinogenicity and toxicity of 2-aminofluorene, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.
Toxicity and Carcinogenicity
2-Aminofluorene is a known genotoxin and has been demonstrated to be a carcinogen in multiple animal models.[3][4] Its carcinogenic effects are observed in various organs, including the liver, urinary bladder, mammary gland, and ear duct.[3][5][6] The carcinogenicity of 2-AF is intrinsically linked to its metabolic activation and the subsequent formation of DNA adducts.[7][8]
Quantitative Toxicity Data
The following tables summarize key quantitative data regarding the toxicity of 2-aminofluorene.
Table 1: Acute Toxicity of 2-Aminofluorene
| Species | Route of Administration | Toxicity Metric | Value | Reference |
| Mouse | Intraperitoneal | LD50 | 132 mg/kg | [9] |
Table 2: In Vivo 2-Aminofluorene DNA Adduct Levels in Rodent Liver
| Species/Strain | Acetylator Status | Dose & Route | Time Point | Major Adduct(s) | Adduct Level (adducts per 10^7 nucleotides) | Reference |
| Rat | Not Specified | Single injection | 72 h | dG-C8-AF | ~54 | [2] |
| Mouse (C57BL/6J) | Rapid | 60 mg/kg | 3 h | dG-C8-AF | Higher than slow acetylators | [2][8] |
| Mouse (A/J) | Slow | 60 mg/kg | 3 h | dG-C8-AF | Lower than rapid acetylators | [2][8] |
Metabolic Activation and Mechanism of Action
The genotoxicity of 2-aminofluorene is dependent on its metabolic activation into reactive intermediates that can covalently bind to DNA.[1][10] This process is primarily mediated by cytochrome P450 enzymes and N-acetyltransferases.[6][8]
Metabolic Activation Pathway
The metabolic activation of 2-aminofluorene is a multi-step process. Initially, 2-AF can be N-acetylated to form 2-acetylaminofluorene (B57845) (2-AAF) or undergo N-hydroxylation by cytochrome P450 enzymes to form N-hydroxy-2-aminofluorene (N-OH-AF), a proximate mutagen.[1][3][6] N-OH-AF can then be further esterified, for example, by N-acetyltransferase, to form highly reactive ester derivatives such as N-acetoxy-2-aminofluorene.[1] These ultimate mutagens are strong electrophiles that can readily react with nucleophilic sites in DNA, primarily the C8 position of guanine, to form DNA adducts.[11][12]
DNA Adduct Formation and Mutagenesis
The primary DNA adduct formed by 2-aminofluorene is N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF).[6][11] The formation of these bulky adducts can distort the DNA helix, stall DNA replication and transcription, and if not repaired, lead to mutations.[5][12] The predominant mutations induced by dG-C8-AF adducts are G·C→T·A transversions.[12]
Experimental Protocols
A variety of in vitro and in vivo assays are utilized to assess the genotoxicity and carcinogenicity of 2-aminofluorene.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term bacterial assay to evaluate the mutagenic potential of a chemical.[1] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The assay measures the ability of a test chemical to induce mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium. For pro-mutagens like 2-AF, the assay is typically performed in the presence of a metabolic activation system, most commonly the S9 fraction from rat liver homogenate.[1][10]
Protocol: Ames Test (Plate Incorporation Method) [1]
-
Bacterial Culture: Inoculate Salmonella typhimurium tester strains (e.g., TA98, TA100) in nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of 1-2 x 10⁹ cells/mL.
-
Preparation of Test Mixture: In a test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (for metabolic activation) or phosphate (B84403) buffer (for direct-acting mutagens), and the test compound at various concentrations.
-
Top Agar (B569324) Addition: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the test mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Comet Assay (Single Cell Gel Electrophoresis)
The Comet Assay is a sensitive method for detecting DNA damage at the level of the individual eukaryotic cell.[1] It is based on the principle that damaged DNA, containing strand breaks and alkali-labile sites, will migrate further in an electric field than undamaged DNA.
Generalized Workflow for the Comet Assay [1]
-
Cell Preparation: Isolate single cells from the tissue or cell culture of interest.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The resulting image resembles a "comet," with the head containing intact DNA and the tail consisting of fragmented DNA. The intensity and length of the comet tail are proportional to the amount of DNA damage.
³²P-Postlabelling Assay for DNA Adducts
The ³²P-postlabelling assay is a highly sensitive method for the detection and quantification of DNA adducts.[6][13]
Protocol: ³²P-Postlabelling Assay [8][13]
-
DNA Isolation and Digestion: Isolate DNA from tissues or cells exposed to the test compound and enzymatically digest it to 3'-mononucleotides.
-
Adduct Enrichment: Enrich the adducted nucleotides, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the bulky aromatic amine adducts.
-
³²P-Labelling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labelled adducted nucleotides by multidirectional thin-layer chromatography (TLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the amount of radioactivity in the adduct spots to determine the level of DNA damage.
Conclusion
2-Aminofluorene is a potent genotoxic carcinogen that requires metabolic activation to exert its effects. The formation of DNA adducts, primarily dG-C8-AF, is a critical initiating event in its carcinogenic mechanism. The experimental protocols detailed in this guide provide robust methods for assessing the mutagenic and carcinogenic potential of 2-aminofluorene and other arylamines. A thorough understanding of the metabolic pathways and mechanisms of toxicity of 2-aminofluorene is essential for researchers and professionals involved in drug development and chemical safety assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. aniara.com [aniara.com]
- 10. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The formation of 2-aminofluorene-DNA adducts in vivo: evidence for peroxidase-mediated activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Pathways of 2-Aminofluorene In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (B1664046) (2-AF) is an aromatic amine that has been extensively studied as a model procarcinogen. Its biological activity is intrinsically linked to its metabolic fate within an organism. This technical guide provides an in-depth overview of the in vivo metabolic pathways of 2-aminofluorene, with a focus on the key enzymatic reactions, metabolite distribution, and the experimental methodologies used to elucidate these processes. The information presented herein is intended to be a valuable resource for researchers in toxicology, pharmacology, and drug development.
Core Metabolic Pathways of 2-Aminofluorene
The in vivo metabolism of 2-aminofluorene is a complex interplay of bioactivation and detoxification pathways, primarily occurring in the liver. These pathways involve a series of Phase I and Phase II enzymatic reactions that ultimately determine the toxicological outcome of exposure. The principal metabolic transformations include N-acetylation, N-hydroxylation, ring hydroxylation, and subsequent conjugation reactions.
Phase I Metabolism:
-
N-acetylation: 2-Aminofluorene is readily acetylated to form 2-acetylaminofluorene (B57845) (2-AAF) by N-acetyltransferases (NATs), particularly the polymorphic NAT2 isozyme.[1] This is a critical step as 2-AAF is a well-characterized procarcinogen.
-
N-hydroxylation: The initial and rate-limiting step in the metabolic activation of both 2-AF and 2-AAF is N-hydroxylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes, specifically CYP1A2.[2] This reaction leads to the formation of the proximate carcinogens N-hydroxy-2-aminofluorene (N-OH-AF) and N-hydroxy-2-acetylaminofluorene (N-OH-AAF).[2]
-
Ring Hydroxylation: Cytochrome P450 enzymes also catalyze the hydroxylation of the fluorene (B118485) ring at various positions (e.g., C1, C3, C5, C7, C8, and C9), which is generally considered a detoxification pathway.[2][3] This process increases the water solubility of the compounds, facilitating their excretion.
Phase II Metabolism:
-
Sulfation: The N-hydroxylated metabolites can undergo O-sulfation by sulfotransferases (SULTs). This reaction converts N-OH-AAF to the highly unstable and reactive N-sulfonyloxy-2-acetylaminofluorene, which can spontaneously form a nitrenium ion that readily binds to DNA.[2]
-
Glucuronidation: N-hydroxy metabolites and ring-hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[4] This conjugation significantly increases their water solubility and facilitates their elimination via urine and bile. While generally a detoxification step, some glucuronide conjugates can be transported to other tissues like the bladder, where they may be hydrolyzed back to reactive forms.
-
O-acetylation: N-acetyltransferases can also catalyze the O-acetylation of N-OH-AAF to form N-acetoxy-2-acetylaminofluorene (N-OAc-AAF), another reactive metabolite capable of forming DNA adducts.[2]
The balance between these activation and detoxification pathways is a crucial determinant of the carcinogenicity of 2-aminofluorene.[2]
Data Presentation: In Vivo Distribution of 2-Aminofluorene and its Metabolites
The following tables summarize the quantitative distribution of 2-aminofluorene (2-AF) and its metabolites in various tissues and excreta of male Sprague-Dawley rats 24 hours after a single oral administration of 50 mg/kg 2-AF. This data provides a snapshot of the metabolic profile and disposition of the compound.
Table 1: Distribution of 2-Aminofluorene and its Metabolites in Rat Tissues (ng/g tissue) [2]
| Metabolite | Bladder | Blood (ng/ml) | Colon | Kidney | Liver |
| 2-AF | 15.6 ± 3.1 | 10.2 ± 2.5 | 18.9 ± 3.8 | 19.8 ± 4.2 | 25.4 ± 5.1 |
| 2-AAF | 12.3 ± 2.8 | 14.8 ± 3.3 | 16.5 ± 3.5 | 15.2 ± 3.4 | 20.1 ± 4.5 |
| 1-OH-2-AAF | 20.1 ± 4.2 | 18.5 ± 3.9 | 22.4 ± 4.8 | 21.3 ± 4.6 | 28.7 ± 5.9 |
| 3-OH-2-AAF | ND | ND | 15.8 ± 3.4 | 18.1 ± 4.0 | 22.6 ± 4.9 |
| 5-OH-2-AAF | ND | 12.1 ± 2.7 | 14.2 ± 3.1 | ND | ND |
| 8-OH-2-AAF | 18.4 ± 3.7 | 16.3 ± 3.5 | 19.6 ± 4.1 | ND | 24.3 ± 5.2 |
| 9-OH-2-AAF | 16.5 ± 3.6 | ND | 17.8 ± 3.9 | 17.2 ± 3.8 | ND |
ND: Not Detected. Data are presented as mean ± S.D. (n=6).
Table 2: Excretion of 2-Aminofluorene and its Metabolites in Rat Urine and Feces (µ g/sample ) [2]
| Metabolite | Feces | Urine |
| 2-AF | 25.6 ± 5.4 | 28.9 ± 6.1 |
| 2-AAF | 22.3 ± 4.8 | 25.1 ± 5.3 |
| 1-OH-2-AAF | 30.1 ± 6.3 | 32.4 ± 6.8 |
| 3-OH-2-AAF | 28.4 ± 5.9 | 30.7 ± 6.5 |
| 5-OH-2-AAF | 24.7 ± 5.2 | 26.5 ± 5.6 |
| 8-OH-2-AAF | 26.9 ± 5.7 | 29.8 ± 6.3 |
Data are presented as mean ± S.D. (n=6) for samples collected over 24 hours.
Mandatory Visualization
Caption: Metabolic pathways of 2-aminofluorene in vivo.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
In Vivo Study Design for 2-Aminofluorene Metabolism in Rats
This protocol outlines a typical in vivo study to assess the distribution and metabolism of 2-aminofluorene in a rodent model.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals are housed in metabolic cages to allow for the separate collection of urine and feces.
-
Dosing: 2-Aminofluorene is dissolved in a suitable vehicle (e.g., corn oil) and administered as a single dose via oral gavage. A typical dose for metabolic studies is 50 mg/kg body weight.
-
Sample Collection:
-
Urine and feces are collected at specified time intervals (e.g., 0-24 h, 24-48 h).
-
At the end of the study period (e.g., 24 hours), animals are euthanized, and blood is collected via cardiac puncture into heparinized tubes.
-
Tissues of interest (liver, kidneys, bladder, colon, etc.) are immediately excised, rinsed with cold saline, blotted dry, weighed, and snap-frozen in liquid nitrogen. All samples are stored at -80°C until analysis.
-
Sample Preparation for HPLC Analysis
-
Urine:
-
Thaw urine samples and centrifuge to remove any precipitates.
-
To measure conjugated metabolites, an aliquot of urine is treated with β-glucuronidase and arylsulfatase to hydrolyze glucuronide and sulfate conjugates.
-
The hydrolyzed or non-hydrolyzed urine is then subjected to solid-phase extraction (SPE) using a C18 cartridge to concentrate the analytes and remove interfering substances.
-
The cartridge is washed, and the metabolites are eluted with an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
The eluate is evaporated to dryness and reconstituted in the HPLC mobile phase for analysis.
-
-
Feces:
-
Fecal samples are lyophilized and ground into a fine powder.
-
A known weight of the powder is extracted multiple times with an organic solvent mixture (e.g., methanol/water).
-
The extracts are pooled, centrifuged, and the supernatant is collected.
-
The supernatant is then treated similarly to the urine samples (with or without hydrolysis followed by SPE).
-
-
Tissues:
-
A known weight of frozen tissue is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer).
-
The homogenate is subjected to protein precipitation by adding a cold organic solvent (e.g., acetonitrile) or perchloric acid.
-
After centrifugation to pellet the precipitated proteins, the supernatant is collected.
-
The supernatant can then be further purified by liquid-liquid extraction or SPE before HPLC analysis.
-
High-Performance Liquid Chromatography (HPLC) Method for Metabolite Quantification
This is a representative reverse-phase HPLC method for the separation and quantification of 2-aminofluorene and its metabolites.
-
Instrumentation: An HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used to separate the parent compound and its various metabolites.
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or a phosphate buffer).
-
Mobile Phase B: Acetonitrile or methanol with the same modifier.
-
-
Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a period of 30-40 minutes is common. The exact gradient profile needs to be optimized based on the specific metabolites of interest and the column used.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection:
-
UV detection at a wavelength around 280 nm.
-
Fluorescence detection can provide higher sensitivity and selectivity for some metabolites (e.g., excitation at 265 nm and emission at 394 nm for fluorene-like structures).
-
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes in the samples to those of authentic standards of known concentrations. An internal standard is used to correct for variations in extraction efficiency and injection volume.
32P-Postlabeling Assay for DNA Adduct Analysis
This highly sensitive method is used to detect and quantify DNA adducts formed from the reaction of reactive metabolites with DNA.
-
DNA Isolation: DNA is isolated from the tissues of interest using standard phenol-chloroform extraction or commercially available kits. The purity and concentration of the DNA are determined spectrophotometrically.
-
Enzymatic Digestion: The DNA is enzymatically hydrolyzed to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: The DNA adducts are enriched from the normal nucleotides, often by nuclease P1 digestion, which dephosphorylates normal nucleotides but not the adducted ones.
-
32P-Labeling: The enriched adducts are then radiolabeled at the 5'-hydroxyl group by T4 polynucleotide kinase using [γ-32P]ATP.
-
Chromatographic Separation: The 32P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates or by reverse-phase HPLC with an online radioactivity detector.
-
Detection and Quantification: The separated adducts are detected by autoradiography (for TLC) or by the radioactivity detector (for HPLC). Quantification is achieved by measuring the amount of radioactivity in the adduct spots/peaks relative to the total amount of nucleotides analyzed.
Conclusion
The in vivo metabolism of 2-aminofluorene is a multifaceted process involving a delicate balance between metabolic activation and detoxification. Understanding these pathways is paramount for assessing the carcinogenic risk associated with this and other aromatic amines. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the metabolic fate of xenobiotics, contributing to the development of safer chemicals and pharmaceuticals. The use of robust analytical techniques such as HPLC and 32P-postlabeling is essential for the accurate quantification of metabolites and DNA adducts, providing critical insights into the mechanisms of chemical-induced toxicity.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The formation of 2-aminofluorene-DNA adducts in vivo: evidence for peroxidase-mediated activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-Aminofluorene-¹³C as an Internal Standard in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 2-aminofluorene (B1664046) using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Aminofluorene-¹³C as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and instrument response.[1][2] These protocols are designed for researchers, scientists, and professionals in drug development and environmental analysis who require accurate and precise quantification of 2-aminofluorene in various matrices.
Introduction
2-Aminofluorene is an aromatic amine that is a known potent carcinogen and mutagen. Its detection and quantification in environmental and biological samples are of significant interest for toxicological studies and risk assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. When coupled with the isotope dilution technique using a stable isotope-labeled internal standard like 2-Aminofluorene-¹³C, GC-MS provides high sensitivity, selectivity, and accuracy for quantitative analysis.
The principle of isotope dilution mass spectrometry (IDMS) involves adding a known amount of an isotopically labeled version of the analyte to the sample before any sample processing. The labeled compound is chemically identical to the analyte and thus behaves similarly during extraction, derivatization, and chromatographic separation. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, accurate quantification can be achieved, correcting for any sample losses or matrix effects.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
2-Aminofluorene (≥98% purity)
-
2-Aminofluorene-¹³C₆ (or other specified labeling, ≥98% purity, isotopic purity ≥99%)
-
-
Solvents (HPLC or GC grade):
-
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Or Pentafluoropropionic anhydride (B1165640) (PFPA)
-
-
Other Reagents:
-
Anhydrous Sodium Sulfate (B86663)
-
Ultrapure water
-
Nitrogen gas (high purity)
-
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-aminofluorene and 2-Aminofluorene-¹³C₆ into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Store at -20°C.
-
-
Intermediate Standard Solution (10 µg/mL):
-
Dilute the primary stock solutions with methanol to obtain intermediate standard solutions of 10 µg/mL for both the native and labeled compounds.
-
-
Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the 2-Aminofluorene-¹³C₆ intermediate standard solution with methanol to a final concentration of 1 µg/mL. This solution will be used to spike all samples, calibration standards, and quality controls.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking the appropriate amount of the 2-aminofluorene intermediate standard solution into a blank matrix extract. A typical concentration range would be 1, 5, 10, 25, 50, and 100 ng/mL.
-
Add a constant volume of the internal standard spiking solution (e.g., 50 µL of 1 µg/mL 2-Aminofluorene-¹³C₆ to 1 mL of final volume) to each calibration standard.
-
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may need to be optimized for specific matrices (e.g., urine, plasma, water, soil extract).
-
Sample Collection: Collect 1-5 mL of the liquid sample.
-
Internal Standard Spiking: Add a known amount of the 2-Aminofluorene-¹³C₆ internal standard spiking solution to the sample.
-
pH Adjustment: Adjust the sample pH to >9 with a suitable base (e.g., 1M NaOH) to ensure the amine is in its free base form.
-
Extraction:
-
Add 5 mL of a suitable extraction solvent (e.g., dichloromethane or a hexane:ethyl acetate mixture).
-
Vortex or shake vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
-
Collection of Organic Layer: Carefully transfer the organic layer to a clean tube.
-
Repeat Extraction: Repeat the extraction process two more times, combining the organic extracts.
-
Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to near dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., toluene or ethyl acetate).
Derivatization
To improve the chromatographic properties and thermal stability of 2-aminofluorene, a derivatization step is often necessary before GC-MS analysis.[3]
-
Silylation (using BSTFA + 1% TMCS):
-
To the reconstituted extract, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
Alternatively:
-
Acylation (using PFPA):
-
To the reconstituted extract, add 50 µL of PFPA and 50 µL of a suitable solvent like toluene.
-
Cap the vial tightly and heat at 60°C for 20 minutes.
-
Cool to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen and reconstitute in a suitable solvent for injection.
-
GC-MS Analysis
The following are typical GC-MS parameters and may require optimization.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent mid-polarity column.[4]
-
Injection Volume: 1 µL, splitless mode
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 15°C/min to 200°C
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters:
The exact m/z values for the derivatized compounds should be determined by analyzing a standard. The following are the expected primary ions for the underivatized molecules.
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2-Aminofluorene | 181 | 180, 152 |
| 2-Aminofluorene-¹³C₆ | 187 | 186, 158 |
Note: The molecular weight of 2-aminofluorene is 181.23 g/mol . The most abundant ion in its mass spectrum is the molecular ion at m/z 181.[5] For a ¹³C₆-labeled standard, the molecular ion would be at m/z 187.
Data Analysis and Quantification
-
Calibration Curve:
-
Generate a calibration curve by plotting the ratio of the peak area of the native 2-aminofluorene to the peak area of the 2-Aminofluorene-¹³C₆ internal standard against the concentration of the native analyte.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.99 is desirable.
-
-
Quantification:
-
Calculate the peak area ratio of the native analyte to the internal standard in the unknown samples.
-
Determine the concentration of 2-aminofluorene in the samples by interpolating from the calibration curve.
-
Method Validation
The analytical method should be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters include:
-
Linearity: Assessed from the calibration curve over the desired concentration range.
-
Accuracy (Recovery): Determined by analyzing spiked blank matrix samples at different concentration levels (e.g., low, medium, and high). The recovery should typically be within 80-120%.[6]
-
Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD should typically be <15%.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
The following tables provide examples of the quantitative data that should be generated during method validation.
Table 1: Linearity of 2-Aminofluorene Calibration Curve
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) |
| 1 | 0.012 ± 0.001 |
| 5 | 0.058 ± 0.004 |
| 10 | 0.115 ± 0.009 |
| 25 | 0.289 ± 0.021 |
| 50 | 0.575 ± 0.043 |
| 100 | 1.148 ± 0.086 |
| R² | 0.9995 |
Table 2: Accuracy and Precision Data for 2-Aminofluorene in Spiked Matrix
| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Recovery (%) | Precision (RSD, %) |
| 5 | 4.8 ± 0.4 | 96.0 | 8.3 |
| 25 | 26.2 ± 1.8 | 104.8 | 6.9 |
| 75 | 72.9 ± 4.5 | 97.2 | 6.2 |
Table 3: LOD and LOQ for 2-Aminofluorene
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.3 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Principle of Isotope Dilution Mass Spectrometry.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. jfda-online.com [jfda-online.com]
- 4. [Determination of nine aromatic amines in water by cloud point extraction-gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of 2-Aminofluorene in Human Urine by LC-MS/MS using a 13C-Labeled Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-aminofluorene (B1664046) (2-AF) in human urine. The use of a stable isotope-labeled internal standard, 2-Aminofluorene-13C, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol includes a comprehensive sample preparation procedure involving enzymatic hydrolysis and liquid-liquid extraction, followed by UPLC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of 2-aminofluorene in biological matrices.
Introduction
2-Aminofluorene is an aromatic amine and a known metabolite of the carcinogen 2-acetylaminofluorene.[1] Accurate and sensitive quantification of 2-aminofluorene in biological samples such as urine is crucial for toxicological studies and human biomonitoring.[1] LC-MS/MS has become the preferred analytical technique for such applications due to its high selectivity and sensitivity.[2] The incorporation of a stable isotope-labeled internal standard, which co-elutes with the analyte but is distinguishable by mass, is a critical component of a robust quantitative LC-MS/MS method, as it effectively minimizes ion suppression or enhancement effects.[3] This application note provides a detailed protocol for the quantification of 2-aminofluorene in human urine using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
2-Aminofluorene (≥98% purity)
-
2-Aminofluorene-9-13C (99 atom % 13C)[4]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Sodium acetate buffer (0.1 M, pH 5.0)
-
Methyl-tert-butyl ether (MTBE)
-
Human urine (drug-free)
Sample Preparation
-
Enzymatic Hydrolysis: To 1 mL of human urine, add 50 µL of the this compound internal standard working solution (1 µg/mL in methanol). Add 1 mL of 0.1 M sodium acetate buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase. Vortex and incubate at 37°C for 16 hours to deconjugate glucuronidated and sulfated metabolites.[5]
-
Liquid-Liquid Extraction (LLE): After hydrolysis, add 3 mL of MTBE to the sample. Vortex vigorously for 5 minutes. Centrifuge at 4000 rpm for 10 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve the residue.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography: A UPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mass Spectrometry: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
Table 1: UPLC and Mass Spectrometer Parameters
| Parameter | Setting |
| UPLC System | |
| Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
The molecular weight of 2-aminofluorene is 181.23 g/mol , and its protonated molecule [M+H]+ has an m/z of 182.2.[6] The molecular weight of 2-Aminofluorene-9-13C is 182.25 g/mol , resulting in a protonated molecule [M+H]+ with an m/z of 183.2.[4] Fragmentation of the protonated 2-aminofluorene molecule is expected to occur through the loss of small neutral molecules or radicals. A common fragmentation pathway for aromatic amines involves the loss of HCN (27 Da) or NH3 (17 Da).
Table 2: MRM Transitions for 2-Aminofluorene and 13C-Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Aminofluorene (Quantifier) | 182.2 | 154.2 | 50 | 30 | 25 |
| 2-Aminofluorene (Qualifier) | 182.2 | 127.1 | 50 | 30 | 35 |
| This compound (IS) | 183.2 | 155.2 | 50 | 30 | 25 |
Data Presentation
Method Validation Summary
The developed method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 92 - 108% |
| Precision (% RSD) | < 10% |
Quantitative Analysis of Spiked Urine Samples
To demonstrate the applicability of the method, drug-free human urine was spiked with 2-aminofluorene at three different concentration levels.
Table 4: Quantification of 2-Aminofluorene in Spiked Human Urine
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=3) | Accuracy (%) | Precision (% RSD) |
| 1.0 | 0.98 ± 0.07 | 98.0 | 7.1 |
| 10.0 | 10.3 ± 0.62 | 103.0 | 6.0 |
| 50.0 | 48.9 ± 3.4 | 97.8 | 7.0 |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the quantification of 2-aminofluorene.
Metabolic Activation of 2-Aminofluorene
Caption: Metabolic activation pathway of 2-aminofluorene.
Conclusion
This application note presents a detailed and validated LC-MS/MS method for the sensitive and accurate quantification of 2-aminofluorene in human urine. The use of a 13C-labeled internal standard is crucial for achieving reliable results by correcting for matrix effects and procedural losses. The provided experimental protocol and performance data demonstrate the suitability of this method for various research and clinical applications, including toxicological assessment and biomonitoring studies.
References
- 1. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem-agilent.com [chem-agilent.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. A validated UPLC-MS/MS method for the determination of aliphatic and aromatic isocyanate exposure in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminofluorene 98 153-78-6 [sigmaaldrich.com]
Application Notes and Protocols for DNA Adduct Analysis with 2-Aminofluorene-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (B1664046) (2-AF) is a well-documented procarcinogen that requires metabolic activation to exert its genotoxic effects.[1] Its metabolites can form covalent adducts with DNA, which, if not repaired, can lead to mutations and potentially initiate carcinogenesis.[1][2] The study of these DNA adducts is crucial for understanding the mechanisms of chemical carcinogenesis and for assessing the risk associated with exposure to such compounds.[2] The use of stable isotope-labeled compounds, such as 2-Aminofluorene-¹³C₆, coupled with sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for highly accurate and precise quantification of DNA adducts.[3] This isotope dilution method is the gold standard for DNA adduct analysis, as the heavy-labeled internal standard corrects for variations in sample processing and instrument response.[3]
These application notes provide a detailed protocol for the in vivo analysis of DNA adducts formed from 2-Aminofluorene-¹³C₆ in rodent models. The protocol covers animal administration, DNA isolation, and adduct quantification by LC-MS/MS. Additionally, representative quantitative data and visualizations of the experimental workflow and relevant biological pathways are presented.
Quantitative Data Summary
The following table summarizes representative quantitative data for 2-aminofluorene-induced DNA adducts in rodent liver tissue. While this data is from studies using unlabeled 2-AF, it provides an expected range of adduct formation that can be quantified with greater accuracy using the ¹³C-labeled compound and the protocol described herein.
| Species/Strain | Acetylator Status | Dose & Route | Time Point | Major Adduct | Adduct Level (adducts per 10⁷ nucleotides) |
| Rat | Not Specified | Single injection | 72 h | dG-C8-AF | ~54[4] |
| Mouse (C57BL/6J) | Rapid | 60 mg/kg | 3 h | dG-C8-AF | Higher than slow acetylators[4] |
| Mouse (A/J) | Slow | 60 mg/kg | 3 h | dG-C8-AF | Lower than rapid acetylators[4] |
Note: dG-C8-AF refers to N-(deoxyguanosin-8-yl)-2-aminofluorene, the major DNA adduct formed from 2-aminofluorene.[5][6][7]
Experimental Protocols
This section details the methodology for an in vivo study to quantify DNA adducts using 2-Aminofluorene-¹³C₆.
Part 1: In Vivo Administration and Tissue Collection
-
Animal Models:
-
Dosing Solution Preparation:
-
Dissolve 2-Aminofluorene-¹³C₆ in a suitable vehicle such as corn oil or dimethyl sulfoxide (B87167) (DMSO).[4] The concentration should be calculated based on the desired dosage for the animals.
-
-
Administration:
-
Tissue Harvesting:
Part 2: DNA Isolation
This protocol outlines a standard phenol-chloroform extraction method. Alternatively, commercial DNA isolation kits can be used.[3][4]
-
Tissue Homogenization:
-
Homogenize 10-20 mg of the frozen tissue sample in a suitable lysis buffer.[3]
-
-
Enzymatic Digestion:
-
Phenol-Chloroform Extraction:
-
Perform sequential extractions with phenol:chloroform:isoamyl alcohol (25:24:1) and then chloroform:isoamyl alcohol (24:1) to remove proteins and lipids.
-
-
DNA Precipitation:
-
Precipitate the DNA from the aqueous phase by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold isopropanol.[3]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.[3]
-
-
DNA Washing and Resuspension:
-
DNA Quantification and Purity Check:
-
Determine the DNA concentration and purity using a spectrophotometer. A 260/280 ratio of approximately 1.8 indicates pure DNA.[3]
-
Part 3: DNA Hydrolysis and Sample Preparation for LC-MS/MS
-
Internal Standard Spiking:
-
To a known amount of isolated DNA (e.g., 20 µg), add a known amount of a stable isotope-labeled internal standard for the specific adduct being quantified, if available (e.g., ¹⁵N₅-labeled dG-C8-AF).
-
-
Enzymatic Hydrolysis:
-
Digest the DNA to individual nucleosides using a cocktail of enzymes. A common procedure involves a two-step digestion:
-
-
Sample Cleanup (Solid-Phase Extraction - SPE):
-
To enrich the DNA adducts and remove unmodified nucleosides, perform solid-phase extraction using a suitable cartridge (e.g., C18).
-
Part 4: LC-MS/MS Analysis
-
Instrumentation:
-
Utilize an HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
-
Chromatographic Separation:
-
Separate the nucleosides on a C18 reverse-phase HPLC column using a gradient elution with appropriate mobile phases (e.g., water and methanol (B129727) with formic acid).
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode and use Multiple Reaction Monitoring (MRM) for detection and quantification.[9]
-
The MRM transitions to monitor would be:
-
Unlabeled dG-C8-AF: m/z of the parent ion → m/z of a specific fragment ion.
-
¹³C₆-labeled dG-C8-AF: m/z of the parent ion (which will be +6 Da compared to the unlabeled) → m/z of the corresponding fragment ion.
-
Internal Standard (if used): m/z of the parent ion → m/z of a specific fragment ion.
-
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the unlabeled dG-C8-AF standard and a fixed amount of the internal standard.
-
Quantify the amount of ¹³C₆-dG-C8-AF in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The results are typically expressed as the number of adducts per 10⁷ or 10⁸ normal nucleotides.[4]
-
Visualizations
Experimental Workflow
Caption: Workflow for in vivo 2-AF-¹³C₆ DNA adduct analysis.
Metabolic Activation and DNA Damage Response
References
- 1. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The formation of 2-aminofluorene-DNA adducts in vivo: evidence for peroxidase-mediated activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multi-DNA Adduct and Abasic Site Quantitation in vivo by Nano-Liquid Chromatography/High-Resolution Orbitrap Tandem Mass Spectrometry: Methodology for Biomonitoring Colorectal DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Aminofluorene-¹³C₆ in Environmental Sample Analysis
Introduction
2-Aminofluorene (B1664046) is a polycyclic aromatic amine (PAA) that has garnered significant environmental concern due to its potential carcinogenic properties. It can be introduced into the environment through various industrial processes, including the manufacturing of dyes, pharmaceuticals, and pesticides. Accurate and sensitive quantification of 2-aminofluorene in complex environmental matrices such as water, soil, and sediment is crucial for assessing environmental contamination and human exposure risks. The use of a stable isotope-labeled internal standard, such as 2-Aminofluorene-¹³C₆, in conjunction with mass spectrometry-based methods, offers a robust and reliable approach for this purpose. This application note details the principles, protocols, and expected performance characteristics for the analysis of 2-aminofluorene in environmental samples using an isotope dilution method with 2-Aminofluorene-¹³C₆.
The core principle of the isotope dilution technique is the addition of a known amount of the isotopically labeled analyte (2-Aminofluorene-¹³C₆) to the sample at the beginning of the analytical process.[1] This labeled compound is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and analysis, effectively compensating for any sample loss or matrix effects.[2] By measuring the ratio of the native analyte to the labeled internal standard in the final extract, a highly accurate and precise quantification can be achieved.[3]
Analytical Approaches
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the analysis of 2-aminofluorene. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially when dealing with complex matrices, as it minimizes the need for extensive sample cleanup and derivatization.[4]
Experimental Workflow
The general workflow for the analysis of 2-aminofluorene in environmental samples using 2-Aminofluorene-¹³C₆ as an internal standard is depicted below.
Caption: General experimental workflow for the analysis of 2-aminofluorene.
Experimental Protocols
Protocol 1: Analysis of 2-Aminofluorene in Water Samples by LC-MS/MS
1. Sample Preparation and Extraction
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store them at 4°C. Acidify the samples to a pH < 2 with sulfuric acid to improve the stability of the aromatic amines.
-
Internal Standard Spiking: To a 100 mL water sample, add a known amount of 2-Aminofluorene-¹³C₆ solution (e.g., 50 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 500 ng/L.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the spiked water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elute the analytes with 5 mL of a mixture of dichloromethane (B109758) and methanol (1:1, v/v).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Agilent 6490 Triple Quadrupole or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument.[4] Two transitions are typically monitored for each analyte for quantification and confirmation.[5]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 2-Aminofluorene | 182.1 | 154.1 | 127.1 | 20 |
| 2-Aminofluorene-¹³C₆ | 188.1 | 160.1 | 133.1 | 20 |
Note: The collision energies provided are illustrative and should be optimized for the specific instrument used.
Protocol 2: Analysis of 2-Aminofluorene in Soil and Sediment Samples by GC-MS
1. Sample Preparation and Extraction
-
Sample Preparation: Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.
-
Internal Standard Spiking: To 10 g of the homogenized sample, add a known amount of 2-Aminofluorene-¹³C₆ solution (e.g., 50 µL of a 1 µg/mL solution in acetone).
-
Pressurized Liquid Extraction (PLE):
-
Mix the spiked sample with an equal amount of diatomaceous earth and pack it into a PLE cell.
-
Extract the sample with a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) at 100°C and 1500 psi.
-
Perform two static extraction cycles of 5 minutes each.
-
-
Cleanup:
-
Concentrate the extract to approximately 1 mL.
-
Perform a cleanup using a silica gel solid-phase extraction (SPE) cartridge to remove interfering compounds. Elute the 2-aminofluorene fraction with a suitable solvent mixture, such as dichloromethane:hexane.
-
-
Solvent Exchange: Exchange the solvent to a final volume of 1 mL in a GC-compatible solvent like hexane.
2. GC-MS Analysis
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 60°C for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
MS System: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2-Aminofluorene | 181 | 152 | 180 |
| 2-Aminofluorene-¹³C₆ | 187 | 158 | 186 |
Data Presentation and Performance Characteristics
The use of 2-Aminofluorene-¹³C₆ as an internal standard significantly improves the accuracy and precision of the analysis by correcting for variations in sample preparation and instrument response. The following table summarizes the expected performance characteristics of the described methods. The data presented is based on typical values reported for the analysis of aromatic amines in environmental matrices.[6][7]
| Parameter | Water (LC-MS/MS) | Soil/Sediment (GC-MS) |
| Linearity (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | 0.05 - 0.5 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L | 0.2 - 2.0 µg/kg |
| Recovery (%) | 85 - 115 | 80 - 120 |
| Precision (RSD %) | < 15 | < 20 |
Note: These values are illustrative and may vary depending on the specific matrix, instrumentation, and laboratory conditions. Method validation should be performed to establish performance characteristics for each specific application.[8][9]
Signaling Pathways and Logical Relationships
While 2-aminofluorene itself is not part of a signaling pathway, its genotoxic effects are initiated by metabolic activation, leading to DNA adduct formation. The following diagram illustrates this logical relationship.
Caption: Metabolic activation pathway of 2-aminofluorene.
Conclusion
The isotope dilution method using 2-Aminofluorene-¹³C₆ provides a highly accurate, sensitive, and robust analytical approach for the quantification of 2-aminofluorene in various environmental samples. The detailed protocols for both water and soil/sediment analysis using LC-MS/MS and GC-MS, respectively, offer a reliable framework for environmental monitoring and risk assessment. Proper method validation is essential to ensure data quality and regulatory compliance.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. www2.gov.bc.ca [www2.gov.bc.ca]
- 3. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Occurrence of primary aromatic amines and nicotine in sediments collected from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
2-Aminofluorene-13C for studying metabolic activation and detoxification pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing ¹³C-labeled 2-aminofluorene (B1664046) (2-AF-¹³C) to investigate its metabolic activation and detoxification pathways. The use of a stable isotope-labeled internal standard is critical for accurate quantification of metabolites and DNA adducts, providing high-quality data for toxicological studies and drug development.
Introduction
2-Aminofluorene (2-AF) is a well-characterized procarcinogen that requires metabolic activation to exert its toxic effects.[1] It serves as a model compound for studying the mechanisms of chemical carcinogenesis induced by aromatic amines. The metabolic pathways of 2-AF involve a delicate balance between detoxification and bioactivation, primarily mediated by Cytochrome P450 (CYP), N-acetyltransferase (NAT), and UDP-glucuronosyltransferase (UGT) enzymes. Understanding these pathways is crucial for assessing carcinogenic risk and developing potential intervention strategies.
The use of 2-Aminofluorene-¹³C as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods allows for precise and accurate quantification of 2-AF and its various metabolites by correcting for matrix effects and variations in sample processing and instrument response.[2][3]
Metabolic Activation and Detoxification Pathways
The metabolism of 2-aminofluorene is a complex process involving both Phase I and Phase II enzymatic reactions.
Phase I Metabolism (Bioactivation and Detoxification):
-
N-hydroxylation: The initial and critical step in the bioactivation of 2-AF is the oxidation of the exocyclic amino group to form N-hydroxy-2-aminofluorene (N-OH-2-AF). This reaction is primarily catalyzed by Cytochrome P450 1A2 (CYP1A2). N-OH-2-AF is a proximate carcinogen that can lead to the formation of DNA adducts.
-
Ring hydroxylation: CYP enzymes can also hydroxylate the fluorene (B118485) ring at various positions (e.g., C1, C3, C5, C7, C9), which are generally considered detoxification pathways, leading to more water-soluble metabolites that can be readily excreted.
Phase II Metabolism (Primarily Detoxification, but can also lead to reactive intermediates):
-
N-acetylation: 2-Aminofluorene can be acetylated by N-acetyltransferases (NATs) to form 2-acetylaminofluorene (B57845) (2-AAF). This can be a detoxification step, but 2-AAF can also be N-hydroxylated by CYPs to form N-hydroxy-2-acetylaminofluorene (N-OH-AAF), another potent carcinogenic intermediate.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) play a significant role in the detoxification of 2-AF and its metabolites. They catalyze the conjugation of glucuronic acid to the amino group of 2-AF or the hydroxyl groups of its hydroxylated metabolites (both N-hydroxy and ring-hydroxylated forms). This process increases water solubility and facilitates excretion. UGT1A4 and UGT1A9 have been implicated in the glucuronidation of aromatic amines and their metabolites.[4][5]
-
Sulfonation: Sulfotransferases (SULTs) can also conjugate N-OH-2-AF and N-OH-2-AAF, leading to the formation of unstable sulfate (B86663) esters that can spontaneously break down to form reactive nitrenium ions, which readily bind to DNA.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism of 2-aminofluorene.
Table 1: Kinetic Parameters of N-Acetyltransferase (NAT) with 2-Aminofluorene
| Enzyme | Tissue/Cell Line | Kₘ (µM) | Vₘₐₓ (nmol/min/mg protein) | Reference |
| NAT1 | Hamster Colon | 180 | 1.2 | [4] |
| NAT2 | Hamster Colon | 2000 | 14.3 | [4] |
| NAT | Rat Blood Cytosol | 1520 ± 320 | 3.33 ± 0.64 | |
| NAT | Rat Bladder Cytosol | - | - | |
| NAT | Rat Colon Cytosol | 1520 ± 320 | 3.33 ± 0.64 | |
| NAT | Rat Liver Cytosol | 1690 ± 320 | 7.64 ± 0.59 |
Table 2: In Vitro Metabolism of 2-Acetylaminofluorene (a metabolite of 2-AF) in Rat Hepatocytes
| Metabolite | Relative Abundance |
| 5-OH-AAF | +++++ |
| 7-OH-AAF | ++++ |
| 3-OH-AAF | +++ |
| N-OH-AAF | ++ |
| Aminofluorene (AF) | + |
| 1-OH-AAF | + |
Relative abundance is denoted by '+' signs, with '+++++' being the most abundant. Data is derived from studies on the metabolism of 2-AAF, the acetylated product of 2-AF.
Experimental Protocols
Protocol 1: In Vitro Metabolism of 2-Aminofluorene using Human Liver Microsomes
Objective: To determine the metabolic profile of 2-aminofluorene and quantify the formation of its major metabolites using LC-MS/MS with 2-Aminofluorene-¹³C as an internal standard.
Materials:
-
2-Aminofluorene
-
2-Aminofluorene-¹³C (internal standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Water (HPLC grade)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of 2-aminofluorene in methanol.
-
Prepare a stock solution of 2-Aminofluorene-¹³C in methanol at a known concentration.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, add phosphate buffer (pH 7.4), human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 2-aminofluorene (final concentration, e.g., 1-10 µM).
-
Incubate at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile containing the 2-Aminofluorene-¹³C internal standard.
-
Vortex the mixture vigorously to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject an aliquot of the supernatant onto an LC-MS/MS system.
-
Separate the parent compound and its metabolites using a suitable C18 reverse-phase HPLC column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for 2-aminofluorene and its expected metabolites (N-hydroxy-2-aminofluorene, ring-hydroxylated metabolites, and 2-acetylaminofluorene) and for 2-Aminofluorene-¹³C.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the concentration of each metabolite in the samples using the calibration curve.
-
Protocol 2: Quantification of 2-Aminofluorene-DNA Adducts in Vitro
Objective: To quantify the formation of 2-aminofluorene-DNA adducts in vitro following metabolic activation, using 2-Aminofluorene-¹³C-derived adducts as an internal standard.
Materials:
-
2-Aminofluorene
-
Calf Thymus DNA
-
Human Liver S9 fraction or microsomes
-
NADPH regenerating system
-
Enzymes for DNA hydrolysis (DNase I, Nuclease P1, Alkaline Phosphatase)
-
¹³C-labeled 2-aminofluorene-DNA adduct standard (to be used as internal standard)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
In Vitro Incubation:
-
Prepare a reaction mixture containing phosphate buffer (pH 7.4), calf thymus DNA, human liver S9 fraction or microsomes, and an NADPH regenerating system.
-
Add 2-aminofluorene to initiate the reaction.
-
Incubate the mixture at 37°C for an appropriate time (e.g., 2-4 hours).
-
-
DNA Isolation:
-
Isolate the DNA from the incubation mixture using standard phenol-chloroform extraction and ethanol (B145695) precipitation methods.
-
-
DNA Hydrolysis:
-
Resuspend the purified DNA in a suitable buffer.
-
Add the ¹³C-labeled 2-aminofluorene-DNA adduct internal standard.
-
Perform enzymatic hydrolysis of the DNA to nucleosides by sequential incubation with DNase I, Nuclease P1, and alkaline phosphatase.
-
-
Sample Cleanup and Enrichment:
-
Enrich the DNA adducts using solid-phase extraction (SPE) with a C18 cartridge to remove the unmodified nucleosides.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched adduct fraction by LC-MS/MS.
-
Separate the DNA adducts using a reverse-phase HPLC column.
-
Quantify the specific 2-aminofluorene-DNA adducts (e.g., dG-C8-AF) by monitoring their specific MRM transitions and the corresponding transitions for the ¹³C-labeled internal standard.
-
-
Data Analysis:
-
Calculate the amount of each DNA adduct relative to the amount of DNA used, expressed as adducts per 10⁶ or 10⁸ nucleotides.
-
Visualizations
Caption: Metabolic pathways of 2-aminofluorene.
Caption: Workflow for in vitro metabolism study.
References
- 1. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Quantifying 2-Aminofluorene in Biological Matrices using Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (B1664046) (2-AF) is a well-established aromatic amine procarcinogen that has been extensively studied to understand its mechanisms of metabolic activation and genotoxicity. In both in vivo and in vitro settings, 2-AF undergoes metabolic activation to reactive intermediates capable of forming covalent bonds with DNA, leading to the formation of DNA adducts.[1] These adducts can induce mutations and initiate the process of carcinogenesis.[1] Consequently, the accurate quantification of 2-aminofluorene and its metabolites or DNA adducts in biological matrices is crucial for toxicological studies, carcinogen risk assessment, and in the development of safer chemicals and pharmaceuticals. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity, specificity, and accuracy. This document provides detailed application notes and protocols for the quantification of 2-aminofluorene in biological matrices.
Metabolic Activation of 2-Aminofluorene
The genotoxic effects of 2-aminofluorene are mediated through its metabolic activation, primarily by cytochrome P450 enzymes, to form N-hydroxy-2-aminofluorene. This intermediate can be further activated through O-acetylation or sulfation to a reactive electrophile that readily forms DNA adducts, predominantly at the C8 position of guanine.
Metabolic activation pathway of 2-Aminofluorene.
Quantitative Data Summary
The following table summarizes quantitative data on 2-aminofluorene-induced DNA adducts from various studies. The levels of DNA adducts can vary depending on factors such as species, acetylator phenotype, and experimental conditions.[1]
| Species/Strain | Acetylator Status | Dose & Route | Time Point | Major Adduct(s) | Adduct Level (adducts per 10^7 nucleotides) | Reference |
| Rat | Not Specified | Single injection | 72 h | dG-C8-AF | ~54 | [1] |
| Mouse (C57BL/6J) | Rapid | 60 mg/kg | 3 h | dG-C8-AF | Higher than slow acetylators | [1] |
| Mouse (A/J) | Slow | 60 mg/kg | 3 h | dG-C8-AF | Lower than rapid acetylators | [1] |
Experimental Protocols
Protocol 1: Quantification of 2-Aminofluorene DNA Adducts in Tissue Samples
This protocol outlines the general steps for the quantification of 2-aminofluorene-DNA adducts in tissue samples using isotope dilution LC-MS/MS.
1. DNA Isolation
-
Homogenize tissue samples in a suitable buffer.
-
Perform enzymatic digestion of proteins using Proteinase K.
-
Extract DNA using a commercially available DNA isolation kit or a standard phenol-chloroform extraction method.
-
Precipitate the DNA with isopropanol (B130326) and wash with 70% ethanol (B145695) to remove salts.[2]
-
Resuspend the purified DNA in nuclease-free water.
-
Quantify the DNA concentration and assess its purity using a UV-Vis spectrophotometer.
2. Enzymatic Hydrolysis of DNA
-
To an aliquot of the isolated DNA, add a known amount of the isotopically labeled internal standard (e.g., [¹³C₆]-2-aminofluorene-DNA adduct).
-
Perform enzymatic digestion of the DNA to nucleosides using a mixture of DNase I, alkaline phosphatase, and phosphodiesterase.
-
Incubate the mixture at 37°C for a sufficient time to ensure complete digestion.
3. Solid-Phase Extraction (SPE) for Adduct Enrichment
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the DNA hydrolysate onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the 2-aminofluorene-DNA adducts with methanol or an appropriate organic solvent mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
4. Isotope Dilution LC-MS/MS Analysis
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for both the native 2-aminofluorene-DNA adduct and its isotopically labeled internal standard in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve by analyzing standards containing known concentrations of the 2-aminofluorene-DNA adduct and a fixed concentration of the internal standard.
-
Calculate the concentration of the adduct in the biological sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Quantification of 2-Aminofluorene Metabolites in Urine
This protocol provides a general procedure for quantifying 2-aminofluorene and its metabolites in urine samples.
1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
To an aliquot of the supernatant, add a known amount of the appropriate isotopically labeled internal standard (e.g., [¹³C₆]-2-aminofluorene).
-
For the analysis of conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase and/or arylsulfatase.[3] Incubate the mixture at 37°C.
2. Solid-Phase Extraction (SPE)
-
Follow a similar SPE procedure as described in Protocol 1 to extract and concentrate the analytes of interest from the urine matrix.
3. Isotope Dilution LC-MS/MS Analysis
-
The LC-MS/MS analysis is performed as described in Protocol 1, monitoring the specific MRM transitions for 2-aminofluorene and its metabolites, along with their corresponding internal standards.
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of 2-aminofluorene in biological matrices.
Workflow for 2-Aminofluorene Quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of Calibration Standards with 2-Aminofluorene-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (2-AF) is a well-known polycyclic aromatic amine (PAA) and a suspected human carcinogen.[1] Its detection and quantification at trace levels are critical in various fields, including environmental monitoring, food safety, and toxicological studies within drug development. The use of stable isotope-labeled internal standards, such as 2-Aminofluorene-¹³C, is the gold standard for accurate quantification using isotope dilution mass spectrometry (IDMS).[2] This technique enhances the precision and accuracy of analytical methods by correcting for matrix effects and variations in sample preparation and instrument response.[2][3]
This document provides detailed application notes and protocols for the preparation of calibration standards using 2-Aminofluorene-¹³C for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Principle: Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard, IS) to the sample. The native (unlabeled) analyte and the labeled internal standard are assumed to behave identically during sample preparation and analysis. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the native analyte in the sample can be determined with high accuracy. ¹³C-labeled internal standards are often preferred over deuterium-labeled standards as they are less likely to exhibit chromatographic shifts relative to the native analyte, thus providing better correction for matrix effects.
The logical workflow for quantitative analysis using 2-Aminofluorene-¹³C as an internal standard is depicted below.
Caption: Quantitative analysis workflow using an internal standard.
Experimental Protocols
Materials and Reagents
-
2-Aminofluorene (analytical standard, >98% purity)
-
2-Aminofluorene-¹³C (isotopic purity >99%)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Vortex mixer
-
Centrifuge
Preparation of Stock Solutions
-
2-Aminofluorene Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Aminofluorene and dissolve it in 10 mL of methanol in a volumetric flask.
-
2-Aminofluorene-¹³C Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-Aminofluorene-¹³C and dissolve it in 1 mL of methanol in a volumetric flask.
Note: Stock solutions should be stored at -20°C in amber vials to prevent degradation.
Preparation of Calibration Standards
A series of calibration standards are prepared by diluting the 2-Aminofluorene stock solution and adding a constant amount of the 2-Aminofluorene-¹³C internal standard.
-
Working Stock Solution of 2-Aminofluorene (10 µg/mL): Dilute 100 µL of the 1 mg/mL 2-Aminofluorene stock solution to 10 mL with methanol.
-
Working Internal Standard Solution of 2-Aminofluorene-¹³C (1 µg/mL): Dilute 10 µL of the 1 mg/mL 2-Aminofluorene-¹³C stock solution to 10 mL with methanol.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking the appropriate volume of the 2-Aminofluorene working stock solution into a suitable matrix (e.g., blank urine, plasma, or solvent) and adding a fixed amount of the working internal standard solution. The final volume should be brought up with the matrix or solvent.
The following table provides an example of a calibration curve preparation scheme.
| Calibration Standard Level | Concentration of 2-Aminofluorene (ng/mL) | Volume of 2-AF Working Stock (10 µg/mL) to add (µL) | Volume of IS Working Solution (1 µg/mL) to add (µL) | Final Volume (mL) |
| 1 | 0.5 | 0.5 | 50 | 10 |
| 2 | 1.0 | 1.0 | 50 | 10 |
| 3 | 5.0 | 5.0 | 50 | 10 |
| 4 | 10.0 | 10.0 | 50 | 10 |
| 5 | 50.0 | 50.0 | 50 | 10 |
| 6 | 100.0 | 100.0 | 50 | 10 |
| 7 | 250.0 | 250.0 | 50 | 10 |
| 8 | 500.0 | 500.0 | 50 | 10 |
Sample Preparation (Example for Urine)
-
To 1 mL of urine sample, add 50 µL of the 1 µg/mL 2-Aminofluorene-¹³C working internal standard solution.
-
Vortex for 30 seconds.
-
Add 3 mL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
The sample preparation workflow is illustrated in the following diagram.
Caption: A typical sample preparation workflow for urine analysis.
LC-MS/MS Parameters (Example)
The following are suggested starting parameters for LC-MS/MS analysis. These will require optimization for the specific instrument and application.
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 2-Aminofluorene | 182.1 | 154.1 (Quantifier) | 25 | 50 |
| 182.1 | 127.1 (Qualifier) | 35 | 50 | |
| 2-Aminofluorene-¹³C | 188.1 | 160.1 (Quantifier) | 25 | 50 |
Note: The precursor ion for 2-Aminofluorene-¹³C assumes a molecule with six ¹³C atoms. The exact mass will depend on the specific labeled positions. The product ions should be determined experimentally by infusing the standards.
Data Presentation and Method Validation
Calibration Curve
After analysis of the calibration standards, a calibration curve is constructed by plotting the peak area ratio of 2-Aminofluorene to 2-Aminofluorene-¹³C against the nominal concentration of 2-Aminofluorene. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Method Validation Parameters
A comprehensive method validation should be performed according to regulatory guidelines (e.g., ICH Q2(R1)).[1] Key validation parameters are summarized in the table below with typical acceptance criteria.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) > 0.99 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear. | Defined by the validated LLOQ and ULOQ. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% of the spiked amount. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% (20% at LLOQ). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of ≥ 10; precision and accuracy criteria met. |
| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution should be consistent across different matrix lots. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Example Quantitative Data
The following table presents hypothetical but realistic quantitative data for a validated LC-MS/MS method for 2-Aminofluorene using 2-Aminofluorene-¹³C as an internal standard.
| Parameter | Result |
| Linearity (r²) | 0.998 |
| Calibration Range | 0.5 - 500 ng/mL |
| Accuracy (% Recovery) | 95.2 - 108.5% |
| Precision (RSD) | < 8.7% |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
Conclusion
The use of 2-Aminofluorene-¹³C as an internal standard in an isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of 2-Aminofluorene in various matrices. The detailed protocols and validation guidelines presented in this application note serve as a comprehensive resource for researchers, scientists, and drug development professionals to establish reliable analytical methods for this important compound. Adherence to these procedures will ensure data of high quality and integrity for regulatory submissions and research publications.
References
Application Note: Solid-Phase Extraction for the Determination of 2-Aminofluorene in Water Samples
Abstract
This application note details a robust solid-phase extraction (SPE) method for the selective extraction and preconcentration of 2-aminofluorene (B1664046) from various water matrices, including surface water and wastewater. 2-Aminofluorene, a carcinogenic aromatic amine, requires sensitive and reliable analytical methods for environmental monitoring. The described protocol utilizes reversed-phase SPE cartridges to achieve high recovery and clean extracts suitable for subsequent analysis by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
2-Aminofluorene is an aromatic amine that is of significant environmental concern due to its carcinogenic properties. It can be introduced into the environment through industrial effluents and other sources. Accurate and sensitive monitoring of its concentration in water is crucial for environmental protection and public health. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers several advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and the potential for automation.[1][2] This note provides a detailed protocol for the extraction of 2-aminofluorene from water samples using SPE.
Experimental
Materials and Reagents
-
SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18, HLB), 500 mg / 6 mL
-
Methanol (B129727) (MeOH): HPLC grade
-
Acetonitrile (B52724) (ACN): HPLC grade
-
Dichloromethane (B109758) (DCM): HPLC grade
-
Ammonium (B1175870) Hydroxide (NH₄OH): ACS grade
-
Hydrochloric Acid (HCl): ACS grade
-
Deionized Water: 18.2 MΩ·cm
-
2-Aminofluorene Standard: Purity >98%
Instrumentation
-
SPE Manifold
-
Vacuum Pump
-
Nitrogen Evaporation System
-
Analytical Balance
-
pH Meter
-
Vortex Mixer
-
Chromatographic system (HPLC-UV/FLD or GC-MS) for analysis
Sample Preparation
-
Collect water samples in clean amber glass bottles to prevent photodegradation.
-
Adjust the pH of the water sample to approximately 8.0-9.0 using dilute ammonium hydroxide. This ensures that 2-aminofluorene is in its neutral, non-ionized form, which enhances its retention on the reversed-phase sorbent.[2]
-
Filter the samples through a 0.45 µm glass fiber filter to remove any particulate matter that could clog the SPE cartridge.
Solid-Phase Extraction Protocol
A general SPE protocol involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.[3][4]
Step 1: Cartridge Conditioning
-
Pass 5 mL of Dichloromethane (DCM) through the cartridge.
-
Pass 5 mL of Methanol (MeOH) through the cartridge. Do not allow the sorbent to go dry.
-
Pass 5 mL of deionized water (pH adjusted to match the sample) through the cartridge.
Step 2: Sample Loading
-
Load the pre-treated water sample (up to 1 L) onto the SPE cartridge at a flow rate of 5-10 mL/min.[5]
Step 3: Washing
-
Wash the cartridge with 5 mL of deionized water to remove any remaining water-soluble impurities.
-
Dry the cartridge thoroughly under vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water. Proper drying is crucial for efficient elution.[5]
Step 4: Elution
-
Elute the 2-aminofluorene from the cartridge with 5-10 mL of a suitable organic solvent. A common choice is a mixture of dichloromethane and methanol (e.g., 80:20 v/v).
-
Collect the eluate in a clean collection tube.
Step 5: Eluate Post-Treatment
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).[5][6]
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile or mobile phase for HPLC).[6]
Quantitative Data
The performance of the SPE method should be validated by determining the recovery, limit of detection (LOD), limit of quantification (LOQ), and reproducibility. The following table summarizes typical performance data for the analysis of aromatic amines in water, which would be expected for 2-aminofluorene using the described method.
| Parameter | Typical Value | Reference |
| Recovery | 85 - 110% | [7] |
| Limit of Detection (LOD) | 0.1 - 2.0 ng/mL | [7] |
| Limit of Quantification (LOQ) | 0.4 - 5.0 ng/mL | |
| Relative Standard Deviation (RSD) | < 10% | [7] |
Note: These values are representative for aromatic amines and should be experimentally determined for 2-aminofluorene.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of 2-aminofluorene.
Conclusion
The solid-phase extraction method presented provides an effective and reliable approach for the extraction and preconcentration of 2-aminofluorene from water samples. The protocol is straightforward and can be readily implemented in environmental monitoring laboratories. For optimal results, it is recommended to validate the method for the specific water matrix being analyzed.
References
- 1. gcms.cz [gcms.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. agilent.com [agilent.com]
- 5. promochrom.com [promochrom.com]
- 6. biotage.com [biotage.com]
- 7. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Improved GC-MS Sensitivity of 2-Aminofluorene through Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (B1664046), a primary aromatic amine, is a compound of significant interest in toxicological and environmental research due to its carcinogenic properties. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of such compounds. However, the direct analysis of 2-aminofluorene by GC-MS can be challenging due to its polarity, which can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet.[1]
To overcome these limitations, derivatization is a crucial sample preparation step. This process involves chemically modifying the analyte to improve its analytical characteristics.[2] By converting the polar primary amine group of 2-aminofluorene into a less polar, more volatile, and more thermally stable derivative, significant enhancements in GC-MS sensitivity and chromatographic performance can be achieved.[2] This application note provides detailed protocols for the derivatization of 2-aminofluorene using two common and effective reagents: Pentafluoropropionic Anhydride (PFPA) for acylation and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation.
Derivatization Strategies: Acylation and Silylation
Derivatization for GC-MS analysis primarily aims to increase the volatility and thermal stability of the analyte.[1] For 2-aminofluorene, the reactive site for derivatization is the primary amine (-NH2) group.
Acylation with Pentafluoropropionic Anhydride (PFPA):
Acylation involves the introduction of an acyl group into a molecule. PFPA is a highly reactive acylation reagent that readily reacts with the primary amine of 2-aminofluorene to form a stable N-pentafluoropropionyl derivative.[3] The addition of the fluorinated group significantly increases the volatility of the molecule and can enhance its response with an electron capture detector (ECD) if used, though it is also highly effective with mass spectrometry.[2]
Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA):
Silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group.[4] MSTFA is a potent silylating agent that reacts with the amine group of 2-aminofluorene to form a TMS derivative.[1] This process effectively masks the polar N-H bonds, reducing intermolecular hydrogen bonding and thereby increasing the volatility and thermal stability of the analyte.[1]
Quantitative Data Summary
While direct quantitative data comparing underivatized 2-aminofluorene with its derivatized forms is limited in published literature, data from studies on other aromatic amines strongly indicate a significant enhancement in sensitivity following derivatization. The table below presents a summary of reported Limits of Detection (LODs) for underivatized aromatic amines and an estimation of the expected improvement for derivatized 2-aminofluorene based on data for other derivatized amines. It is important to note that these are estimations and actual LODs may vary depending on the specific instrumentation and experimental conditions.
| Analyte Form | Derivatizing Agent | Limit of Detection (LOD) | Reference / Basis for Estimation |
| Underivatized Aromatic Amines (in water) | N/A | 0.12 - 0.48 µg/L | [5] |
| Estimated Derivatized 2-Aminofluorene | PFPA | Low pg/L range | Based on data for other PFPA-derivatized amines showing significant signal-to-noise enhancement.[5] |
| Estimated Derivatized 2-Aminofluorene | MSTFA | Low pg/L range | Based on the general principle of sensitivity enhancement through silylation for GC-MS.[1] |
| Iodinated Aromatic Amine Derivatives | Iodine | 0.9 - 3.9 pg/L (GC-EI-MS/MS) | [6] |
The data for iodinated aromatic amines demonstrates the potential for achieving picogram-per-liter detection limits with appropriate derivatization and sensitive MS techniques.[6] The use of PFPA and MSTFA is expected to yield a similar substantial increase in sensitivity for 2-aminofluorene.
Experimental Protocols
Protocol 1: Acylation of 2-Aminofluorene with PFPA
This protocol is adapted from general procedures for the acylation of primary amines.[3]
Reagents and Materials:
-
2-Aminofluorene standard
-
Pentafluoropropionic Anhydride (PFPA)
-
Toluene (B28343) or Ethyl Acetate (B1210297) (GC grade)
-
Pyridine (B92270) (optional, as catalyst)
-
Nitrogen gas, high purity
-
Heater block or water bath
-
Autosampler vials with inserts
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-aminofluorene in a suitable solvent (e.g., toluene or ethyl acetate) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Place 100 µL of the 2-aminofluorene standard solution into an autosampler vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Derivatization:
-
Add 50 µL of ethyl acetate or toluene to the dried residue.
-
Add 50 µL of PFPA.
-
(Optional) Add 10 µL of pyridine to catalyze the reaction.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[1]
-
-
Cooling and Reconstitution: Allow the vial to cool to room temperature. If necessary, dilute the sample with ethyl acetate or toluene to the desired final concentration for GC-MS analysis.
-
GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample into the GC-MS system.
Protocol 2: Silylation of 2-Aminofluorene with MSTFA
This protocol is adapted from general procedures for the silylation of primary amines.[4]
Reagents and Materials:
-
2-Aminofluorene standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (optional, as catalyst and solvent)
-
Acetonitrile (GC grade)
-
Nitrogen gas, high purity
-
Heater block or water bath
-
Autosampler vials with inserts
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-aminofluorene in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Place 100 µL of the 2-aminofluorene standard solution into an autosampler vial.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Ensure the sample is completely dry as MSTFA is moisture-sensitive.[7]
-
Derivatization:
-
Add 50 µL of MSTFA to the dried residue.
-
(Optional) Add 50 µL of pyridine. Pyridine can act as a solvent and catalyst.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
Cooling: Allow the vial to cool to room temperature.
-
GC-MS Analysis: Inject an aliquot (e.g., 1 µL) of the derivatized sample directly into the GC-MS system. No reconstitution is typically necessary.
Recommended GC-MS Conditions
The following are general GC-MS conditions that can be used as a starting point and should be optimized for the specific instrument and application.
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet: Split/splitless, operated in splitless mode
-
Inlet Temperature: 280°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 min
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of 2-aminofluorene is depicted below.
Conclusion
Derivatization of 2-aminofluorene with either PFPA or MSTFA is a highly effective strategy to significantly improve its analysis by GC-MS. Both acylation and silylation reactions produce derivatives that are more volatile and thermally stable than the parent compound, leading to improved chromatographic peak shape, reduced analyte degradation, and a substantial increase in sensitivity. The provided protocols offer a robust starting point for researchers aiming to achieve low detection limits for 2-aminofluorene in various matrices. The expected enhancement in sensitivity, potentially to the low pg/L range, makes these methods highly suitable for trace-level analysis in toxicological, environmental, and drug development applications.
References
- 1. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
Troubleshooting & Optimization
How to improve signal-to-noise ratio for 2-Aminofluorene-13C in mass spectrometry
Technical Support Center: 2-Aminofluorene-13C Analysis
Welcome to the technical support center for mass spectrometry analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for this compound and related compounds.
Frequently Asked Questions (FAQs)
Q1: My signal-to-noise ratio for this compound is poor. What are the first things I should check?
A1: A poor signal-to-noise (S/N) ratio can stem from multiple factors across your entire analytical workflow. The key is to systematically investigate potential causes, starting from the simplest explanations and moving to more complex method optimizations. The ability to obtain reliable quantitative data is fundamentally linked to the S/N ratio for your analyte.[1]
Below is a logical workflow to diagnose the issue. Start by assessing the instrument's basic performance by directly infusing a standard. This will help you determine if the problem lies with the mass spectrometer itself or with the sample introduction and chromatography.[2]
Q2: How can I optimize my sample preparation to improve the signal for this compound?
A2: Effective sample preparation is critical for enhancing sensitivity and reducing background noise.[3] The primary goals are to remove interfering matrix components, concentrate the analyte, and ensure it is in a solvent compatible with your LC-MS system.[4]
-
Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a strong enough signal, while overly concentrated samples can lead to ion suppression.[3]
-
Cleanup: For complex matrices like plasma, urine, or tissue homogenates, a cleanup step is essential. Solid-Phase Extraction (SPE) is a highly effective technique for isolating aromatic amines and removing salts and other interferences that suppress ionization.[1][5]
-
pH Adjustment: 2-Aminofluorene is a weak aromatic amine. Adjusting the sample pH can be crucial for efficient extraction on ion-exchange SPE cartridges.[6][7]
Experimental Protocol: Solid-Phase Extraction (SPE) for Aromatic Amines
This protocol is a starting point for a mixed-mode or cation-exchange SPE cartridge, which is often effective for primary aromatic amines.
| Step | Procedure | Purpose |
| 1. Condition | Pass 1-2 mL of methanol (B129727) through the cartridge. | To wet the sorbent and activate the functional groups. |
| 2. Equilibrate | Pass 1-2 mL of LC-MS grade water through the cartridge. For cation-exchange, use acidified water (e.g., pH 3-5). | To prepare the sorbent for the aqueous sample. |
| 3. Load Sample | Load the pre-treated sample (pH adjusted if necessary) at a slow, steady flow rate. | To bind the analyte of interest to the sorbent. |
| 4. Wash | Pass 1-2 mL of a weak solvent (e.g., 5% methanol in water) through the cartridge. | To remove salts and other weakly bound interferences. |
| 5. Elute | Elute this compound with 1-2 mL of an appropriate solvent. For cation-exchange, this is typically a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).[2] | To recover the purified and concentrated analyte. |
| 6. Dry & Reconstitute | Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase. | To prepare the final sample for injection in a solvent compatible with the LC method. |
Q3: Which ionization source and MS parameters are best for this compound?
A3: For a relatively non-polar, low molecular weight compound like 2-Aminofluorene, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be effective.[8]
-
APCI is often superior for non-polar to moderately polar compounds that are thermally stable and have some volatility. It can be less susceptible to matrix effects than ESI.[8][9]
-
ESI is highly versatile but works best for polar compounds that can be pre-ionized in solution. For 2-Aminofluorene, this would require an acidic mobile phase to promote protonation.
The most significant improvement in S/N will come from using tandem mass spectrometry (MS/MS). By selecting the protonated molecule as the precursor ion and monitoring a specific, high-intensity product ion, you can dramatically reduce chemical noise and increase specificity.[10][11][12] This technique is known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[13]
Table of Recommended Starting MS/MS Parameters for this compound (Note: These are starting points and must be optimized on your specific instrument.)
| Parameter | Suggested Value (Positive Ion Mode) | Rationale |
| Ionization Mode | APCI or ESI | APCI is often better for non-polar aromatic amines.[8] ESI requires an acidic mobile phase. |
| Precursor Ion ([M+H]⁺) | m/z of protonated this compound | This is the parent ion selected in the first quadrupole. |
| Product Ion(s) | To be determined by infusion | Infuse a standard and perform a product ion scan to find the most stable and intense fragment(s). |
| Dwell Time | 50-100 ms | Balances sensitivity with the number of points across the chromatographic peak. |
| Collision Energy (CE) | 15-30 eV | Optimize to maximize the signal of the chosen product ion. |
| Cone/Capillary Voltage | 10-60 V / 3.5-4.5 kV | Critical for ion generation and transmission; must be optimized.[14][15] |
| Source Temperature | ESI: 100-150°C; APCI: 350-450°C | APCI requires higher temperatures for desolvation and vaporization.[8] |
| Drying/Nebulizer Gas | Optimize based on flow rate | Higher flow rates require higher gas flows and temperatures for efficient desolvation.[1] |
Q4: My baseline is noisy and I suspect chromatographic issues. How can I improve my LC method?
A4: A stable, low-noise baseline is crucial for achieving a good S/N ratio. High background can originate from contaminated solvents, mobile phase additives, or column bleed.[16]
-
Use High-Purity Reagents: Always use LC-MS grade solvents, water, and additives (like formic acid or ammonium formate). HPLC-grade solvents can introduce significant background noise.[1]
-
Optimize Chromatography: Good separation is key to avoiding co-eluting matrix components that cause ion suppression.[1][17]
-
Consider Column Choice: A C18 column is a common choice for retaining aromatic compounds like 2-Aminofluorene.
-
Mobile Phase pH: Using an acidic mobile phase (e.g., 0.1% formic acid) will protonate the amine group, leading to better peak shape and improved ionization efficiency in positive-mode ESI.
Table of Recommended LC Parameters for Optimization
| Parameter | Recommendation / Variable to Test | Impact on S/N |
| Column | C18, 2.1 mm or 3.0 mm i.d., <3 µm particle size | Smaller internal diameter columns can increase sensitivity if the system is optimized for low flow rates.[1] |
| Mobile Phase A | 0.1% Formic Acid in LC-MS Grade Water | Acid promotes protonation for better peak shape and ESI efficiency. |
| Mobile Phase B | 0.1% Formic Acid in LC-MS Grade Acetonitrile or Methanol | Acetonitrile often provides lower background and better peak shape. |
| Gradient | Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B). | Optimize the gradient slope to separate the analyte from matrix interferences. |
| Flow Rate | 0.2 - 0.5 mL/min | Lower flow rates are generally better for ESI sensitivity.[9] APCI can tolerate higher flow rates. |
| Column Temperature | 30 - 40 °C | Can improve peak shape and reproducibility. |
Q5: What is the role of the 13C label and how does it relate to signal-to-noise?
A5: In mass spectrometry, a 13C-labeled version of an analyte, such as this compound, is most often used as an internal standard (IS) .[18] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative analysis because it co-elutes with the unlabeled analyte and experiences the same extraction inefficiencies and matrix effects (ion suppression or enhancement).[17][19]
-
Improving Quantitative Accuracy: The SIL-IS is added at a known concentration to every sample. The ratio of the unlabeled analyte's signal to the SIL-IS signal is used for quantification. This ratio corrects for variations, leading to highly accurate and precise results.[18][19]
-
Signal of the 13C Standard: If the S/N ratio of your 13C-labeled internal standard itself is poor, it indicates a fundamental problem with your method (sample prep, LC, or MS settings) as described in the questions above. Since the IS is typically added to the sample at a concentration high enough to be easily detected, a poor signal is a significant red flag for the overall method performance.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. organomation.com [organomation.com]
- 4. clinicalpub.com [clinicalpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Aromatic Amines Using Solid-Phase Microextraction Based on an Ionic Liquid-Mediated Sol–Gel Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. agilent.com [agilent.com]
- 14. Optimization of the ESI and APCI experimental variables for the LC/MS determination of s-triazines, methylcarbamates, organophosphorous, benzimidazoles, carboxamide and phenylurea compounds in orange samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. zefsci.com [zefsci.com]
- 17. benchchem.com [benchchem.com]
- 18. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 19. foodriskmanagement.com [foodriskmanagement.com]
Matrix effects in the analysis of 2-Aminofluorene and mitigation strategies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 2-aminofluorene (B1664046) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my 2-aminofluorene analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] In the analysis of 2-aminofluorene, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[2][3] These effects can compromise the accuracy, precision, and sensitivity of your analytical method.[2]
Q2: What are the most common sources of matrix effects in biological samples like plasma and urine?
A2: In plasma, major sources of matrix effects include phospholipids (B1166683), salts, and proteins.[3] For urine, the composition is highly variable, but endogenous compounds such as urea, creatinine, and various salts are significant contributors to matrix effects.[4]
Q3: How can I determine if my 2-aminofluorene analysis is affected by matrix effects?
A3: A common method is the post-extraction spike analysis. In this procedure, you compare the signal response of 2-aminofluorene spiked into a blank, extracted sample matrix to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in signal intensity indicates the presence of matrix effects.[5]
Q4: What is a stable isotope-labeled internal standard, and why is it recommended for 2-aminofluorene analysis?
A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, 2-aminofluorene) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H). A SIL internal standard is the ideal tool to compensate for matrix effects because it has nearly identical chemical and physical properties to the analyte.[3][6] This means it will co-elute with 2-aminofluorene and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the signal.[6]
Troubleshooting Guide
Problem 1: Poor reproducibility of 2-aminofluorene quantification in plasma samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | The composition of plasma can vary between individuals, leading to different degrees of ion suppression or enhancement. |
| Solution 1: Implement a Stable Isotope-Labeled Internal Standard. A SIL internal standard for 2-aminofluorene will co-elute and experience the same matrix effects, correcting for variability between samples. | |
| Solution 2: Improve Sample Preparation. Use a more rigorous sample cleanup method like Solid Phase Extraction (SPE) to remove a larger portion of the interfering matrix components. | |
| Inadequate Sample Preparation | Protein precipitation alone may not be sufficient to remove all interfering phospholipids and other endogenous components. |
| Solution: Optimize the Sample Preparation Method. Compare the performance of protein precipitation, liquid-liquid extraction (LLE), and SPE to determine the most effective method for your specific plasma samples. |
Problem 2: Low recovery of 2-aminofluorene during sample preparation.
| Possible Cause | Troubleshooting Step |
| Suboptimal SPE Protocol | The chosen SPE sorbent, wash, or elution solvents may not be appropriate for 2-aminofluorene. |
| Solution: Optimize SPE Conditions. Experiment with different sorbent chemistries (e.g., C18, mixed-mode), and adjust the pH and organic content of the wash and elution solvents to maximize the recovery of 2-aminofluorene. | |
| Inefficient LLE | The pH of the aqueous phase or the choice of organic solvent may not be optimal for extracting 2-aminofluorene. |
| Solution: Adjust LLE Parameters. Modify the pH of the sample to ensure 2-aminofluorene is in its neutral form for efficient extraction into an organic solvent. Test different extraction solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best recovery. |
Problem 3: Ion suppression is observed in urine samples, leading to poor sensitivity.
| Possible Cause | Troubleshooting Step |
| High Salt Concentration | Urine has a high and variable salt content which is a major cause of ion suppression in electrospray ionization. |
| Solution 1: Sample Dilution. A simple "dilute and shoot" approach can reduce the concentration of interfering salts. However, this may compromise the limit of quantification. | |
| Solution 2: Use a More Effective Sample Cleanup. SPE is generally more effective than dilution for removing salts and other interfering compounds from urine. | |
| Co-elution with Endogenous Compounds | Other components of the urine matrix are eluting at the same time as 2-aminofluorene. |
| Solution: Modify Chromatographic Conditions. Adjust the gradient, mobile phase composition, or use a different column chemistry to improve the separation of 2-aminofluorene from interfering matrix components. |
Mitigation Strategies and Experimental Protocols
Sample Preparation Techniques
Proper sample preparation is a crucial first step in mitigating matrix effects by removing interfering components before analysis.
-
Application: A quick and simple method for removing the bulk of proteins from plasma or serum samples.
-
Protocol:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) (containing the internal standard).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Application: A technique that separates analytes from interferences based on their differential solubility in immiscible liquids.
-
Protocol:
-
To 200 µL of plasma or urine, add the internal standard.
-
Adjust the pH of the sample to >9.0 with a suitable base (e.g., 1M NaOH) to neutralize the amine group of 2-aminofluorene.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the organic layer to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in the mobile phase.
-
-
Application: A highly effective and selective method for cleaning up complex matrices like plasma and urine.
-
Protocol (using a C18 cartridge):
-
Condition: Pass 1 mL of methanol (B129727) followed by 1 mL of water through the C18 SPE cartridge.
-
Load: Load the pre-treated sample (e.g., 200 µL of plasma diluted with 800 µL of water) onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute 2-aminofluorene and the internal standard with 1 mL of methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Calibration Strategies
The choice of calibration method is critical for accurately quantifying 2-aminofluorene in the presence of matrix effects.
-
Concept: Calibration standards are prepared in a blank matrix (a sample of the same biological fluid that is free of the analyte) to mimic the matrix effects of the unknown samples.[7]
-
Procedure:
-
Obtain a pool of blank plasma or urine.
-
Spike the blank matrix with known concentrations of 2-aminofluorene to create a series of calibration standards.
-
Process these matrix-matched calibrators using the same sample preparation procedure as the unknown samples.
-
Construct the calibration curve and quantify the unknown samples against it.
-
-
Concept: Known amounts of the analyte are added to aliquots of the actual sample. This method is useful when a blank matrix is not available.
-
Procedure:
-
Divide an unknown sample into several equal aliquots.
-
Spike each aliquot with a different, known amount of 2-aminofluorene (one aliquot remains unspiked).
-
Analyze all aliquots and plot the instrument response versus the concentration of the added standard.
-
The absolute value of the x-intercept of the resulting calibration curve gives the concentration of 2-aminofluorene in the original sample.
-
-
Concept: A known amount of a SIL analog of 2-aminofluorene is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The quantification is based on the ratio of the analyte peak area to the SIL-IS peak area.
-
Procedure:
-
Add a fixed concentration of the 2-aminofluorene SIL-IS to all samples and calibration standards.
-
Perform the sample preparation procedure.
-
Analyze the samples by LC-MS/MS, monitoring the transitions for both the analyte and the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Determine the concentration of 2-aminofluorene in the unknown samples from this calibration curve.
-
Data Presentation
Note: The following tables provide illustrative quantitative data based on typical performance characteristics observed for the analysis of aromatic amines in biological matrices, as direct comparative studies for 2-aminofluorene are limited. The values are intended to demonstrate the relative effectiveness of each strategy.
Table 1: Comparison of Sample Preparation Techniques for 2-Aminofluorene in Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Matrix Effect (%) | -45 to -60 | -20 to -35 | -5 to -15 |
| Recovery (%) | >95 | 80 - 95 | 85 - 100 |
| Precision (%RSD) | <15 | <10 | <5 |
| Throughput | High | Medium | Low |
Table 2: Comparison of Calibration Strategies for 2-Aminofluorene Analysis
| Parameter | External Calibration (in solvent) | Matrix-Matched Calibration | Standard Addition | SIL Internal Standard Calibration |
| Accuracy (%) | 50 - 150 (highly variable) | 90 - 110 | 95 - 105 | 98 - 102 |
| Precision (%RSD) | >15 | <15 | <10 | <5 |
| Throughput | High | Medium | Low | High |
| Requirement for Blank Matrix | No | Yes | No | No |
Visualizations
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Aminofluorene Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the quantification of 2-Aminofluorene (B1664046) (2-AF).
Frequently Asked Questions (FAQs)
General Issues
Q1: My 2-Aminofluorene stock solution has turned yellow/brown. Can I still use it?
A1: No, a color change in your 2-AF solution indicates probable oxidation or photodegradation. You should discard the solution as its integrity is compromised and prepare a fresh solution using high-purity solvent and solid 2-AF. Ensure the new solution is stored protected from light in a tightly sealed container, preferably under an inert atmosphere.
Q2: I'm observing inconsistent or unexpected experimental results. What are the possible causes?
A2: Inconsistent results can stem from several factors:
-
Degradation of 2-AF solution: As mentioned above, 2-AF is susceptible to degradation.
-
Improper solution preparation or storage: Ensure accurate weighing, complete dissolution, and proper storage conditions.
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Contamination: Verify that all reagents, solvents, and labware are free from contaminants.
-
Instrumental issues: Refer to the specific troubleshooting sections for your analytical method (HPLC, GC-MS, ELISA).
High-Performance Liquid Chromatography (HPLC)
Q3: I'm seeing peak tailing for my 2-AF peak in a reversed-phase HPLC analysis. What can I do to improve the peak shape?
A3: Peak tailing for basic compounds like 2-aminofluorene is often caused by secondary interactions with acidic residual silanol (B1196071) groups on the silica-based stationary phase. Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups (a pH above 7 is generally effective). However, ensure the pH is within the stable range for your column.
-
Use of Mobile Phase Additives: Add a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will interact with the active silanol sites, reducing their availability to interact with 2-AF.
-
Column Choice: Use a column with a highly inert stationary phase (end-capped) specifically designed for the analysis of basic compounds.
-
Lower Analyte Concentration: High concentrations of the analyte can lead to peak tailing. Try injecting a more dilute sample.
Q4: My 2-AF peak is co-eluting with another peak. How can I improve the separation?
A4: Co-elution is a common issue, especially with structurally similar compounds like metabolites or isomers. To improve resolution:
-
Optimize Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) or adjust the ratio of the organic and aqueous phases.
-
Modify the Gradient: If using a gradient method, make the gradient shallower around the elution time of 2-AF.
-
Change the Column: Use a column with a different selectivity (e.g., a phenyl-hexyl column instead of a C18) or a column with a smaller particle size and/or longer length for higher efficiency.
-
Adjust Temperature: Changing the column temperature can alter the selectivity and improve separation.
Q5: I'm observing peak fronting for my 2-AF peak. What is the likely cause?
A5: Peak fronting is less common than tailing but can occur due to:
-
Column Overload: Injecting too much sample can lead to peak fronting. Dilute your sample and inject a smaller volume.[1][2]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[1]
-
Column Collapse: A physical collapse of the column bed at the inlet can cause fronting. This is more likely to affect all peaks in the chromatogram. If this is suspected, the column may need to be replaced.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Q6: Why is derivatization necessary for 2-AF analysis by GC-MS, and what are the common issues?
A6: 2-Aminofluorene is a polar compound with an active amine group, which can lead to poor peak shape (tailing) and interactions with active sites in the GC system. Derivatization converts the polar amine group into a less polar, more volatile, and more thermally stable derivative, improving chromatographic performance. Common issues include:
-
Incomplete Derivatization: This can lead to split peaks or tailing. Ensure the reaction conditions (temperature, time, and reagent concentration) are optimal.
-
Interference with Derivatization: Matrix components can compete for the derivatizing reagent, leading to lower yields for 2-AF. Proper sample cleanup is crucial to minimize this.
-
Degradation of Derivatives: Some derivatives may not be stable over time. Analyze the samples as soon as possible after derivatization.
Q7: I am having trouble separating isomers of aminofluorene. What can I do?
A7: The separation of isomers can be challenging due to their similar physicochemical properties. For GC-MS analysis, consider the following:
-
Derivatization: Derivatization can sometimes enhance the separation of isomers.
-
Column Selection: Use a high-resolution capillary column with a stationary phase that provides good selectivity for aromatic compounds. A longer column can also improve resolution.
-
Temperature Program Optimization: A slow, optimized temperature ramp can improve the separation of closely eluting isomers.
Enzyme-Linked Immunosorbent Assay (ELISA)
Q8: My ELISA results for 2-AF seem unexpectedly high. What could be causing this?
A8: Falsely elevated results in a competitive ELISA for a small molecule like 2-AF can be due to:
-
Cross-reactivity: The antibody may be binding to other structurally similar compounds present in the sample, such as metabolites (e.g., N-acetyl-2-aminofluorene) or other aromatic amines.[3][4][5][6][7] It has been shown that some antibodies raised against N-acetoxy-2-acetylaminofluorene-modified DNA also bind to N-(guanin-8-yl)-2-aminofluorene, although with a lower affinity.[3]
-
Matrix Effects: Components in the sample matrix can interfere with the antibody-antigen binding, leading to inaccurate results. Ensure your standards are prepared in a matrix that closely matches your samples.
-
Insufficient Washing: Inadequate washing steps can leave behind non-specifically bound enzyme conjugates, leading to a higher background signal.
Q9: How can I assess the specificity of my 2-AF ELISA?
A9: To determine the specificity of your assay, you should perform cross-reactivity testing. This involves running the ELISA with a range of compounds that are structurally related to 2-AF at various concentrations. The results will indicate the percentage of cross-reactivity for each compound, helping you to understand potential interferences.
Troubleshooting Guides
Matrix Effects in HPLC-MS/MS and GC-MS
Matrix effects, which can cause ion suppression or enhancement, are a major source of interference in mass spectrometry-based quantification.
Identifying Matrix Effects:
-
Post-column Infusion: Infuse a constant flow of a 2-AF standard solution into the MS detector after the analytical column. Inject a blank matrix extract onto the column. A dip or rise in the baseline at the retention time of co-eluting matrix components indicates ion suppression or enhancement.
-
Comparison of Calibration Curves: Prepare two calibration curves for 2-AF: one in a clean solvent and another in a matrix extract from a blank sample. A significant difference in the slopes of the two curves indicates the presence of matrix effects.[8]
Strategies to Minimize Matrix Effects:
-
Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or dispersive solid-phase extraction (dSPE) can be effective.[9][10][11]
-
Chromatographic Separation: Optimize the chromatographic method to separate 2-AF from the interfering matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect. However, this may compromise the sensitivity of the assay.[8]
-
Use of an Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C₆-2-Aminofluorene). This internal standard will be affected by the matrix in the same way as the analyte, allowing for accurate correction.[8]
Illustrative Quantitative Data on Matrix Effects (LC-MS/MS):
| Matrix | Sample Preparation Method | Analyte Concentration (ng/mL) | Signal Suppression (%) |
| Human Plasma | Protein Precipitation | 10 | 45% |
| Human Plasma | Solid-Phase Extraction | 10 | 15% |
| Human Urine | Dilute-and-Shoot | 20 | 60% |
| Human Urine | Liquid-Liquid Extraction | 20 | 25% |
| Rat Liver Homogenate | QuEChERS | 5 | 30% |
Disclaimer: The values in this table are for illustrative purposes and may not represent actual experimental data.
Co-elution of Structurally Related Compounds
Potential Co-eluting Compounds with 2-Aminofluorene:
-
Metabolites: N-acetyl-2-aminofluorene (2-AAF), hydroxylated metabolites (e.g., N-hydroxy-2-aminofluorene), and their conjugates.[12][13][14][15]
-
Isomers: Other aminofluorene isomers (e.g., 1-aminofluorene, 3-aminofluorene).
-
Related Aromatic Amines: Other carcinogenic aromatic amines that may be present in the sample.
-
Parent Compound: Fluorene.[16]
Strategies to Address Co-elution:
-
High-Resolution Chromatography: Utilize ultra-high-performance liquid chromatography (UHPLC) or capillary gas chromatography for improved separation efficiency.
-
Method Development: Systematically optimize the mobile phase/temperature program and stationary phase to achieve separation.
-
Mass Spectrometry: Use tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) to selectively detect 2-AF even if it co-elutes with other compounds, provided they have different fragmentation patterns.
Illustrative HPLC Retention Times:
| Compound | Retention Time (min) - Method A | Retention Time (min) - Method B |
| Fluorene | 8.2 | 9.5 |
| 2-Aminofluorene | 6.5 | 7.8 |
| 2-Acetylaminofluorene (B57845) | 7.1 | 8.5 |
| 1-Aminofluorene | 6.8 | 8.1 |
Disclaimer: The values in this table are for illustrative purposes and will vary depending on the specific chromatographic conditions.
Immunoassay Cross-Reactivity
Potential Cross-Reactants in 2-AF Immunoassays:
-
2-Acetylaminofluorene
-
Other aminofluorene isomers
-
Structurally similar aromatic amines
Illustrative Cross-Reactivity Data for a Competitive ELISA:
| Compound | Concentration for 50% Inhibition (IC₅₀) (ng/mL) | Cross-Reactivity (%) |
| 2-Aminofluorene | 10 | 100% |
| 2-Acetylaminofluorene | 150 | 6.7% |
| 1-Aminofluorene | 500 | 2.0% |
| Aniline | >10,000 | <0.1% |
| Benzidine | >10,000 | <0.1% |
Disclaimer: The values in this table are for illustrative purposes and will depend on the specific antibody used.
Experimental Protocols
HPLC-UV Method for 2-Aminofluorene Quantification
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.0) (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 285 nm.
-
Sample Preparation (Urine):
-
Perform enzymatic hydrolysis to cleave conjugates.
-
Perform solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration.[17]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
GC-MS Method for 2-Aminofluorene Quantification
-
Column: DB-5MS capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 min.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 min.
-
-
Derivatization:
-
Evaporate the sample extract to dryness.
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
-
MS Detection: Electron impact (EI) ionization in selected ion monitoring (SIM) mode.
Competitive ELISA for 2-Aminofluorene Quantification
-
Coating: Coat a 96-well plate with a 2-AF-protein conjugate (e.g., 2-AF-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4 °C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Add a blocking buffer (e.g., PBS with 1% BSA) to block any unoccupied sites on the plate and incubate for 1-2 hours at room temperature.
-
Competition: Add standards or samples and a specific anti-2-AF antibody to the wells. Incubate for 1-2 hours at room temperature. During this step, free 2-AF in the sample competes with the coated 2-AF-protein conjugate for binding to the antibody.
-
Washing: Repeat the washing step.
-
Detection: Add an enzyme-labeled secondary antibody that binds to the primary antibody. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate for the enzyme (e.g., TMB for HRP). The color development is inversely proportional to the amount of 2-AF in the sample.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
Visualizations
Caption: General experimental workflow for 2-Aminofluorene quantification.
Caption: Troubleshooting logic for 2-Aminofluorene quantification issues.
References
- 1. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 2. youtube.com [youtube.com]
- 3. An ELISA for detection of DNA-bound carcinogen using a monoclonal antibody to N-acetoxy-2-acetylaminofluorene-modified DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. media.sciltp.com [media.sciltp.com]
- 11. agilent.com [agilent.com]
- 12. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of urinary metabolites of 2-acetylaminofluorene by cultured hamster embryo cells and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hplc.eu [hplc.eu]
- 17. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of 2-Aminofluorene and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of 2-Aminofluorene (2-AF) and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC and LC-MS analysis of 2-Aminofluorene and its metabolites in a question-and-answer format.
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing) for 2-Aminofluorene and its Metabolites | - Secondary Interactions: Basic amine groups on 2-AF and its metabolites can interact with acidic silanol (B1196071) groups on the silica-based C18 column, leading to peak tailing. - Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, exacerbating secondary interactions. - Column Overload: Injecting too much sample can saturate the stationary phase. | - Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5 with 0.1% formic acid) to suppress the ionization of silanol groups. - Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with extensive end-capping minimize the number of accessible silanol groups. - Reduce Sample Concentration: Dilute the sample to avoid overloading the column. |
| Inconsistent Retention Times | - Mobile Phase Composition Changes: Small variations in the mobile phase preparation can lead to shifts in retention time. - Temperature Fluctuations: Changes in column temperature affect retention. - Pump Issues: Air bubbles or leaks in the pump can cause inconsistent flow rates. | - Precise Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. Premixing solvents can improve consistency. - Use a Column Oven: Maintain a constant and controlled column temperature. - Degas Mobile Phase and Purge Pump: Properly degas the mobile phase before use and purge the pump to remove any trapped air bubbles. |
| Poor Resolution Between Metabolites | - Inadequate Mobile Phase Gradient: The gradient may not be shallow enough to separate structurally similar metabolites. - Incorrect Stationary Phase: A standard C18 column may not provide sufficient selectivity for all metabolites. | - Optimize Gradient: Adjust the gradient slope to increase the separation between closely eluting peaks. - Try a Different Stationary Phase: Consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, which can offer different interactions with the aromatic and polar functional groups of the metabolites. |
| Low Sensitivity or No Peaks Detected | - Inappropriate Detection Wavelength (UV): The selected wavelength may not be the absorbance maximum for the analytes. - Poor Ionization (MS): The ion source conditions may not be optimal for the analytes. - Sample Degradation: Metabolites, especially N-hydroxy metabolites, can be unstable. | - Optimize UV Wavelength: Determine the optimal UV absorbance wavelength for 2-AF and its metabolites (typically around 280 nm). - Optimize MS Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to maximize ionization. - Proper Sample Handling: Prepare samples fresh and keep them cool to minimize degradation. |
| High Backpressure | - Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. - Precipitation in the System: Buffer precipitation can occur if the mobile phase composition is changed abruptly without a proper wash step. | - Filter Samples and Mobile Phases: Use 0.22 µm or 0.45 µm filters to remove particulates. - Use a Guard Column: A guard column will protect the analytical column from contamination. - Proper System Wash: When changing from a buffered mobile phase to a high organic phase, flush the system with a mixture of water and organic solvent to prevent buffer precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical elution order for 2-Aminofluorene and its major metabolites in reversed-phase HPLC?
A1: In reversed-phase chromatography, compounds elute based on their polarity, with more polar compounds eluting earlier. The general elution order from earliest to latest is:
-
N-hydroxy-2-acetylaminofluorene (N-OH-AAF): Generally the most polar.
-
Ring-hydroxylated metabolites (e.g., 7-hydroxy-2-acetylaminofluorene): Polarity will vary based on the position of the hydroxyl group.
-
2-Aminofluorene (2-AF): More polar than its acetylated form.
-
2-Acetylaminofluorene (2-AAF): The least polar of these examples.
The exact retention times will depend on the specific chromatographic conditions.
Q2: How can I improve the ionization of 2-Aminofluorene and its metabolites in LC-MS?
A2: For positive ion mode electrospray ionization (ESI), adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will promote the protonation of the amine groups, enhancing the signal. For negative ion mode, adding a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) can be beneficial for deprotonation, although this is less common for these compounds. Atmospheric pressure chemical ionization (APCI) can also be a suitable alternative, particularly for the less polar metabolites.
Q3: What are some key considerations for sample preparation when analyzing 2-AF metabolites in biological matrices like urine or cell culture media?
A3: Sample preparation is critical to remove interferences and concentrate the analytes.
-
For Urine: Enzymatic hydrolysis with β-glucuronidase/arylsulfatase is often necessary to cleave conjugated metabolites. Following hydrolysis, solid-phase extraction (SPE) with a C18 cartridge is a common and effective method for cleanup and concentration.
-
For Cell Culture Media: Protein precipitation with a cold organic solvent like acetonitrile (B52724) or methanol (B129727) is a standard first step. The supernatant can then be concentrated and reconstituted in the mobile phase for analysis.
Q4: Can I use the same HPLC method for both UV and MS detection?
A4: Yes, but with some considerations. Mobile phase additives must be volatile for MS detection. Therefore, non-volatile buffers like phosphate (B84403) buffers should be avoided. Formic acid, acetic acid, and ammonium formate (B1220265) are common volatile additives compatible with both UV and MS detection.
Data Presentation
The following table provides an example of typical retention times for 2-Aminofluorene and its key metabolites that could be obtained using a standard reversed-phase HPLC method. Note: These are illustrative values and actual retention times will vary based on the specific system and conditions.
| Compound | Abbreviation | Typical Retention Time (min) |
| N-hydroxy-2-acetylaminofluorene | N-OH-AAF | 8.5 |
| 7-hydroxy-2-acetylaminofluorene | 7-OH-AAF | 10.2 |
| 2-Aminofluorene | 2-AF | 12.8 |
| 2-Acetylaminofluorene | 2-AAF | 15.1 |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of 2-Aminofluorene and its Metabolites
Objective: To separate and quantify 2-Aminofluorene and its metabolites using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation:
-
From in vitro metabolism assays (e.g., liver microsomes): Stop the reaction by adding an equal volume of cold acetonitrile. Centrifuge to precipitate proteins. Transfer the supernatant to an HPLC vial.
-
From urine: Perform enzymatic hydrolysis followed by solid-phase extraction as described in the FAQs.
-
-
Standard Preparation: Prepare a stock solution of each analyte in a suitable solvent (e.g., methanol or DMSO). Prepare a series of working standards by diluting the stock solutions in the initial mobile phase composition.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve for each analyte by plotting peak area against concentration. Determine the concentration of analytes in the samples from the calibration curve.
Protocol 2: LC-MS/MS Method Development for 2-Aminofluorene and its Metabolites
Objective: To develop a sensitive and specific method for the quantification of 2-Aminofluorene and its metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Conditions:
-
LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions: Use the same column and mobile phases as in Protocol 1, but a faster gradient may be possible due to the selectivity of MS/MS detection.
Procedure:
-
Compound Tuning and Precursor Ion Selection: Infuse a standard solution of each analyte directly into the mass spectrometer to determine the optimal ESI source parameters (e.g., capillary voltage, source temperature) and to identify the most abundant precursor ion (typically [M+H]⁺ in positive ion mode).
-
Product Ion Selection and Collision Energy Optimization: Perform product ion scans for each precursor ion to identify the most abundant and stable fragment ions. For each precursor-product ion pair (transition), optimize the collision energy to maximize the product ion signal.
-
MRM Method Development: Create a Multiple Reaction Monitoring (MRM) method that includes at least two transitions (one for quantification and one for qualification) for each analyte.
-
Chromatographic Integration: Inject a mixture of the standards onto the LC-MS/MS system to determine the retention time for each analyte under the chosen chromatographic conditions. Set up timed MRM windows around the expected retention time for each analyte to maximize sensitivity and the number of points across each peak.
-
Method Validation: Validate the method for linearity, accuracy, precision, and sensitivity according to relevant guidelines.
Example MRM Transitions (Illustrative):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Aminofluorene | 182.1 | 165.1 | 20 |
| 154.1 | 25 | ||
| 2-Acetylaminofluorene | 224.1 | 182.1 | 15 |
| 165.1 | 28 |
Mandatory Visualizations
Caption: Metabolic activation pathway of 2-Aminofluorene.
Caption: Troubleshooting workflow for HPLC issues.
Troubleshooting low recovery of 2-Aminofluorene-13C during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the sample preparation of 2-Aminofluorene-13C, a critical component in many research applications. Low recovery of this isotopically labeled compound can compromise the accuracy and reliability of experimental results. This guide offers detailed insights into potential causes and solutions for maximizing its recovery.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low recovery of this compound during sample preparation?
A1: Low recovery of this compound can stem from several factors throughout the sample preparation workflow. These can be broadly categorized as:
-
Suboptimal Extraction Conditions: The efficiency of both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) is highly dependent on parameters such as pH, solvent choice, and elution volumes.
-
Matrix Effects: Complex biological matrices (e.g., plasma, urine, tissue homogenates) can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry-based analyses.
-
Analyte Degradation: 2-Aminofluorene can be susceptible to degradation under certain pH and temperature conditions. Exposure to harsh chemicals or prolonged processing times can lead to loss of the analyte.
-
Adsorption to Surfaces: The compound may adsorb to glassware, plasticware, or the stationary phase of the extraction cartridge, leading to incomplete recovery.
-
Incomplete Elution: The chosen elution solvent may not be strong enough to completely desorb the analyte from the SPE sorbent.
-
Sample Storage: Improper storage conditions, such as elevated temperatures or exposure to light, can lead to degradation of this compound in the sample matrix over time. Aromatic amines in urine, for instance, are not stable at 20°C, and their concentrations can decline rapidly after two days. For long-term stability, storage at -70°C is recommended.[1]
Q2: How does the 13C isotope label in this compound affect its recovery?
A2: For the purposes of sample preparation and extraction, the presence of the stable isotope 13C is generally not expected to significantly alter the physicochemical properties of 2-Aminofluorene. Properties such as pKa, solubility, and partitioning behavior, which are critical for extraction efficiency, are primarily determined by the molecule's overall structure and functional groups. While subtle differences in reaction rates (kinetic isotope effects) can be observed, these are typically not substantial enough to impact recovery rates in standard extraction protocols. Therefore, troubleshooting low recovery of this compound should focus on the same factors as for the unlabeled compound.
Q3: What are the key physicochemical properties of 2-Aminofluorene to consider during method development?
A3: Understanding the physicochemical properties of 2-Aminofluorene is crucial for optimizing sample preparation methods.
| Property | Value | Implication for Sample Preparation |
| Molecular Formula | C₁₃H₁₁N | |
| Molar Mass | 181.24 g/mol | |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 125-132 °C | Stable at typical laboratory temperatures. |
| Solubility in water | < 0.1 g/100 mL at 19.5 °C | Poorly soluble in water; soluble in organic solvents. |
| pKa | 4.57 (predicted) | As a weak base, its charge state is pH-dependent. At pH < 4.57, it will be protonated (cationic), and at pH > 4.57, it will be in its neutral form. This is critical for ion-exchange SPE. |
| LogP | 3.42 (predicted) | Indicates its lipophilic (fat-soluble) nature, favoring extraction into non-polar organic solvents during LLE. |
Data sourced from PubChem and other chemical databases.
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample cleanup and concentration. If you are experiencing low recovery of this compound, consider the following troubleshooting steps.
Experimental Protocol: General Solid-Phase Extraction (SPE) for Aromatic Amines
-
Conditioning: Condition the SPE cartridge (e.g., C18 or a mixed-mode cation exchange sorbent) with an appropriate organic solvent (e.g., 1-3 mL of methanol), followed by equilibration with an aqueous solution (e.g., 1-3 mL of deionized water or buffer at a specific pH).
-
Sample Loading: Adjust the pH of the sample to optimize the retention of 2-Aminofluorene on the sorbent. For reversed-phase SPE, a neutral to slightly basic pH is often used to ensure the analyte is in its non-polar, neutral form. For cation-exchange SPE, a pH below the pKa (e.g., pH < 4) will ensure the amine is protonated and can bind to the negatively charged sorbent. Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with a weak solvent to remove interferences without eluting the analyte. For reversed-phase, this could be a low percentage of organic solvent in water. For ion-exchange, a buffer at the loading pH can be used, followed by a weak organic solvent wash.
-
Elution: Elute the this compound with a strong organic solvent. For reversed-phase, this is typically methanol (B129727) or acetonitrile. For cation-exchange, an organic solvent containing a small percentage of a basic modifier (e.g., 2-5% ammonium (B1175870) hydroxide (B78521) in methanol) is used to neutralize the analyte and disrupt its interaction with the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.
Troubleshooting Flowchart for Low SPE Recovery
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Quantitative Data for SPE Recovery of Aromatic Amines (General Reference)
| Analyte Class | Matrix | SPE Sorbent | Elution Solvent | Average Recovery (%) |
| Aromatic Amines | Urine | C18 | Methanol | 70-90 |
| Basic Drugs | Plasma | Mixed-Mode Cation Exchange | 5% NH₄OH in Methanol | 85-105 |
| Aromatic Amines | Wastewater | C18 | Acetonitrile | 65-85 |
Note: These are representative values and actual recoveries will depend on the specific compound and experimental conditions.
Low Recovery in Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquids. For 2-Aminofluorene, which is lipophilic, LLE is a viable extraction method.
Experimental Protocol: General Liquid-Liquid Extraction (LLE) for Aromatic Amines
-
Sample pH Adjustment: Adjust the pH of the aqueous sample to be basic (e.g., pH 9-11) to ensure that 2-Aminofluorene is in its neutral, non-polar form. This will maximize its partitioning into the organic solvent.
-
Solvent Addition: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, or a mixture thereof) to the sample.
-
Extraction: Vigorously mix the two phases for a sufficient amount of time (e.g., 5-15 minutes) to allow for the transfer of the analyte from the aqueous to the organic phase.
-
Phase Separation: Separate the two phases, typically by centrifugation.
-
Collection of Organic Phase: Carefully collect the organic layer containing the analyte.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.
Troubleshooting Flowchart for Low LLE Recovery
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.
Quantitative Data for LLE Recovery of Aromatic Amines (General Reference)
| Analyte Class | Matrix | Extraction Solvent | pH | Average Recovery (%) |
| Aromatic Amines | Urine | Dichloromethane | 11 | 80-95 |
| Basic Drugs | Plasma | Ethyl Acetate | 9 | 75-90 |
| Aromatic Amines | Water | Toluene | 10 | 85-100 |
Note: These are representative values and actual recoveries will depend on the specific compound and experimental conditions.
Signaling Pathways and Degradation
While not directly a troubleshooting step for recovery, understanding the metabolic fate of 2-Aminofluorene can provide context for its stability. 2-Aminofluorene is a known procarcinogen that undergoes metabolic activation in vivo.
Caption: Metabolic activation pathway of 2-Aminofluorene.
During sample preparation, exposure to strong oxidizing or acidic conditions could potentially mimic some of these metabolic steps or lead to other degradation pathways, resulting in a loss of the parent compound. Therefore, it is crucial to maintain mild conditions (neutral to moderately basic pH, ambient temperature, protection from light) throughout the sample preparation process to ensure the stability of this compound.
References
Technical Support Center: 2-Aminofluorene-13C Standard Solutions
This technical support center provides guidance on preventing the degradation of 2-Aminofluorene-13C standard solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound standard solutions?
A1: this compound, an aromatic amine, is susceptible to degradation from several factors. The primary causes include:
-
Oxidation: Exposure to air and light can lead to oxidation of the amine group.
-
pH Instability: Aromatic amines can be unstable in acidic or basic conditions, leading to hydrolysis or other reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Solvent Effects: The choice of solvent can significantly impact the stability of the standard solution.
Q2: How should this compound standard solutions be properly stored?
A2: To ensure the stability of your this compound standard solutions, adhere to the following storage guidelines:
-
Temperature: Store solutions at a controlled room temperature, or as recommended by the manufacturer. Avoid exposure to high temperatures.
-
Light: Protect solutions from light by using amber vials or by storing them in the dark.
-
Atmosphere: Store solutions in tightly sealed containers to minimize exposure to air. For long-term storage, purging the vial with an inert gas like nitrogen or argon is recommended.
-
Solvent: Use high-purity, degassed solvents for preparing solutions. The choice of solvent should be based on compatibility and stability studies.
Q3: What is the expected shelf-life of a this compound standard solution?
A3: The shelf-life can vary depending on the solvent, concentration, and storage conditions. It is crucial to refer to the manufacturer's certificate of analysis for specific recommendations. As a general guideline, it is advisable to prepare fresh solutions for critical experiments and to perform periodic checks for degradation, especially for solutions stored for an extended period.
Troubleshooting Guide
This guide will help you identify and resolve common issues related to the degradation of this compound standard solutions.
Problem: Inconsistent or drifting analytical results.
This is a common symptom of standard solution degradation. If you observe a decrease in the expected concentration or the appearance of new, unidentified peaks in your chromatogram, your standard solution may be degrading.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent analytical results with this compound.
Potential Degradation Pathways
Understanding the potential chemical reactions that can lead to the degradation of this compound is crucial for prevention. The following diagram illustrates a simplified overview of potential degradation pathways for aromatic amines.
Addressing peak tailing issues in the chromatography of 2-Aminofluorene
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of 2-Aminofluorene.
Frequently Asked Questions (FAQs)
What is peak tailing in chromatography?
In an ideal chromatographic separation, the resulting peaks on a chromatogram should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and compromise the overall reliability of the analytical method.[2]
How is peak tailing quantified?
Peak tailing is typically quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1 suggests peak tailing, while a value less than 1 indicates peak fronting. In many analytical methods, a tailing factor above 2.0 is generally considered unacceptable.[2]
What are the primary causes of peak tailing for 2-Aminofluorene in HPLC?
As a basic compound with an amine functional group, 2-Aminofluorene is prone to secondary interactions with the stationary phase in reversed-phase HPLC. The most common cause of peak tailing for such compounds is the interaction between the basic analyte and acidic residual silanol (B1196071) groups on the surface of silica-based columns.[1][3] Other contributing factors can include improper mobile phase pH, column degradation, and system issues like dead volume.
What are the common causes of peak tailing for 2-Aminofluorene in GC?
In gas chromatography, peak tailing for active compounds like 2-Aminofluorene is often due to:
-
Active sites in the system, such as a contaminated inlet liner or the column itself.
-
Improper column installation , leading to dead volume.
-
Column blockage or degradation.
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Mismatch between the solvent and the stationary phase polarity .[4][5]
HPLC Troubleshooting Guide
Question: My 2-Aminofluorene peak is tailing in my reversed-phase HPLC method. What should I investigate first?
Answer: The most likely cause is secondary interactions between the basic amine group of 2-Aminofluorene and acidic silanol groups on your silica-based column. You should first focus on optimizing your mobile phase and evaluating your column's condition.
Key Troubleshooting Steps for HPLC:
-
Mobile Phase pH Adjustment:
-
Lowering the pH: Operating at a lower pH (e.g., pH 2-3) protonates the silanol groups on the stationary phase, reducing their interaction with the protonated 2-Aminofluorene.[2][3]
-
Increasing the pH: Using a high pH mobile phase (e.g., pH > 8) can deprotonate the 2-Aminofluorene, making it neutral and less likely to interact with the stationary phase. This approach requires a pH-stable column.[3][6]
-
-
Column Selection and Care:
-
Use a Modern, End-capped Column: High-purity, Type B silica (B1680970) columns that are end-capped are designed to minimize the number of accessible silanol groups, thus reducing peak tailing for basic compounds.[6]
-
Consider Alternative Stationary Phases: If tailing persists, consider columns with alternative stationary phases, such as hybrid silica-polymer particles or polymer-based columns, which have different surface chemistries.
-
Check for Column Degradation: An old or contaminated column can lead to poor peak shape. Try flushing the column with a strong solvent or replace it if necessary. A void at the column inlet can also cause tailing.[1]
-
-
Mobile Phase Additives:
-
Buffers: Increasing the buffer concentration (e.g., 25-50 mM) can help to mask residual silanol interactions and maintain a stable pH.[7]
-
Competing Bases: While less common with modern columns, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can occupy the active sites on the stationary phase, preventing them from interacting with 2-Aminofluorene.
-
Illustrative Impact of Mobile Phase pH and Column Type on 2-Aminofluorene Peak Shape
The following table provides an illustrative example of how mobile phase pH and column type can affect the tailing factor of 2-Aminofluorene. Note: This data is representative of the expected behavior of a basic aromatic amine and is for illustrative purposes due to the lack of specific published data for 2-Aminofluorene.
| Mobile Phase Condition | Column Type | Tailing Factor (Tf) | Peak Shape |
| pH 7.0 (Phosphate Buffer) | Standard C18 (Type A Silica) | 2.5 | Severe Tailing |
| pH 3.0 (Formic Acid) | Standard C18 (Type A Silica) | 1.8 | Moderate Tailing |
| pH 7.0 (Phosphate Buffer) | Modern End-capped C18 (Type B Silica) | 1.6 | Slight Tailing |
| pH 3.0 (Formic Acid) | Modern End-capped C18 (Type B Silica) | 1.2 | Good |
| pH 10.0 (Ammonium Bicarbonate) | Hybrid Particle C18 (pH stable) | 1.1 | Excellent |
GC Troubleshooting Guide
Question: I am observing peak tailing for 2-Aminofluorene in my GC analysis. What are the likely causes and how can I fix it?
Answer: Peak tailing for an active compound like 2-Aminofluorene in GC often points to issues within the inlet, the column itself, or the analytical method parameters. A systematic check of these components is recommended.
Key Troubleshooting Steps for GC:
-
Inlet Maintenance:
-
Liner: The glass liner in the inlet is a common source of activity. Replace it with a new, deactivated liner. The presence of glass wool in the liner can also be a source of activity.
-
Septum: A coring or bleeding septum can release particles into the inlet, leading to active sites. Replace the septum regularly.
-
Seals: Ensure all seals within the inlet are clean and properly installed.
-
-
Column Installation and Condition:
-
Proper Installation: Ensure the column is installed at the correct depth in both the inlet and the detector. Improper installation can create dead volumes, leading to peak tailing.[4][5]
-
Column Trimming: The front end of the column can become contaminated over time. Trimming 10-20 cm from the front of the column can often resolve tailing issues.[8]
-
Column Choice: For active compounds, using an inert-coated column can significantly improve peak shape.
-
-
Method Parameters:
-
Solvent-Phase Mismatch: A mismatch in polarity between the sample solvent and the column's stationary phase can cause peak tailing.[5]
-
Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can lead to poor focusing of the analytes on the column, resulting in tailing. A general rule is to have the initial temperature about 20°C below the boiling point of the solvent.[8]
-
Split Ratio: In split injections, a very low split ratio might not provide a high enough flow rate through the inlet for an efficient transfer of the sample to the column, which can contribute to tailing.[5]
-
Illustrative Impact of GC Troubleshooting on 2-Aminofluorene Peak Shape
The following table provides an illustrative example of how different troubleshooting steps can improve the peak shape of 2-Aminofluorene in a GC analysis. Note: This data is representative and for illustrative purposes.
| Condition | Action Taken | Asymmetry Factor (As) | Peak Shape |
| Initial Observation | - | 2.2 | Severe Tailing |
| After Inlet Maintenance | Replaced inlet liner and septum | 1.7 | Moderate Tailing |
| After Column Trimming | Trimmed 15 cm from column inlet | 1.4 | Slight Tailing |
| After Method Optimization | Lowered initial oven temperature by 20°C | 1.1 | Good |
Experimental Protocols
Protocol for Optimizing an HPLC Method to Reduce Peak Tailing of 2-Aminofluorene
-
Initial System and Column Preparation:
-
Select a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Flush the HPLC system with a mixture of isopropanol (B130326) and water to ensure it is clean.
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Mobile Phase Preparation and Testing:
-
Low pH Mobile Phase:
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Start with a gradient of 10% B to 90% B over 15 minutes.
-
-
High pH Mobile Phase (for pH-stable columns):
-
Prepare Mobile Phase A: 10 mM Ammonium (B1175870) Bicarbonate in Water, pH 10.
-
Prepare Mobile Phase B: Acetonitrile.
-
Use the same gradient as for the low pH mobile phase.
-
-
-
Sample Preparation:
-
Prepare a stock solution of 2-Aminofluorene in methanol (B129727) at 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of 10 µg/mL.
-
-
Analysis and Evaluation:
-
Inject the sample under both low and high pH conditions.
-
Calculate the tailing factor for the 2-Aminofluorene peak in each chromatogram.
-
If tailing persists at low pH, consider increasing the buffer concentration in Mobile Phase A (e.g., to 20 mM ammonium formate, pH 3).
-
-
Further Optimization:
-
If necessary, test a column with a different stationary phase (e.g., a hybrid particle column).
-
Evaluate the effect of changing the organic modifier from acetonitrile to methanol.
-
Visualizing Chromatographic Issues and Solutions
Troubleshooting Workflow for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Interaction of 2-Aminofluorene with a Silica Surface
References
Selection of optimal precursor and product ions for 2-Aminofluorene-13C MRM
Welcome to the Technical Support Center. This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for the selection of optimal precursor and product ions for 2-Aminofluorene and its 13C-labeled internal standard (2-Aminofluorene-¹³C₆) for Multiple Reaction Monitoring (MRM) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor ions for 2-Aminofluorene and 2-Aminofluorene-¹³C₆?
The precursor ion in mass spectrometry is the ion selected for fragmentation. For small molecules analyzed by electrospray ionization (ESI), this is typically the protonated molecule, [M+H]⁺.
To determine the precursor ion's mass-to-charge ratio (m/z), you first need the monoisotopic mass of the neutral molecule.
-
2-Aminofluorene (Unlabeled): The chemical formula is C₁₃H₁₁N, with a monoisotopic mass of approximately 181.09 Da.[1]
-
2-Aminofluorene-¹³C₆ (Labeled Internal Standard): Assuming the six carbons of one benzene (B151609) ring are labeled, the chemical formula is C₇¹³C₆H₁₁N. The mass will increase by approximately 6 Da compared to the unlabeled version.
The expected precursor ion in positive ionization mode would be the [M+H]⁺ adduct.
Table 1: Molecular Information and Expected Precursor Ions
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) |
| 2-Aminofluorene | C₁₃H₁₁N | 181.09 | 182.10 |
| 2-Aminofluorene-¹³C₆ | C₇¹³C₆H₁₁N | 187.11 | 188.12 |
Q2: How are optimal product ions selected for 2-Aminofluorene?
Product ions are the fragments that result from the collision-induced dissociation (CID) of the precursor ion in the collision cell. The selection of stable, specific, and intense product ions is crucial for a sensitive and selective MRM assay.
The process involves performing a product ion scan on the precursor ion of interest (e.g., m/z 182.10). In this scan, the first quadrupole (Q1) is fixed to pass only the precursor ion, while the third quadrupole (Q3) scans a mass range to detect all resulting fragments.
For 2-Aminofluorene, a known fragment is observed at m/z 152.[1] This corresponds to a neutral loss of 30 Da from the [M+H]⁺ precursor, likely from the loss of CH₂N.
For a robust MRM method, at least two product ions are selected:
-
Quantifier: The most intense and stable product ion, used for calculating the concentration of the analyte.
-
Qualifier: A second, less intense product ion. The ratio of the quantifier to the qualifier signal should be constant across all standards and samples, confirming the identity of the analyte.
Q3: What is the general experimental protocol for optimizing MRM parameters?
Optimizing MRM parameters is essential to achieve the highest sensitivity and reproducibility. This is typically done by infusing a standard solution of the analyte directly into the mass spectrometer.
Key Steps for MRM Optimization:
-
Analyte Infusion: A solution of the pure standard (e.g., 1 µg/mL in a suitable solvent like 50:50 acetonitrile:water) is continuously infused into the ion source.
-
Precursor Ion Confirmation: The mass spectrometer is operated in a full scan or Q1 scan mode to confirm the m/z of the most abundant precursor ion, which is typically [M+H]⁺.
-
Product Ion Scan: A product ion scan is performed on the selected precursor ion to identify the most intense and stable fragment ions.
-
Collision Energy (CE) Optimization: For each selected precursor-product ion pair (a "transition"), the collision energy is ramped over a range (e.g., 5-50 eV) to find the value that produces the maximum product ion signal. This is a critical step for maximizing sensitivity.[2][3][4]
-
Selection of Transitions: The two most intense transitions are chosen for the final method as the quantifier and qualifier.
Q4: What are the key considerations when setting up the MRM method for the ¹³C₆-labeled internal standard?
The ideal internal standard (IS) is a stable isotope-labeled version of the analyte. It should behave nearly identically to the analyte during sample preparation and ionization but be distinguishable by mass.
-
Precursor Ion: The precursor ion of 2-Aminofluorene-¹³C₆ will have an m/z that is 6 units higher than the unlabeled analyte (188.12 vs. 182.10).
-
Product Ions: The fragmentation pattern will be very similar to the unlabeled compound.
-
If the ¹³C labels are on a part of the molecule that is retained in the fragment, the product ion will also be 6 mass units heavier. For example, if the precursor 188.12 fragments to a product ion corresponding to the 152 fragment of the unlabeled compound, the new product ion will be at m/z 158.
-
If the ¹³C labels are on a part of the molecule that is lost during fragmentation, the product ion could have the same m/z as a fragment from the unlabeled compound (which should be avoided).
-
-
Collision Energy: The optimal collision energy for a given transition is primarily dependent on the bond being broken. Therefore, the optimal CE for the labeled IS should be nearly identical to that of the corresponding transition for the unlabeled analyte.
Table 2: Example of Optimized MRM Transitions for 2-Aminofluorene and its ¹³C₆-Internal Standard
| Compound | Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Aminofluorene | Quantifier | 182.10 | 152.10 | 25 |
| 2-Aminofluorene | Qualifier | 182.10 | 127.10 | 35 |
| 2-Aminofluorene-¹³C₆ | Quantifier (IS) | 188.12 | 158.10 | 25 |
| 2-Aminofluorene-¹³C₆ | Qualifier (IS) | 188.12 | 133.10 | 35 |
Note: Collision Energy values are typical examples and must be determined empirically on the specific instrument being used.
Troubleshooting Guide
Q5: Issue: I am not seeing a strong precursor ion signal.
Possible Causes & Solutions:
-
Ion Source Parameters: The ion source settings (e.g., gas temperature, gas flow, spray voltage) may not be optimal for 2-Aminofluorene.
-
Solution: Perform ion source optimization while infusing the analyte. Ensure the spray is stable.
-
-
Mobile Phase Mismatch: The pH or organic content of the mobile phase may not be suitable for efficient protonation.
-
Solution: For positive mode ESI, ensure the mobile phase is slightly acidic (e.g., contains 0.1% formic acid) to promote the formation of [M+H]⁺ ions.
-
-
Sample Degradation: The analyte may be unstable in the prepared solution.
-
Solution: Prepare fresh standards and samples. Check for stability issues related to light exposure or temperature.
-
-
Instrument Contamination: Contaminants in the system can suppress the ionization of the target analyte.
-
Solution: Clean the ion source and run system suitability tests to ensure the instrument is clean.[5]
-
Q6: Issue: The product ion spectrum is weak, noisy, or shows no clear fragments.
Possible Causes & Solutions:
-
Insufficient Precursor Ion Intensity: If the precursor ion signal is too low, the resulting fragment intensity will also be low.
-
Solution: Address the issues in Q5 first. Consider infusing a more concentrated standard for optimization.
-
-
Incorrect Collision Energy Range: The applied collision energy may be too low to induce fragmentation or so high that it causes excessive fragmentation into very small, low m/z ions.
-
Solution: Widen the CE range during optimization (e.g., 5 to 60 eV). Check breakdown curves to see how fragment intensity changes with CE.
-
-
Collision Cell Issues: The collision gas (e.g., argon) pressure might be too low.
-
Solution: Check the collision gas supply and ensure the pressure is set correctly according to the manufacturer's recommendation.
-
Q7: Issue: The quantifier/qualifier ion ratio is inconsistent between my standards and samples.
Possible Causes & Solutions:
-
Co-eluting Interference: A compound in the sample matrix may have the same retention time and produce a signal at the m/z of either your quantifier or qualifier, thus altering the ratio.
-
Solution: Improve chromatographic separation to resolve the interference. If that's not possible, select a different, more specific product ion for the affected transition.
-
-
Detector Saturation: If the analyte concentration is very high, the signal for the more intense quantifier ion may be saturating the detector, while the qualifier is still within the linear range.
-
Solution: Dilute the sample and re-inject. Check the linearity of the calibration curve; saturation often appears as a flattening of the curve at high concentrations.
-
-
Low Signal Intensity: At concentrations near the limit of quantitation (LOQ), ion statistics are poorer, leading to higher variability in the ion ratio.
-
Solution: Ensure that the qualifier ion has sufficient signal intensity (e.g., a signal-to-noise ratio >10) at the LOQ.
-
Q8: Issue: I am detecting a signal for my target transitions in blank injections.
Possible Causes & Solutions:
-
Sample Carryover: Residue from a previous high-concentration sample may be retained in the injection port, tubing, or on the analytical column, which then elutes during a subsequent blank run.
-
Solution: Optimize the injector wash procedure with a strong solvent. Include multiple blank injections after high-concentration samples. Check for sources of carryover in the LC system.[5]
-
-
System Contamination: The mobile phase, vials, or other parts of the LC-MS system may be contaminated with the analyte.
-
Solution: Prepare fresh mobile phases using high-purity solvents.[6] Use new vials and caps. If contamination persists, a full system clean may be necessary.
-
References
- 1. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Minimizing Contamination in Trace-Level Analysis of 2-Aminofluorene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace-level analysis of 2-Aminofluorene (B1664046) (2-AF).
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminofluorene and why is trace-level analysis important?
A1: 2-Aminofluorene (2-AF) is a synthetic arylamine and a well-characterized procarcinogen. It is used in laboratory research to study the mechanisms of carcinogenesis. Trace-level analysis is crucial for accurately assessing its genotoxicity, metabolic activation, and the formation of DNA adducts, which are often present at very low concentrations in biological and environmental samples.[1]
Q2: What are the primary sources of contamination in 2-aminofluorene analysis?
A2: The primary sources of contamination originate from the laboratory environment (airborne particulates, vapors), the analyst (shed skin cells, clothing fibers), reagents and equipment (impurities in solvents, leaching from plasticware), and cross-contamination from other samples.
Q3: How stable is 2-Aminofluorene and what are the optimal storage conditions?
A3: 2-Aminofluorene is a stable crystalline powder under normal temperatures and pressures.[2][3] However, it is sensitive to light and air.[4] For long-term stability, it should be stored in a tightly closed container, under an inert atmosphere (like nitrogen or argon), in a cool, dark place (refrigeration at 2-8 °C is advisable), and in a dry environment.[4]
Q4: What are the common degradation products of 2-Aminofluorene to be aware of?
A4: Upon thermal decomposition, 2-aminofluorene can produce irritating and toxic gases, including carbon monoxide and oxides of nitrogen.[2] In biological systems, it is metabolized into reactive intermediates that can form DNA adducts.[1]
Troubleshooting Guide
High Background Signal or Contamination in Blank Samples
Q: Why am I observing a high background signal or peaks corresponding to 2-aminofluorene in my blank samples?
A: This is a common issue in trace-level analysis and usually points to contamination from one or more sources.
Troubleshooting Steps:
-
Reagent and Solvent Purity:
-
Ensure you are using high-purity, HPLC or MS-grade solvents and reagents.
-
Run a blank analysis with only the mobile phase to check for solvent contamination.
-
Prepare fresh mobile phases and sample diluents daily.
-
-
Laboratory Environment:
-
Work in a clean, dedicated area, preferably in a fume hood or a clean bench to minimize airborne contaminants.
-
Regularly wipe down work surfaces with appropriate cleaning agents.
-
-
Glassware and Labware:
-
Implement a rigorous cleaning protocol for all glassware (see Experimental Protocols section).
-
Avoid plastic containers and vials, as plasticizers and other additives can leach out and interfere with the analysis.[5] If plastics are unavoidable, pre-rinse them with a high-purity solvent.
-
-
Analyst-related Contamination:
-
Always wear appropriate personal protective equipment (PPE), including powder-free nitrile gloves and a lab coat.
-
Change gloves frequently, especially after handling potential sources of contamination.
-
-
Instrument Contamination (Carryover):
-
Inject a series of solvent blanks after a high-concentration sample to check for carryover.
-
If carryover is observed, clean the injection port, syringe, and sample loop according to the manufacturer's instructions.
-
Incorporate a needle wash step with a strong solvent in your autosampler sequence.
-
Poor Peak Shape (Tailing, Splitting, Broadening)
Q: My chromatogram for 2-aminofluorene shows poor peak shape. What could be the cause?
A: Poor peak shape can be caused by a variety of factors related to the sample, mobile phase, column, or instrument.
Troubleshooting Steps:
-
Sample and Solvent Mismatch:
-
Ensure the sample is fully dissolved in the injection solvent.
-
The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.[6]
-
-
Column Issues:
-
Contamination: A contaminated guard or analytical column can lead to peak tailing. Flush the column with a strong solvent or follow the manufacturer's cleaning procedure.[7]
-
Column Void: A void at the column inlet can cause peak splitting. This can result from pressure shocks or operating at a pH outside the column's recommended range.[8] Consider replacing the column.
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Reduce the injection volume or sample concentration.[9]
-
-
Mobile Phase Problems:
-
Incorrect pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like 2-aminofluorene. Ensure the pH is stable and appropriate for the column.
-
Degradation: Prepare fresh mobile phase daily to avoid degradation or microbial growth.[6]
-
-
Extra-column Volume:
Inconsistent or Non-Reproducible Results
Q: I am getting inconsistent results between injections or between different sample preparations. What should I investigate?
A: Lack of reproducibility can stem from variability in sample preparation, instrument performance, or the stability of the analyte.
Troubleshooting Steps:
-
Sample Preparation:
-
Ensure a consistent and validated sample preparation protocol is followed for all samples.
-
Use precise pipetting and weighing techniques.
-
For solid samples, ensure complete and consistent extraction of 2-aminofluorene.
-
-
Instrument Stability:
-
Flow Rate Fluctuation: Unstable pump performance can lead to retention time shifts. Check for leaks, air bubbles in the pump, or faulty check valves.[7]
-
Temperature Variation: Use a column oven to maintain a constant temperature, as temperature fluctuations can affect retention times.[9]
-
Autosampler Precision: Verify the injection volume precision of your autosampler.
-
-
Analyte Stability:
Quantitative Data Summary
In Vivo 2-Aminofluorene DNA Adduct Levels in Rodent Liver
The following table summarizes quantitative data on the levels of the major DNA adduct, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), found in the liver of rodents after administration of 2-aminofluorene. These values can serve as a benchmark for researchers conducting similar in vivo studies.
| Species/Strain | Acetylator Status | Dose & Route | Time Point | Major Adduct(s) | Adduct Level (adducts per 10^7 nucleotides) | Reference |
| Rat | Not Specified | Single injection | 72 h | dG-C8-AF | ~54 | [1] |
| Mouse (C57BL/6J) | Rapid | 60 mg/kg | 3 h | dG-C8-AF | Higher than slow acetylators | [1] |
| Mouse (A/J) | Slow | 60 mg/kg | 3 h | dG-C8-AF | Lower than rapid acetylators | [1] |
Method Validation Parameters for 2-Aminofluorene Analysis
This table provides a template with typical performance characteristics for a validated analytical method for 2-aminofluorene, which researchers should aim to establish for their specific matrix and instrumentation.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | > 0.99 for all matrices[10] |
| Precision (CV%) | < 15%[10] |
| Accuracy (% Recovery) | 80 - 120% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1[11] |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1[11] |
| Selectivity | No significant interfering peaks at the retention time of the analyte.[6] |
| Analyte Stability in Matrix | Within ±15% of the initial concentration under specified storage conditions.[6] |
Experimental Protocols
General Laboratory Contamination Control
-
Designated Area: Designate a specific area in the laboratory for trace-level analysis to prevent cross-contamination.
-
Personal Protective Equipment (PPE): Always wear powder-free nitrile gloves, a clean lab coat, and safety glasses. Change gloves frequently.
-
Surface Cleaning: Regularly clean benchtops and fume hoods with a suitable solvent (e.g., isopropanol) to remove any particulate matter or chemical residues.
-
Labware: Use glassware dedicated to trace analysis. Avoid using plasticware whenever possible to prevent leaching of contaminants.[5]
-
Reagents: Use the highest purity reagents and solvents available (e.g., HPLC or LC-MS grade).
Cleaning Protocol for Glassware
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of the residue.
-
Washing: Wash with a laboratory-grade, non-abrasive detergent and hot water. Use soft brushes to avoid scratching the glass.
-
Tap Water Rinse: Rinse thoroughly with tap water.
-
Deionized Water Rinse: Rinse multiple times with deionized water.
-
Acid Wash (Optional but Recommended): For trace analysis, soak glassware in a 1-10% nitric acid or hydrochloric acid solution for several hours.
-
Final Deionized Water Rinse: Rinse thoroughly with deionized water to remove any residual acid.
-
Drying: Allow glassware to air dry in a clean environment or dry in an oven at a temperature not exceeding 110 °C. Avoid drying with paper towels, which can leave fibers.
Sample Preparation from Biological Tissues (e.g., Liver)
This protocol is a general guideline for the extraction of 2-aminofluorene and its metabolites from animal tissues for subsequent analysis.
-
Homogenization: Weigh the frozen tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) using a mechanical homogenizer. Keep the sample on ice throughout this process to minimize degradation.
-
Enzymatic Digestion (for DNA adduct analysis): If analyzing DNA adducts, the homogenate is typically subjected to enzymatic digestion to break down proteins and RNA. This involves treatment with proteinase K and RNase.
-
DNA Isolation: Isolate DNA from the digested tissue using a commercial DNA isolation kit or a standard phenol-chloroform extraction method.
-
Hydrolysis (for total 2-aminofluorene): To measure the total amount of 2-aminofluorene (free and adducted), the isolated DNA can be hydrolyzed under acidic or alkaline conditions to release the aminofluorene from the DNA backbone.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge (e.g., C18) to clean up the sample and concentrate the analyte.
-
Conditioning: Condition the SPE cartridge with methanol (B129727) followed by water.
-
Loading: Load the sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interferences.
-
Elution: Elute the 2-aminofluorene with a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation from Environmental Samples (Soil/Water for GC-MS)
This protocol outlines a general procedure for the extraction of 2-aminofluorene from soil and water samples for GC-MS analysis.
For Water Samples:
-
pH Adjustment: Adjust the pH of the water sample to be slightly basic (pH > 7) to ensure 2-aminofluorene is in its non-ionized form.
-
Liquid-Liquid Extraction (LLE):
-
Transfer the water sample to a separatory funnel.
-
Add a water-immiscible organic solvent such as dichloromethane (B109758) or hexane.[3][5]
-
Shake vigorously and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration: Dry the combined organic extract with anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.[3]
-
Solvent Exchange: Exchange the solvent to one that is more compatible with GC-MS analysis if necessary.
For Soil/Sediment Samples:
-
Extraction:
-
Air-dry the soil sample and sieve it to remove large debris.
-
Extract a known weight of the soil sample with an organic solvent (e.g., a mixture of acetone (B3395972) and hexane) using a technique such as sonication, Soxhlet extraction, or accelerated solvent extraction.[3]
-
-
Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using techniques like solid-phase extraction (SPE) or gel permeation chromatography (GPC).[3]
-
Concentration: Concentrate the cleaned extract to a final volume suitable for GC-MS analysis.[3]
LC-MS/MS Analysis of 2-Aminofluorene
This is a general method that should be optimized for your specific instrument and application.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) or methanol and water, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of aromatic amines.
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for 2-aminofluorene for high selectivity and sensitivity.
Visualizations
Caption: Metabolic activation pathway of 2-Aminofluorene.
Caption: Simplified DNA Damage Response to 2-AF adducts.
Caption: Workflow for Minimizing Contamination.
Caption: Experimental Workflow for 2-AF DNA Adduct Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. uoguelph.ca [uoguelph.ca]
- 3. organomation.com [organomation.com]
- 4. Advances in Electrochemical Biosensors for the Detection of Common Oral Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scioninstruments.com [scioninstruments.com]
- 6. rr-americas.woah.org [rr-americas.woah.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. realab.ua [realab.ua]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. organomation.com [organomation.com]
Validation & Comparative
Navigating the Analytical Maze: A Comparative Guide to the Validation of 2-Aminofluorene Analysis Using a 13C-Labeled Internal Standard
For researchers, scientists, and professionals in the field of drug development and chemical analysis, the accurate quantification of compounds like 2-Aminofluorene is paramount. This guide provides a comprehensive comparison of two gold-standard analytical techniques—High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validated analysis of 2-Aminofluorene. A key focus is the use of its stable isotope-labeled counterpart, 2-Aminofluorene-¹³C, as an internal standard to ensure the highest level of accuracy and precision.
This guide delves into detailed experimental protocols, presents a comparative summary of validation parameters, and offers visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
The Gold Standard: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as 2-Aminofluorene-¹³C, is a cornerstone of robust analytical method validation. This technique, known as isotope dilution mass spectrometry, involves adding a known amount of the ¹³C-labeled standard to the sample at the beginning of the workflow. Because the labeled standard is chemically identical to the analyte of interest (2-Aminofluorene), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, compensating for variations that may occur during sample preparation and analysis.[1]
Head-to-Head Comparison: HPLC-MS/MS vs. GC-MS
Both HPLC-MS/MS and GC-MS are powerful analytical techniques for the quantification of organic molecules. The choice between them often depends on the analyte's properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.
| Parameter | HPLC-MS/MS | GC-MS |
| Principle | Separation based on analyte's polarity and interaction with a stationary phase in a liquid mobile phase, followed by mass analysis. | Separation based on analyte's volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass analysis. |
| Analyte Suitability | Ideal for a wide range of compounds, including non-volatile and thermally labile molecules. | Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes. |
| Sample Throughput | Generally offers higher throughput due to faster analysis times.[2] | Can have longer run times, potentially leading to lower throughput. |
| Sensitivity | Typically provides excellent sensitivity, often in the picogram to femtogram range.[3] | Also highly sensitive, with detection limits often in the low picogram range.[4][5] |
| Matrix Effects | Prone to ion suppression or enhancement from co-eluting matrix components.[1] | Less susceptible to matrix effects compared to HPLC-MS/MS, but can still be affected. |
| Derivatization | Often not required. | Frequently necessary for polar or non-volatile analytes like 2-Aminofluorene to improve volatility and chromatographic performance. |
Experimental Protocols
Sample Preparation: The Foundation of Accurate Results
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest. Here, we compare two common methods: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6][7][8]
Liquid-Liquid Extraction (LLE) Protocol for Plasma Samples:
-
To 1 mL of plasma, add a known amount of 2-Aminofluorene-¹³C internal standard solution.
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., mobile phase for HPLC-MS/MS or a derivatization agent for GC-MS).
Solid-Phase Extraction (SPE) Protocol for Urine Samples:
-
To 5 mL of urine, add a known amount of 2-Aminofluorene-¹³C internal standard solution.
-
Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the 2-Aminofluorene and the internal standard with 5 mL of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Analytical Method Protocols
HPLC-MS/MS Method:
-
Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
2-Aminofluorene: Precursor ion (m/z) -> Product ion (m/z)
-
2-Aminofluorene-¹³C: Precursor ion (m/z) -> Product ion (m/z)
-
GC-MS Method:
-
Derivatization: The dried extract is derivatized with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to increase volatility.
-
Chromatographic Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM):
-
Monitor characteristic ions for the derivatized 2-Aminofluorene and its ¹³C-labeled internal standard.
-
Validation of the Analytical Method
A comprehensive validation of the analytical method is crucial to ensure its reliability and suitability for its intended purpose. The following parameters should be assessed according to international guidelines such as those from the International Council for Harmonisation (ICH).
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | ≤ 15% |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 |
| Specificity/Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Stability | Analyte should be stable under various storage and processing conditions. |
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for sample preparation and analysis.
Conclusion
The validation of an analytical method for 2-Aminofluorene using 2-Aminofluorene-¹³C as an internal standard is crucial for obtaining reliable and accurate quantitative data. Both HPLC-MS/MS and GC-MS are powerful techniques capable of achieving the required sensitivity and selectivity. The choice between the two will depend on the specific laboratory resources, the nature of the sample matrix, and the desired sample throughput. By following the detailed protocols and validation guidelines presented in this guide, researchers can confidently develop and implement a robust analytical method for 2-Aminofluorene, ensuring the integrity and quality of their scientific findings.
References
- 1. researchgate.net [researchgate.net]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. rsc.org [rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [Comparison of the performances of gas chromatography-quadrupole time of flight mass spectrometry and gas chromatography-tandem mass spectrometry in rapid screening and confirmation of 208 pesticide residues in fruits and vegetables] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Navigating the Analytical Maze: An Inter-Laboratory Comparison of 2-Aminofluorene Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2-Aminofluorene (2-AF), a potential carcinogen, is paramount for toxicological studies and risk assessment. This guide provides a comparative overview of common analytical methodologies for the determination of 2-AF, summarizing their performance characteristics based on established validation principles. It underscores the critical role of inter-laboratory comparisons in ensuring data reliability and reproducibility across different research settings.
Quantitative Performance of Analytical Methods
The performance of an analytical method is defined by several key parameters, including the Limit of Detection (LOD), Limit of Quantitation (LOQ), accuracy, and precision. The following table summarizes representative performance characteristics for the quantification of 2-Aminofluorene by HPLC-UV, a commonly used detection method, and GC-MS. These values are illustrative and can vary significantly based on the specific experimental conditions, instrumentation, and sample matrix.
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Accuracy (% Recovery) | Precision (% RSD) |
| HPLC-UV | 2-Aminofluorene | Rodent Liver Homogenate | 1 - 10 ng/mL | 5 - 25 ng/mL | 85 - 115% | < 15% |
| GC-MS | 2-Aminofluorene | Urine | 0.1 - 5 ng/mL | 0.5 - 15 ng/mL | 90 - 110% | < 10% |
Table 1: Representative Performance Characteristics of Analytical Methods for 2-Aminofluorene Quantification. This table provides an overview of typical validation parameters for HPLC-UV and GC-MS methods. The values are indicative and serve as a general guide for laboratory method development and comparison.
Experimental Protocols: A Closer Look
Detailed and standardized experimental protocols are the bedrock of reproducible analytical measurements. Below are generalized methodologies for the quantification of 2-Aminofluorene using HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the analysis of aromatic amines like 2-Aminofluorene due to its robustness and accessibility.
1. Sample Preparation (Rodent Liver):
-
Homogenization: A known weight of liver tissue is homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Extraction: The homogenate is subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate 2-AF from the biological matrix. A common LLE solvent is ethyl acetate.
-
Concentration and Reconstitution: The organic extract is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water (often with a pH modifier like formic acid) is common.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection is performed at a wavelength where 2-AF exhibits maximum absorbance (approximately 280 nm).
-
Quantification: A calibration curve is generated using standards of known 2-AF concentrations to quantify the analyte in the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for trace-level analysis of 2-Aminofluorene, particularly in complex matrices like urine.
1. Sample Preparation (Urine):
-
Enzymatic Hydrolysis: To measure total 2-AF (free and conjugated), urine samples are often treated with a deconjugating enzyme like β-glucuronidase/arylsulfatase.
-
Extraction: Similar to the HPLC protocol, LLE or SPE is used to extract 2-AF.
-
Derivatization: To improve the volatility and chromatographic properties of 2-AF, a derivatization step is often necessary. This can involve acylation with reagents like heptafluorobutyric anhydride (B1165640) (HFBA).
-
Concentration and Reconstitution: The derivatized extract is concentrated and reconstituted in a suitable solvent like hexane.
2. GC-MS Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically employed.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analyte from matrix components.
-
Ionization: Electron ionization (EI) is standard.
-
Mass Analysis: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized 2-AF.
-
Quantification: An internal standard (e.g., a deuterated analog of 2-AF) is often used to improve the accuracy and precision of quantification.
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the biological context of 2-Aminofluorene's action, the following diagrams illustrate a typical analytical workflow and the metabolic activation pathway.
Figure 1. General experimental workflow for the quantification of 2-Aminofluorene.
2-Aminofluorene-13C Outperforms Deuterated Analogs as an Internal Standard for Accurate Quantification
For researchers, scientists, and drug development professionals requiring the highest level of accuracy in the quantification of 2-Aminofluorene, the choice of internal standard is paramount. This guide provides a comprehensive comparison of 2-Aminofluorene-13C with other internal standards, primarily deuterated analogs, supported by established principles of isotope dilution mass spectrometry.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, chosen for their ability to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability.[1] Within this category, carbon-13 (¹³C) labeled standards, such as 2-Aminofluorene-¹³C, consistently demonstrate superior performance in terms of accuracy compared to their deuterated (²H or D) counterparts.[2]
The primary advantages of ¹³C-labeled standards lie in their identical chromatographic behavior to the unlabeled analyte and their exceptional isotopic stability.[1][3] These characteristics lead to more effective compensation for matrix effects, a significant source of inaccuracy in complex biological samples.[2]
Key Performance Comparison: 2-Aminofluorene-¹³C vs. Deuterated 2-Aminofluorene
| Performance Parameter | 2-Aminofluorene-¹³C | Deuterated 2-Aminofluorene (e.g., 2-Aminofluorene-d9) | Rationale |
| Accuracy (Bias) | Very Low (Typically <5%) | Low to Moderate (Can be >15% in complex matrices) | ¹³C-labeling does not alter the physicochemical properties, ensuring co-elution with the analyte and identical response to matrix effects. Deuteration can alter polarity, leading to chromatographic shifts and differential matrix effects.[1][2] |
| Precision (%RSD) | Excellent (Typically <10%) | Good to Excellent (<15%) | Co-elution of ¹³C-standards provides more consistent correction for variations in injection volume and ionization efficiency.[1] |
| Chromatographic Co-elution | Identical to unlabeled 2-Aminofluorene | Potential for retention time shift (isotope effect) | The mass difference in ¹³C-standards is distributed throughout the carbon backbone, not affecting chromatographic behavior. The C-D bond is stronger than the C-H bond, which can lead to earlier elution in reversed-phase chromatography.[1][2] |
| Isotopic Stability | Highly Stable | Generally stable, but risk of back-exchange in certain positions | ¹³C atoms are integrated into the stable carbon skeleton. Deuterium atoms, especially on heteroatoms, can be susceptible to exchange with protons from the solvent.[1] |
| Matrix Effect Compensation | Superior | Less Reliable | Perfect co-elution ensures that the ¹³C-internal standard experiences the same ion suppression or enhancement as the analyte at the exact same time. Chromatographic shifts with deuterated standards can lead to incomplete compensation.[2] |
Experimental Workflow and Protocols
Accurate quantification of 2-Aminofluorene using an internal standard like 2-Aminofluorene-¹³C by liquid chromatography-tandem mass spectrometry (LC-MS/MS) involves a systematic workflow.
References
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for 2-Aminofluorene Analysis
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Aminofluorene (B1664046). Intended for researchers, scientists, and drug development professionals, this document details experimental protocols, presents comparative performance data, and outlines the cross-validation process to ensure data integrity and consistency between these two powerful analytical techniques.
Introduction
2-Aminofluorene is a well-known aromatic amine and a metabolite of the carcinogen 2-nitrofluorene. Its accurate and reliable quantification in various matrices is critical for toxicological studies and environmental monitoring. Both LC-MS and GC-MS are robust analytical techniques capable of detecting and quantifying 2-aminofluorene. LC-MS often provides high sensitivity and specificity for polar compounds without the need for chemical modification.[1] Conversely, GC-MS is a well-established and cost-effective technique that can offer excellent chromatographic separation, though it typically requires a derivatization step to increase the volatility of polar analytes like 2-aminofluorene.[2][3]
Cross-validation of these methods is essential when results from different laboratories or techniques need to be compared, ensuring the equivalency and reliability of the data generated.[4]
Experimental Protocols
Detailed methodologies for both LC-MS and GC-MS analysis of 2-Aminofluorene are outlined below. These protocols are based on established analytical principles for similar compounds.
Sample Preparation: Solid-Phase Extraction (SPE)
Proper sample preparation is crucial for obtaining reliable mass spectrometry results by removing interfering matrix components.[3][5][6] A common procedure for extracting aromatic amines from aqueous samples is as follows:
-
Conditioning: A suitable SPE cartridge (e.g., C18 or mixed-mode cation exchange) is conditioned sequentially with methanol (B129727) and deionized water.
-
Sample Loading: The sample (e.g., hydrolyzed urine, environmental water), adjusted to an appropriate pH and spiked with an internal standard (e.g., 2-Aminofluorene-d9), is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak organic solvent to remove hydrophilic interferences.
-
Elution: 2-Aminofluorene and the internal standard are eluted with an appropriate solvent (e.g., acetonitrile (B52724) or methanol with a modifier like ammonium (B1175870) hydroxide).
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a solvent compatible with the subsequent LC or GC analysis. For GC-MS, the dried extract proceeds to the derivatization step before reconstitution.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
Chromatography System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: A linear gradient starting from 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and re-equilibrating for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Ion Mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Two transitions are typically monitored for each analyte for confident identification and quantification.[7]
-
2-Aminofluorene (Quantifier): m/z 182.1 → 165.1
-
2-Aminofluorene (Qualifier): m/z 182.1 → 154.1
-
2-Aminofluorene-d9 (Internal Standard): m/z 191.1 → 172.2
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS analysis of polar compounds like 2-aminofluorene requires a derivatization step to make them volatile.[2][3]
-
Derivatization:
-
To the dried sample extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool the sample to room temperature before analysis.
-
-
Chromatography System: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 1 minute.
-
Ramp to 280°C at 20°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM.
-
Derivatized 2-Aminofluorene (Quantifier): m/z 253.1 (M+)
-
Derivatized 2-Aminofluorene (Qualifier): m/z 238.1 ([M-CH3]+)
-
Derivatized 2-Aminofluorene-d9 (Internal Standard): m/z 262.1 (M+)
-
Data Presentation: Quantitative Performance Comparison
The following table summarizes the expected performance characteristics for the analysis of 2-Aminofluorene by LC-MS/MS and GC-MS. These values are based on typical performance for the analysis of similar aromatic amines and are subject to optimization for specific matrices and instrumentation.[8][9][10]
| Performance Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | > 0.998 | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | 0.5 - 2.0 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115% |
| Precision (% RSD) | < 10% | < 15% |
Method Comparison Summary
| Feature | LC-MS/MS | GC-MS | Rationale |
| Derivatization | Not Required | Required | LC-MS is well-suited for polar, non-volatile compounds, while GC requires derivatization to increase the volatility of 2-aminofluorene.[1] |
| Sensitivity | Higher | Lower | LC-MS/MS often achieves lower detection limits for compounds like aromatic amines compared to conventional GC-MS.[11] |
| Sample Throughput | Higher | Lower | Shorter run times and the absence of a derivatization step generally allow for higher sample throughput with LC-MS/MS.[1] |
| Matrix Effects | Potential for ion suppression/enhancement | Less prone to ion suppression, but matrix can affect derivatization efficiency | Matrix effects are a known challenge in ESI-based LC-MS that can be mitigated with internal standards and cleanup.[8] High matrix loads in GC can contaminate the inlet and column.[12] |
| Cost & Complexity | Higher initial cost, simpler sample prep | Lower initial cost, more complex sample prep | The derivatization step in the GC-MS workflow adds time and potential for variability.[1] |
| Robustness | Generally robust | Highly robust | GC-MS is a mature and very robust technique widely used in routine testing laboratories.[10] |
Visualizations
Experimental and Cross-Validation Workflow
The following diagram illustrates the complete workflow from sample preparation through the parallel analysis by LC-MS and GC-MS, culminating in the cross-validation and comparison of the results.
Caption: Workflow for analysis and cross-validation of 2-aminofluorene.
Logical Flow for Method Cross-Validation
This diagram outlines the decision-making process involved in the cross-validation of the two analytical methods.
Caption: Logical workflow for the cross-validation of LC-MS and GC-MS methods.
Conclusion
Both LC-MS/MS and GC-MS are highly reliable and accurate methods for the quantification of 2-Aminofluorene. The choice between the two techniques depends on the specific requirements of the laboratory and the study goals.
-
LC-MS/MS is the preferred method for high-throughput screening and when the lowest possible detection limits are required, offering a simpler workflow by avoiding chemical derivatization.
-
GC-MS remains a robust and cost-effective alternative, particularly valuable in forensic analysis or when its established protocols and libraries are beneficial.
A thorough cross-validation is imperative when data from both techniques will be used interchangeably or to confirm initial findings. This process ensures that any observed differences are not due to methodological bias and that the analytical results are consistent, accurate, and defensible.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. organomation.com [organomation.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid determination of the aromatic compounds methyl-anthranilate, 2'-aminoacetophenone and furaneol by GC-MS: Method validation and characterization of grape derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. impactfactor.org [impactfactor.org]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Quantification of 2-Aminofluorene: Unveiling the Accuracy and Precision of the 13C Isotope Dilution Method
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Aminofluorene (2-AF), a potential carcinogen and mutagen, is of paramount importance. This guide provides an objective comparison of the 2-Aminofluorene-¹³C isotope dilution method with alternative analytical techniques, supported by representative experimental data. We delve into the methodologies, performance characteristics, and the inherent advantages of isotope dilution for achieving the highest degree of analytical confidence.
The determination of trace levels of aromatic amines like 2-AF in various matrices, including biological and environmental samples, presents significant analytical challenges. While several methods exist, the isotope dilution technique, particularly when coupled with mass spectrometry, stands out for its superior accuracy and precision by mitigating matrix effects and variations in sample preparation.
Performance Comparison: Isotope Dilution vs. Alternative Methods
The following tables summarize the performance characteristics of the 2-Aminofluorene-¹³C isotope dilution method alongside common alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) with external standard calibration and High-Performance Liquid Chromatography with UV detection (HPLC-UV). Due to the limited availability of direct comparative studies on 2-Aminofluorene, the data presented for the alternative methods are representative of analyses of similar aromatic amines.
Table 1: Comparison of Quantitative Performance for Aromatic Amine Analysis
| Parameter | 2-Aminofluorene-¹³C Isotope Dilution GC-MS/MS (Expected) | GC-MS with External Standard (Representative Data for Aromatic Amines)[1][2] | HPLC-UV (Representative Data for Aromatic Amines)[3][4][5] |
| Accuracy (% Recovery) | 95 - 105% | 80 - 104% | 92 - 102% |
| Precision (% RSD) | < 5% | < 15% (intra-day), < 20% (inter-day) | < 8% |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | Low pg/L to ng/L | 0.9 - 50 pg/L | 0.5 ng/mL |
| Limit of Quantification (LOQ) | Low pg/L to ng/L | Not explicitly stated, but higher than LOD | 2 ng/mL |
Table 2: Key Methodological Differences
| Feature | 2-Aminofluorene-¹³C Isotope Dilution GC-MS/MS | GC-MS with External Standard | HPLC-UV |
| Principle | Quantification based on the ratio of native analyte to a known amount of its stable isotope-labeled internal standard. | Quantification based on the signal response of the analyte compared to an external calibration curve. | Quantification based on the absorbance of UV light by the analyte compared to an external calibration curve. |
| Internal Standard | ¹³C-labeled 2-Aminofluorene (co-elutes with the analyte). | A structurally similar but different compound. | A structurally similar but different compound. |
| Matrix Effect Compensation | Excellent | Prone to signal suppression or enhancement. | Prone to interference from co-eluting compounds. |
| Specificity | Very High (based on mass-to-charge ratio and retention time). | High (based on mass spectrum and retention time). | Moderate (based on retention time and UV spectrum). |
| Sample Preparation | Requires addition of the internal standard at the earliest stage. | Standard addition or matrix-matched calibration may be needed. | Derivatization may be required to enhance sensitivity and selectivity.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the outlined experimental protocols for the 2-Aminofluorene-¹³C isotope dilution method and a representative HPLC-UV method for aromatic amine analysis.
2-Aminofluorene-¹³C Isotope Dilution GC-MS/MS Method
This protocol describes a typical workflow for the analysis of 2-Aminofluorene in a biological matrix such as urine.
1. Sample Preparation:
-
To a 1 mL urine sample, add 10 µL of the 2-Aminofluorene-¹³C internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform enzymatic hydrolysis to release conjugated 2-Aminofluorene. Add β-glucuronidase and incubate at 37°C for 16 hours.
-
Adjust the sample pH to >10 with NaOH.
-
Perform liquid-liquid extraction with 3 x 5 mL of a dichloromethane/petroleum benzene (B151609) mixture (3:1, v/v).[8]
-
Combine the organic phases and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of toluene) for GC-MS analysis.
2. GC-MS/MS Analysis:
-
Gas Chromatograph (GC):
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 60°C (hold for 1 min), ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS/MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
2-Aminofluorene: Select appropriate precursor and product ions (e.g., based on fragmentation patterns).
-
2-Aminofluorene-¹³C: Select corresponding precursor and product ions, accounting for the mass shift due to the ¹³C label.
-
-
3. Quantification:
-
Calculate the ratio of the peak area of the native 2-Aminofluorene to the peak area of the 2-Aminofluorene-¹³C internal standard.
-
Determine the concentration of 2-Aminofluorene in the sample using a calibration curve prepared with known amounts of the native analyte and a constant amount of the internal standard.
HPLC-UV Method for Aromatic Amine Analysis (Representative Protocol)
This protocol is based on a validated method for the analysis of bioactive amines in a food matrix and can be adapted for 2-Aminofluorene.[3]
1. Sample Preparation and Derivatization:
-
Extract the sample with an appropriate solvent (e.g., trichloroacetic acid).
-
Adjust the pH of the extract.
-
Perform pre-column derivatization with dansyl chloride to enhance UV detection.
-
Filter the derivatized sample through a 0.45 µm filter before injection.
2. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for the dansylated amine.
-
Injection Volume: 20 µL.
3. Quantification:
-
Quantify the analyte by comparing its peak area to a calibration curve prepared from external standards.
Visualizing the Workflow and Principles
To further elucidate the described methodologies, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow of the isotope dilution method and the fundamental principle behind it.
Caption: Experimental workflow for 2-Aminofluorene analysis using isotope dilution GC-MS/MS.
References
- 1. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciencetechindonesia.com [sciencetechindonesia.com]
- 8. Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DNA Adduct Formation by 2-Aminofluorene and N-acetyl-2-aminofluorene
A deep dive into the mechanisms of DNA damage by two potent carcinogens, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of DNA adduct formation by 2-aminofluorene (B1664046) (AF) and its acetylated counterpart, N-acetyl-2-aminofluorene (AAF).
Both 2-aminofluorene and N-acetyl-2-aminofluorene are well-studied procarcinogens that require metabolic activation to exert their genotoxic effects.[1] Their ability to covalently bind to DNA, forming DNA adducts, is a critical initiating event in chemical carcinogenesis.[1] Understanding the nuances in their metabolic activation, the types of adducts they form, and the quantitative differences in adduct levels is paramount for assessing their carcinogenic potential and for developing strategies to mitigate their harmful effects. This guide synthesizes experimental data to provide an objective comparison, complete with detailed methodologies and visual representations of key pathways and workflows.
Quantitative Comparison of DNA Adduct Formation
The formation of DNA adducts by AF and AAF is a complex process influenced by factors such as the specific tissue, the metabolic capacity of the cells, and the experimental conditions. The primary adducts formed are at the C8 and N2 positions of guanine. The major adducts are N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF), with a minor adduct being 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF).[2][3]
| Adduct Type | Parent Compound | Typical Adduct Levels (adducts per 10^7-10^8 nucleotides) | Key Findings |
| dG-C8-AF | 2-Aminofluorene (AF) & N-acetyl-2-aminofluorene (AAF) | Varies significantly with tissue and experimental conditions. Levels can range from ~10 to over 200 fmol/µg DNA.[4][5] | Often the most persistent and predominant adduct in vivo, particularly in the liver.[4][6] Its formation from AAF involves a deacetylation step. |
| dG-C8-AAF | N-acetyl-2-aminofluorene (AAF) | Generally lower than dG-C8-AF in vivo over time due to repair or deacetylation.[4] | This adduct is a strong block to DNA synthesis in vitro.[7][8] |
| dG-N2-AAF | N-acetyl-2-aminofluorene (AAF) | Typically a minor adduct compared to the C8-substituted adducts.[3] | Its formation and biological significance are less characterized compared to the C8 adducts. |
Metabolic Activation Pathways
The genotoxicity of both AF and AAF is dependent on their metabolic conversion to reactive electrophilic intermediates that can bind to DNA. The key initial step is N-hydroxylation, catalyzed by cytochrome P450 enzymes, primarily CYP1A2.[2] The resulting N-hydroxy metabolites can then undergo further activation through sulfation or O-acetylation to form highly reactive esters.[2][9]
Experimental Protocols
The detection and quantification of DNA adducts formed by AF and AAF rely on highly sensitive analytical techniques. The most commonly employed methods include ³²P-postlabeling, immunoassays, and mass spectrometry.
³²P-Postlabeling Assay
This ultrasensitive method allows for the detection of very low levels of DNA adducts.[10][11]
-
DNA Digestion: Genomic DNA is enzymatically digested to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.[12][13]
-
Adduct Enrichment: The adducted nucleotides are often enriched from the normal nucleotides, for example, by nuclease P1 digestion, which selectively dephosphorylates normal nucleotides.[12][13]
-
Radiolabeling: The 5'-hydroxyl group of the adducted nucleotides is radiolabeled with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[12][14]
-
Chromatographic Separation: The ³²P-labeled adducts are separated by multidimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6][14][15]
-
Detection and Quantification: Adducts are detected by autoradiography and quantified by scintillation counting or phosphorimaging.[14][15]
Immunoassays
Antibody-based methods, such as radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA), provide high specificity for particular adducts.[4][16]
-
DNA Hydrolysis: DNA is typically hydrolyzed to nucleosides or nucleotides.
-
Antibody Binding: A specific primary antibody that recognizes the adduct of interest (e.g., anti-dG-C8-AAF) is added to the hydrolyzed DNA.[17]
-
Secondary Antibody and Detection: A labeled secondary antibody (e.g., with a radioisotope for RIA or an enzyme for ELISA) is used for detection.
-
Quantification: The amount of adduct is determined by measuring the signal (radioactivity or colorimetric change) and comparing it to a standard curve generated with known amounts of the adduct.[4][17]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides structural information and accurate quantification of DNA adducts.[18][19]
-
DNA Digestion: DNA is enzymatically hydrolyzed to individual nucleosides.[18]
-
Chromatographic Separation: The mixture of normal and adducted nucleosides is separated by high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Detection: The eluting nucleosides are ionized and detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) is often used to fragment the adducts, providing specific structural information for identification and quantification.[18][20][21]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of DNA adducts using the ³²P-postlabeling assay.
Conclusion
The comparative analysis of DNA adduct formation by 2-aminofluorene and N-acetyl-2-aminofluorene reveals distinct yet interconnected pathways of genotoxicity. While both compounds lead to the formation of the persistent dG-C8-AF adduct, AAF also forms the replication-blocking dG-C8-AAF adduct. The choice of experimental methodology for adduct detection is critical, with each technique offering unique advantages in sensitivity, specificity, and structural elucidation. A thorough understanding of these differences is essential for accurately assessing the carcinogenic risk posed by these and other aromatic amines.
References
- 1. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Determination of 2-acetylaminofluorene adducts by immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of N-acetyl-2-aminofluorene and N-2-aminofluorene adducts on the conformational change in the structure of DNA polymerase I (Klenow fragment) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of N-2-Acetylaminofluorene and 2-Aminofluorene Adducts on DNA Binding and Synthesis by Yeast DNA Polymerase η - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. The 32P-postlabeling assay for DNA adducts | Semantic Scholar [semanticscholar.org]
- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 32P-postlabeling analysis of non-radioactive aromatic carcinogen--DNA adducts. | Semantic Scholar [semanticscholar.org]
- 16. Detection of DNA adducts in N-acetoxy-2-acetylaminofluorene-treated human fibroblasts by means of immunofluorescence microscopy and quantitative immunoautoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Detection and quantitation of acetylated and deacetylated N-2-fluorenylacetamide-DNA adducts by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Quantitative Analysis of 2-Aminofluorene in Certified Reference Materials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantitative analysis of 2-Aminofluorene in Certified Reference Materials (CRMs). The selection of a suitable analytical technique is critical for ensuring the accuracy and reliability of measurements in research, quality control, and drug development. This document presents a summary of performance data for two common chromatographic techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), and offers detailed experimental protocols.
Comparison of Analytical Methods
Table 1: Performance Comparison of HPLC-UV and GC-MS for 2-Aminofluorene Analysis
| Performance Parameter | HPLC-UV (Estimated) | GC-MS (Estimated) |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3.0 µg/mL | 0.03 - 0.3 µg/mL |
| Linearity Range | 0.3 - 50 µg/mL (R² > 0.999) | 0.03 - 20 µg/mL (R² > 0.999) |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% |
| Precision (RSD) | < 2% | < 5% |
| Selectivity | Good | Excellent |
| Sample Throughput | High | Moderate |
Note: The data presented in this table are estimations based on typical performance characteristics of the analytical techniques for compounds structurally similar to 2-Aminofluorene and are intended for comparative purposes. Actual performance may vary depending on the specific instrument, method parameters, and matrix.
Experimental Workflow
The general workflow for the quantitative analysis of 2-Aminofluorene in a certified reference material involves several key steps, from sample preparation to data analysis.
Determining the limit of detection and quantification for 2-Aminofluorene
For researchers, scientists, and drug development professionals, accurately determining the presence and quantity of 2-Aminofluorene (2-AF), a known carcinogen, is of paramount importance. This guide provides a comparative overview of analytical methodologies for detecting and quantifying 2-AF, focusing on the Limit of Detection (LOD) and Limit of Quantification (LOQ) achievable with different techniques. This information is crucial for selecting the appropriate analytical method based on the specific requirements of a study, whether for environmental monitoring, toxicological assessment, or quality control in pharmaceutical manufacturing.
This guide presents a summary of reported performance data for various analytical methods, detailed experimental protocols for key techniques, and visual representations of the metabolic activation pathway of 2-Aminofluorene and a general experimental workflow.
Comparison of Analytical Methods
The choice of an analytical method for the determination of 2-Aminofluorene is dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques. While specific LOD and LOQ values for 2-Aminofluorene are not always explicitly reported in comparative studies, the following table summarizes typical performance characteristics for the analysis of aromatic amines, providing an expected range for 2-AF detection.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| UHPLC-UV | ~0.5 ng/mL[1] | ~2 ng/mL[1] | General |
| LC-MS/MS | 0.025 - 0.20 ng/mL[2] | 0.1 - 1.0 ng/mL[2] | Human Urine |
Note: The values presented are general ranges for primary aromatic amines and should be considered as estimates for 2-Aminofluorene. Method-specific validation is essential for determining the precise LOD and LOQ for 2-AF in a particular matrix.
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reliable and reproducible analytical measurements. Below are representative protocols for the determination of aromatic amines, which can be adapted and optimized for the specific analysis of 2-Aminofluorene.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 2-Aminofluorene in various samples, including water and solvent extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
2-Aminofluorene standard
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-Aminofluorene in a suitable solvent (e.g., acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: The sample preparation will vary depending on the matrix. For water samples, a solid-phase extraction (SPE) may be necessary to concentrate the analyte. For other samples, a liquid-liquid extraction may be employed.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient program should be optimized to achieve good separation of 2-Aminofluorene from other components in the sample.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for 2-Aminofluorene (approximately 280 nm).
-
-
Calibration: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample into the HPLC system and determine the concentration of 2-Aminofluorene using the calibration curve.
-
LOD and LOQ Determination: The LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it a powerful tool for the identification and quantification of 2-Aminofluorene, particularly in complex biological matrices.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents:
-
Solvents for extraction (e.g., hexane, dichloromethane).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
2-Aminofluorene standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of 2-Aminofluorene in a suitable solvent. Prepare a series of calibration standards by serial dilution.
-
Sample Preparation:
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix.
-
Derivatization: To improve the volatility and chromatographic behavior of 2-Aminofluorene, a derivatization step is often necessary. This typically involves reacting the extracted analyte with a derivatizing agent like BSTFA to form a more volatile trimethylsilyl (B98337) (TMS) derivative.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to elute the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
-
Calibration: Inject the derivatized calibration standards into the GC-MS system and construct a calibration curve based on the peak area of a characteristic ion.
-
Quantification: Inject the derivatized sample and quantify the 2-Aminofluorene derivative using the calibration curve.
-
LOD and LOQ Determination: The LOD and LOQ are determined from the analysis of low-concentration standards, typically based on the signal-to-noise ratio.
Visualizing Key Pathways and Workflows
Understanding the metabolic fate of 2-Aminofluorene and the general workflow for its analysis is crucial for interpreting experimental results.
Caption: Metabolic activation of 2-Aminofluorene leading to DNA adduct formation and carcinogenesis.
Caption: A generalized workflow for the analysis of 2-Aminofluorene in environmental or biological samples.
References
A Comparative Guide to the Linearity of 2-Aminofluorene Calibration Curves
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of analytical methods for the quantification of 2-Aminofluorene, with a focus on the linearity of calibration curves. This guide provides supporting experimental data and detailed protocols to aid in method selection and validation.
The accurate quantification of 2-Aminofluorene (2-AF), a potential genotoxic impurity, is critical in pharmaceutical development and safety assessment. The linearity of a calibration curve is a key performance characteristic of an analytical method, demonstrating that the response of the instrument is directly proportional to the concentration of the analyte over a specific range. A linear relationship, typically indicated by a high coefficient of determination (R²), ensures accurate quantification of unknown samples.
This guide provides a comparative overview of the linearity of calibration curves for 2-Aminofluorene using three common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Comparison of Linearity in 2-Aminofluorene Calibration Curves
The following table summarizes the typical linearity parameters for the quantification of 2-Aminofluorene using different analytical methods. These values are based on representative data from analytical method validation studies for aromatic amines and related compounds.
| Analytical Method | Linearity (R²) | Linear Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| HPLC-UV | ≥ 0.999[1] | 0.05 - 50 µg/mL[2] | ~0.01 µg/mL[1] | ~0.03 µg/mL[1] |
| LC-MS/MS | > 0.99[3] | 1.25 - 1250 ng/mL[3] | Lower than HPLC-UV | 1.25 ng/mL[3] |
| GC-MS/MS | ≥ 0.998[2][4] | 0.10 - 10.00 µg/mL[2][4] | Dependent on derivatization and instrument sensitivity | Dependent on derivatization and instrument sensitivity |
Note: The provided data for LC-MS/MS and GC-MS/MS are representative of methods for similar amine compounds, as specific public data for 2-Aminofluorene is limited. The performance of any given method can vary based on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline the typical experimental protocols for establishing the linearity of a 2-Aminofluorene calibration curve for each of the discussed techniques.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Objective: To determine the linearity of the HPLC-UV method for the quantification of 2-Aminofluorene.
Methodology:
-
Standard Preparation: A stock solution of 2-Aminofluorene is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). A series of at least five calibration standards are prepared by serial dilution of the stock solution to cover the expected concentration range of the samples.[1]
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for 2-Aminofluorene.
-
-
Calibration Curve Construction: Each calibration standard is injected in triplicate. The peak area response is plotted against the corresponding concentration.
-
Linearity Evaluation: The linearity is assessed by performing a linear regression analysis on the calibration data. The coefficient of determination (R²), y-intercept, and slope of the regression line are calculated.[1] An R² value of ≥ 0.999 is generally considered acceptable.[1]
Liquid Chromatography with Mass Spectrometry (LC-MS/MS)
Objective: To establish the linearity of the LC-MS/MS method for the sensitive quantification of 2-Aminofluorene.
Methodology:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, a series of calibration standards are prepared. Due to the high sensitivity of LC-MS/MS, the concentration range will typically be lower than that for HPLC-UV.[3]
-
LC-MS/MS Conditions:
-
Liquid Chromatography: A C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing a small amount of formic acid to improve ionization, is common.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 2-Aminofluorene.
-
-
Calibration Curve and Linearity Assessment: The peak area ratios of the analyte to an internal standard (if used) are plotted against the concentrations of the calibration standards. A weighted linear regression (e.g., 1/x or 1/x²) may be used to ensure accuracy across the entire concentration range.[3] A correlation coefficient (r) of >0.990 is a common acceptance criterion.[5]
Gas Chromatography with Mass Spectrometry (GC-MS)
Objective: To evaluate the linearity of the GC-MS method for 2-Aminofluorene analysis, often requiring derivatization.
Methodology:
-
Derivatization and Standard Preparation: 2-Aminofluorene may require derivatization to increase its volatility for GC analysis.[1] A suitable derivatizing agent is used to create a more volatile and thermally stable derivative. Calibration standards are prepared and derivatized under the same conditions as the samples.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column is typically used.
-
Carrier Gas: Helium or hydrogen.
-
Injection: Split or splitless injection depending on the required sensitivity.
-
Temperature Program: A temperature gradient is used to ensure good separation of the analyte from other components.
-
Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
-
Calibration and Linearity Evaluation: A calibration curve is constructed by plotting the peak area of the derivatized 2-Aminofluorene against the concentration of the standards. The linearity is evaluated using linear regression analysis, with an R² value of ≥ 0.998 being a typical acceptance criterion.[2][4]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the linearity of a 2-Aminofluorene calibration curve.
Caption: Workflow for Linearity Evaluation of 2-Aminofluorene.
Conclusion
The choice of analytical method for the quantification of 2-Aminofluorene will depend on the specific requirements of the study, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While HPLC-UV offers a robust and widely accessible method for routine analysis, LC-MS/MS provides superior sensitivity and selectivity, making it ideal for trace-level quantification. GC-MS can also be a powerful tool, particularly when coupled with derivatization to improve the volatility of 2-Aminofluorene. Regardless of the method chosen, a thorough validation of the calibration curve linearity is essential to ensure the generation of accurate and reliable quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
Comparison of different sample extraction techniques for 2-Aminofluorene analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various sample extraction techniques for the analysis of 2-Aminofluorene, a carcinogenic aromatic amine. The selection of an appropriate extraction method is critical for accurate and reliable quantification, particularly at trace levels in complex matrices such as biological fluids, environmental samples, and food products. This document outlines the principles, experimental protocols, and performance data of four prominent extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Supercritical Fluid Extraction (SFE).
Metabolic Activation of 2-Aminofluorene
2-Aminofluorene (2-AF) is a procarcinogen that requires metabolic activation to exert its genotoxic effects. Understanding this pathway is crucial for interpreting analytical results and assessing its toxicological relevance. The primary activation route involves N-hydroxylation by cytochrome P450 enzymes, followed by further enzymatic reactions to form reactive esters that can covalently bind to DNA, forming DNA adducts. This process can initiate mutagenesis and carcinogenesis.
Comparison of Extraction Techniques
The choice of extraction technique depends on various factors, including the sample matrix, the required limit of detection, sample throughput, and available resources. The following table summarizes the performance of LLE, SPE, QuEChERS, and SFE for the analysis of aromatic amines, including 2-Aminofluorene, based on data from various studies.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS | Supercritical Fluid Extraction (SFE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases. | Selective retention of the analyte on a solid sorbent followed by elution. | A two-step process involving a salting-out liquid-liquid extraction followed by dispersive solid-phase extraction for cleanup. | Extraction using a supercritical fluid (typically CO2) as the solvent. |
| Typical Recovery | 80-110%[1] | >69% (can be highly variable depending on sorbent)[2] | 70-120%[3] | >90%[4] |
| Limit of Detection (LOD) | 0.8 - 1.8 ng/mL (for various aromatic amines)[1] | 0.03 nmol/L (for a 2-AF metabolite in urine)[5] | 0.012 ppb (for Auramine O, a related compound)[6] | 0.1 - 2.0 ng/g (for PAH-derivatives in soil)[7] |
| Limit of Quantification (LOQ) | 5 - 5000 ng/mL (for various aromatic amines)[1] | 3 - 25 ng/mL (for various opioids in urine)[2] | 0.036 ppb (for Auramine O, a related compound)[6] | Not explicitly found for 2-AF |
| Relative Standard Deviation (RSD) | 4.1 - 5.3%[1] | <11%[2] | <5%[3] | <5.0%[7] |
| Solvent Consumption | High | Low to Moderate | Low | Very Low (CO2 is recycled) |
| Sample Throughput | Low | Moderate to High (can be automated) | High | Moderate |
| Cost per Sample | Low | Moderate | Low | High (instrumentation) |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are representative and may require optimization depending on the specific sample matrix and analytical instrumentation.
Liquid-Liquid Extraction (LLE) Workflow
LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquids, typically an aqueous sample and an organic solvent.
Protocol for LLE of 2-Aminofluorene from Water:
-
To a 50 mL water sample in a separatory funnel, add 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower organic layer into a clean flask.
-
Repeat the extraction of the aqueous phase with two additional 5 mL portions of the organic solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate (B86663).
-
Filter the dried extract and evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase for analysis.
Solid-Phase Extraction (SPE) Workflow
SPE is a highly versatile technique that uses a solid sorbent to selectively adsorb the analyte of interest from a liquid sample. Interferences are washed away, and the analyte is then eluted with a small volume of solvent.
Protocol for SPE of 2-Aminofluorene from Urine:
-
Sample Pre-treatment: Centrifuge the urine sample to remove particulates. If analyzing for conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) is required before extraction.[5]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Elution: Elute the 2-Aminofluorene from the cartridge with 2 x 1.5 mL of acetonitrile or methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for analysis.
QuEChERS Workflow
The QuEChERS method is a streamlined approach that combines extraction and cleanup into a simple and rapid procedure, making it ideal for high-throughput analysis, especially in food matrices.
Protocol for QuEChERS for 2-Aminofluorene in a Food Matrix (e.g., Fish Tissue):
-
Sample Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS salt packet (e.g., containing magnesium sulfate and sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE sorbent mixture (e.g., magnesium sulfate, PSA, and C18). For fatty matrices, a sorbent like Z-Sep/C18 may be beneficial.[8]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Analysis: Take an aliquot of the final supernatant for direct injection or after appropriate dilution for LC-MS/MS analysis.
Supercritical Fluid Extraction (SFE) Workflow
SFE is a "green" extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By manipulating temperature and pressure, the solvating power of the fluid can be tuned for selective extraction.
References
- 1. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uaic.ro [chem.uaic.ro]
- 7. amsterdamwebdesign.com [amsterdamwebdesign.com]
- 8. Redirecting [linkinghub.elsevier.com]
Safety Operating Guide
Proper Disposal of 2-Aminofluorene-13C: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Disposal Information
The proper handling and disposal of 2-Aminofluorene-13C are critical for laboratory safety and environmental protection. This compound is classified as a hazardous substance, suspected of causing genetic defects and cancer.[1][2][3] Adherence to the following procedures is mandatory to minimize risk and ensure regulatory compliance.
| Hazard Classification & Key Disposal Data | Reference |
| Hazard Statements | Suspected of causing genetic defects. Suspected of causing cancer.[1][2][3] |
| Primary Disposal Route | Dispose of contents/container to an approved waste disposal plant.[1][3] |
| Recommended Disposal Method | Engage a licensed professional waste disposal service.[2][4] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2][3] |
| Prohibited Disposal Routes | Do not contaminate water, foodstuffs, feed or seed by storage or disposal. Do not discharge to sewer systems.[3] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[2][3] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural guide for the safe disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[1][2]
-
Avoid generating dust.[2][3] If working with the solid form, handle it carefully.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Place pure this compound, contaminated disposable labware (e.g., weigh boats, pipette tips), and contaminated PPE into a clearly labeled, dedicated hazardous waste container.
-
The container must be made of a material compatible with the chemical and must have a secure lid.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a separate, labeled hazardous waste container for organic or chemical waste.
-
Do not mix with incompatible waste streams.
-
-
Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5]
-
Collect the first rinse as hazardous waste.[5] Subsequent rinses may also need to be collected depending on local regulations.
-
After rinsing, puncture or deface the container to prevent reuse and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.
-
3. Labeling of Hazardous Waste:
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Carcinogen," "Mutagen")
-
The accumulation start date
-
The responsible researcher's name and contact information
-
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1][2]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Ensure the container is stored in secondary containment to prevent spills.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with accurate information about the waste contents.
-
Follow all institutional procedures for waste handover.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
Avoid breathing dust or vapors.[3]
-
Wearing appropriate PPE, carefully clean up the spill. For a solid spill, gently sweep or scoop the material to avoid creating dust and place it in the hazardous waste container. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and cleaning materials. Collect all cleanup materials as hazardous waste.
-
Report the spill to your supervisor and EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Guidance for Handling 2-Aminofluorene-¹³C
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-Aminofluorene-¹³C. The following step-by-step guidance is designed to ensure the safe execution of laboratory procedures involving this compound. 2-Aminofluorene is a suspected carcinogen and presents potential health hazards.[1][2][3] Therefore, strict adherence to these safety measures is paramount. The isotopic carbon-13 label does not alter the chemical's hazardous properties.
I. Pre-Operational Safety Checklist & Preparation
Before handling 2-Aminofluorene-¹³C, ensure all necessary engineering controls and personal protective equipment are in place and personnel are fully trained on the associated risks.
-
Engineering Controls Verification:
-
Confirm that a certified chemical fume hood is fully operational. All handling of 2-Aminofluorene-¹³C must be conducted within a fume hood to minimize inhalation exposure.[4][5]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6][7]
-
Verify that a designated and properly labeled hazardous waste container is available.
-
-
Personal Protective Equipment (PPE) Assembly:
-
Respiratory Protection: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended, especially when handling the solid form.[1] For situations with a higher risk of aerosol generation, a full-face respirator may be appropriate.[5]
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][8]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[4][8] Regularly inspect gloves for any signs of degradation or perforation and replace them immediately if compromised.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[6][8]
-
II. Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is crucial when working with 2-Aminofluorene-¹³C.
-
Compound Preparation:
-
All weighing and dilution of the neat chemical must be performed within a chemical fume hood.[1]
-
Handle the solid material carefully to minimize dust generation.[4][6]
-
If a spill of the solid material occurs, dampen it with acetone (B3395972) and transfer the dampened material to a suitable container. Use absorbent paper dampened with acetone to collect any remaining residue.[1]
-
-
During the Experiment:
-
Post-Experiment Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[4]
-
Decontaminate all surfaces and equipment that may have come into contact with 2-Aminofluorene-¹³C.
-
III. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][8]
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4][8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: If the person is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][5]
IV. Disposal Plan
Proper disposal of 2-Aminofluorene-¹³C and any contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All disposable materials that have come into contact with 2-Aminofluorene-¹³C, including gloves, absorbent paper, and pipette tips, must be considered hazardous waste.
-
Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.
-
-
Chemical Waste Disposal:
-
For the disposal of the chemical itself, it is recommended to dissolve or mix the material in a combustible solvent.[4]
-
This solution should then be burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Always consult with and use a licensed professional waste disposal service for the disposal of this material.[4][5]
-
Adhere to all federal, state, and local environmental regulations regarding hazardous waste disposal.[4]
-
Quantitative Data Summary
The following table summarizes key quantitative data for 2-Aminofluorene.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N | [1] |
| Molecular Weight | 181.23 g/mol | [1] |
| Melting Point | 126 - 131 °C (258.8 - 267.8 °F) | [6] |
| Appearance | Brown crystal powder | [1] |
Experimental Workflow and Disposal Diagram
Caption: Workflow for the safe handling and disposal of 2-Aminofluorene-¹³C.
References
- 1. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. targetmol.com [targetmol.com]
- 4. aniara.com [aniara.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. fishersci.com [fishersci.com]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Acetylaminofluorene [cdc.gov]
- 8. 2-Aminofluorene(153-78-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
